TCO-PEG1-Val-Cit-PABC-PNP
Description
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Properties
Molecular Formula |
C39H53N7O12 |
|---|---|
Molecular Weight |
811.9 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h4,6,12-19,26,30,32,34H,3,5,7-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b6-4+/t30?,32-,34?/m0/s1 |
InChI Key |
MEJVQLRFVAZXDV-KRLQTLPYSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC/C=C/C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCCC=CC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TCO-PEG1-Val-Cit-PABC-PNP Linker for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the TCO-PEG1-Val-Cit-PABC-PNP linker, a sophisticated chemical entity designed for the targeted delivery of therapeutic payloads. This linker system is integral to the construction of advanced antibody-drug conjugates (ADCs), offering a unique combination of bioorthogonal conjugation, specific enzymatic cleavage, and self-immolative drug release.
Core Structure and Components
The this compound linker is a heterobifunctional molecule meticulously designed for the precise assembly of ADCs. Each component of its structure serves a distinct and critical function in the overall mechanism of targeted drug delivery.
-
TCO (trans-Cyclooctene): This strained alkene serves as the bioorthogonal conjugation handle.[1] It reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, ensuring the integrity of the antibody.[3]
-
PEG1 (Polyethylene Glycol, single unit): A single polyethylene (B3416737) glycol unit is incorporated as a hydrophilic spacer.[4] This PEG moiety enhances the aqueous solubility of the linker-payload complex, which can reduce aggregation and improve the pharmacokinetic profile of the resulting ADC.[4]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal protease, Cathepsin B.[5][] Cathepsin B is often upregulated in tumor cells, making this linker selectively cleavable within the target cell's lysosome.[] This enzymatic trigger is a key feature for achieving tumor-specific payload release.
-
PABC (p-Aminobenzyl Carbamate): This is a self-immolative spacer.[7] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction.[8] This rapid decomposition ensures the efficient and traceless release of the conjugated payload in its active form.
-
PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate is an activated ester that serves as a reactive handle for the conjugation of an amine-containing payload.[9] The p-nitrophenol is an excellent leaving group, facilitating an efficient reaction with the payload's amine group to form a stable carbamate (B1207046) linkage.
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound linker and its associated reactions.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₉H₅₃N₇O₁₂ | [4] |
| Molecular Weight | 811.89 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF | [9] |
| Storage Conditions | -20°C, protected from light and moisture | [4] |
| Reaction | Parameter | Value | Reference(s) |
| TCO-Tetrazine Ligation | Second-order rate constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | [10] |
| p-Nitrophenyl Carbonate Aminolysis | Reaction conditions | Anhydrous DMF or DMSO, often with a non-nucleophilic base (e.g., DIPEA) | [11] |
| Cathepsin B Cleavage | Optimal pH | 5.0 - 6.0 | [12] |
Mechanism of Action: Intracellular Payload Release
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.
Caption: The signaling pathway of an ADC from cell surface binding to apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using the this compound linker.
Experimental Workflow: ADC Synthesis and Characterization
The overall process of generating and characterizing a site-specific ADC involves several distinct stages, from payload attachment to the final characterization of the conjugate.
Caption: A high-level overview of the experimental workflow for ADC creation and analysis.
Protocol 1: Payload Conjugation to this compound
This protocol describes the conjugation of an amine-containing payload to the p-nitrophenyl carbonate reactive group of the linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS system for reaction monitoring and product characterization
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
To the linker solution, add the payload solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature (20-25°C), protected from light.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-18 hours, as indicated by the consumption of the starting materials.
-
Upon completion, purify the TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative reverse-phase HPLC.
-
Characterize the purified product by LC-MS to confirm its identity and purity. The expected mass will be the sum of the masses of the linker and payload, minus the mass of p-nitrophenol.
Protocol 2: Site-Specific Antibody Modification and TCO-Tetrazine Ligation
This protocol outlines the introduction of a tetrazine handle onto the antibody and the subsequent bioorthogonal "click" reaction with the TCO-linker-payload.
Materials:
-
Monoclonal antibody (mAb)
-
Tetrazine-NHS ester (or other suitable tetrazine derivative for antibody modification)
-
TCO-PEG1-Val-Cit-PABC-Payload
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system or desalting columns for purification
Procedure:
Part A: Antibody Modification with Tetrazine
-
Buffer exchange the antibody into the conjugation buffer. The antibody concentration should be in the range of 1-10 mg/mL.
-
Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted tetrazine reagent by SEC or using desalting columns.
Part B: TCO-Tetrazine Ligation
-
To the purified tetrazine-modified antibody, add the TCO-linker-payload at a 1.5- to 5-fold molar excess relative to the antibody. The final concentration of any organic solvent (from the linker-payload stock) should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.
-
Monitor the reaction progress by HIC-HPLC or mass spectrometry to observe the formation of the ADC.
-
Purify the final ADC conjugate using SEC to remove any unreacted linker-payload and other small molecules.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 2% Formic Acid in acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of approximately 1 µM.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution to a final concentration of approximately 20 nM.[13]
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.
-
Analyze the samples by LC-MS to quantify the amount of released payload over time.
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.[14][15]
Materials:
-
Purified ADC
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, 20% isopropanol, pH 7.0)[16]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg) onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Conclusion
The this compound linker is a highly advanced and versatile tool for the development of next-generation antibody-drug conjugates. Its modular design, which incorporates a bioorthogonal handle for precise conjugation, a cathepsin-cleavable dipeptide for tumor-specific payload release, and a self-immolative spacer for efficient drug liberation, provides researchers with a robust platform for creating ADCs with enhanced stability, specificity, and therapeutic potential. The protocols and data presented in this guide offer a foundational framework for the successful implementation of this technology in the design and synthesis of novel targeted cancer therapies.
References
- 1. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO-PEG4-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
mechanism of action of TCO-PEG1-Val-Cit-PABC-PNP
An In-depth Technical Guide to the Mechanism of Action of TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of the this compound linker, a sophisticated chemical entity employed in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker system is engineered for a multi-stage activation process, ensuring stability in circulation and specific payload release within the target cell.
Core Mechanism of Action
The this compound linker operates through a sequential, multi-step mechanism designed to deliver a therapeutic payload specifically to target cells. This process involves bioorthogonal conjugation, intracellular enzymatic cleavage, and subsequent self-immolation to release the active agent.
The overall mechanism can be summarized in the following key stages:
-
Bioorthogonal Conjugation: The trans-cyclooctene (B1233481) (TCO) group facilitates a highly specific and efficient "click chemistry" reaction with a tetrazine-modified antibody. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition allows for the precise, site-specific attachment of the linker-payload moiety to the antibody, resulting in a homogenous drug-to-antibody ratio (DAR).[1]
-
Systemic Circulation and Tumor Targeting: Once conjugated to the antibody, the ADC circulates systemically. The hydrophilic single polyethylene (B3416737) glycol (PEG1) unit helps to improve the pharmacokinetic properties of the ADC, potentially reducing aggregation and non-specific uptake.[1] The monoclonal antibody component of the ADC directs it to specific antigens on the surface of target cancer cells.
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] The ADC is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the dipeptide Valine-Citrulline (Val-Cit) linker is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[2][3] This enzymatic cleavage is the primary trigger for payload release and is designed to occur preferentially within the target cell, minimizing off-target toxicity.[1]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous, self-immolative cascade of the p-aminobenzyl alcohol (PABC) spacer. This 1,6-elimination reaction is rapid and results in the release of the unmodified, active cytotoxic payload.[2][3]
-
Payload-Target Interaction: The released payload can then exert its cytotoxic effect within the cancer cell, for example, by binding to tubulin or DNA.
The p-nitrophenoxy (PNP) group serves as a good leaving group, facilitating the attachment of a payload (often containing a primary or secondary amine) to the PABC spacer during the synthesis of the linker-drug conjugate.
Data Presentation
Quantitative Data on Linker Chemistry and Cleavage
Table 1: Kinetics of TCO-Tetrazine Ligation
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 |
Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study)[4] | Cathepsin B | Benchmark for efficient cleavage and stability.[2] |
| Val-Ala | ~50% of Val-Cit rate[5] | Cathepsin B | Also effectively cleaved, with lower hydrophobicity.[5] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B. |
Table 3: Plasma Stability of Val-Cit Containing ADCs
| Linker Type | Species | Stability Metric | Value | Notes |
| Val-Cit | Human | Half-life | Up to 230 days | Generally stable in human plasma. |
| Val-Cit | Mouse | % Payload Loss | >95% after 14 days[6] | Unstable due to cleavage by carboxylesterase 1c (Ces1c).[7][8] |
| EVCit (Glu-Val-Cit) | Mouse | % Payload Loss | Almost no cleavage after 14 days[6] | Modified linker with enhanced stability in mouse plasma. |
Experimental Protocols
Protocol 1: TCO-Tetrazine Ligation for ADC Formation
Objective: To conjugate a TCO-containing linker-payload to a tetrazine-modified monoclonal antibody (mAb-Tz).
Materials:
-
TCO-PEG1-Val-Cit-PABC-Payload
-
Tetrazine-modified monoclonal antibody (mAb-Tz)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare the mAb-Tz in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the TCO-PEG1-Val-Cit-PABC-Payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-linker-payload solution to the mAb-Tz solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker-payload using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[9]
-
Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay (LC-MS Based)
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
TCO-PEG1-Val-Cit-PABC-Payload ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration is 20 nM for the enzyme and 1 µM for the ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase LC-MS to separate and quantify the released payload.[10]
-
-
Data Analysis:
-
Generate a standard curve for the payload to determine its concentration in the samples.
-
Calculate the amount of payload released at each time point.
-
Plot the concentration of released payload versus time to determine the cleavage kinetics (e.g., initial rate, half-life).
-
Mandatory Visualization
Caption: Overall mechanism of action of a TCO-PEG1-Val-Cit-PABC-Payload ADC.
Caption: Detailed view of the enzymatic cleavage and self-immolation steps.
Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. hpst.cz [hpst.cz]
- 10. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
The Pivotal Role of Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trans-cyclooctene (B1233481) (TCO) group and its central role in the field of bioorthogonal conjugation. We will delve into the core principles of TCO-mediated reactions, their applications in drug development, and provide detailed experimental protocols for their successful implementation.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The utility of the TCO group in bioorthogonal chemistry is primarily defined by its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines. This reaction, known as the TCO-tetrazine ligation, proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas to form a stable dihydropyridazine (B8628806) product.[1][2]
Key characteristics of this powerful conjugation chemistry include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction rates, with second-order rate constants reaching as high as 10⁷ M⁻¹s⁻¹.[1][2] This allows for efficient conjugation even at the low concentrations typically encountered in biological systems.[1]
-
Biocompatibility: The reaction proceeds readily under physiological conditions, including a pH range of 6-9 and room temperature, in aqueous media.[1][3] Crucially, it does not require cytotoxic catalysts like copper, which are often necessary for other "click chemistry" reactions.[1][4]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic, meaning they do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[1] This ensures that the conjugation is highly specific and minimizes off-target reactions.[1]
-
Irreversibility and Stability: The resulting dihydropyridazine bond is stable, making the conjugation effectively irreversible under physiological conditions.[1] However, the stability of the TCO group itself can be a consideration, as it can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols or copper-containing serum proteins.[5][6] More stable derivatives have been developed to address this.[7]
The TCO-Tetrazine Reaction Mechanism
The reaction is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the electron-rich dienophile (TCO) and the electron-deficient diene (tetrazine).[2] This is followed by a retro-Diels-Alder reaction, which involves the elimination of nitrogen gas to form the stable dihydropyridazine product.[2]
Quantitative Data on TCO-Tetrazine Ligation Kinetics
The reaction kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of both the TCO and tetrazine derivatives. Ring strain and electronic effects play a significant role in modulating the reaction rate.[2][8] Generally, increased ring strain in the TCO derivative leads to a faster reaction.[2]
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Aqueous Media |
| sTCO (strained TCO) | 3,6-diphenyl-s-tetrazine | 160 times faster than TCO | - |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | 25°C in pure water |
| Most Reactive TCO | - | > 1,000,000 | - |
| TCO-functionalized PeptoBrushes | Lipophilic tetrazines | up to 750,000 | Aqueous buffer |
| a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | - |
This table summarizes kinetic data from multiple sources.[7][8][9][10][11]
Factors Influencing TCO-Tetrazine Reaction Kinetics
Several factors can be tuned to optimize the TCO-tetrazine ligation for specific applications. The interplay between the electronic properties of the reactants and the physical properties of the reaction environment is crucial.
Applications in Drug Development
The exceptional characteristics of the TCO-tetrazine ligation have made it a valuable tool in various aspects of drug development and biological research.[1][8]
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by the TCO-tetrazine reaction is ideal for constructing ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody.[1][4]
-
Pretargeted Nuclear Imaging and Therapy: This strategy involves administering a TCO-modified targeting agent (e.g., an antibody) that accumulates at the disease site, followed by a rapidly clearing, tetrazine-labeled imaging or therapeutic agent.[8][9] This approach enhances the target-to-background ratio and reduces off-target toxicity.
-
"Click-to-Release" Drug Delivery: TCO derivatives can be designed to release a therapeutic payload upon reaction with a tetrazine, allowing for controlled and targeted drug delivery.[8][12]
Experimental Protocols
Labeling of a Protein with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.[13]
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[13]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[13] Incubate for 1 hour at room temperature.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[13]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis.[1][13]
TCO-Tetrazine Conjugation of a TCO-Modified Protein
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]
-
Conjugation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[3]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[3]
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or dialysis.[1]
-
Storage: Store the final conjugate at 4°C until further use.[3]
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using TCO-Tetrazine Ligation
The following diagram illustrates a typical workflow for the site-specific synthesis of an ADC using TCO-tetrazine chemistry.
Conclusion
The trans-cyclooctene group, through its rapid and specific ligation with tetrazines, has become an indispensable tool in bioorthogonal chemistry. Its application in drug development, particularly in the fields of antibody-drug conjugates and pretargeted therapies, continues to expand. The high reaction rates, biocompatibility, and specificity of the TCO-tetrazine reaction provide researchers with a robust and versatile method for the precise modification of biomolecules in complex biological environments. As new TCO derivatives with enhanced stability and reactivity are developed, the scope of applications for this powerful bioorthogonal reaction will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
The Function of Short PEG Spacers in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall efficacy, stability, and therapeutic index. The incorporation of hydrophilic spacers, particularly short-chain polyethylene (B3416737) glycol (PEG), into the linker architecture has become a key strategy to overcome the challenges associated with hydrophobic payloads. This technical guide provides an in-depth examination of the function of short PEG spacers (e.g., PEG1), focusing on their role in enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles. While direct quantitative data for PEG1 specifically is limited in literature, this guide synthesizes data from closely related short PEG linkers to illustrate their fundamental impact. Detailed experimental protocols and conceptual diagrams are provided to support the practical application of these principles in ADC development.
Core Functions of Short PEG Spacers in ADC Linkers
The conjugation of potent, often highly hydrophobic, small-molecule drugs to a large antibody molecule can dramatically alter the physicochemical properties of the resulting ADC. This frequently leads to issues with solubility and aggregation, which can compromise manufacturing, stability, and in vivo performance.[1][2] Short hydrophilic PEG spacers are incorporated into the linker to mitigate these effects.
Enhanced Hydrophilicity and Solubility
The primary function of a PEG spacer is to increase the hydrophilicity of the overall ADC construct.[2][3] The ethylene (B1197577) glycol units form a flexible, hydrophilic "hydration shell" around the conjugated payload through interactions with water molecules.[1] This shell effectively masks the hydrophobic nature of the drug, significantly improving the ADC's aqueous solubility.[3] Improved solubility is critical for preventing precipitation during manufacturing and formulation and for ensuring the ADC remains stable in systemic circulation.[1]
Reduction of Aggregation
A direct consequence of increased hydrophilicity is the reduction of ADC aggregation.[4] Hydrophobic patches on the surface of an ADC can drive intermolecular interactions, leading to the formation of high-molecular-weight (HMW) aggregates.[5] These aggregates are a critical quality attribute to control, as they can lead to loss of efficacy, decreased solubility, and an increased risk of immunogenicity.[1][5] By shielding the hydrophobic payload, even a short PEG spacer can disrupt these interactions, preserving the monomeric state of the ADC, which is essential for predictable pharmacokinetics and safety.[1][6] This is particularly crucial for achieving higher drug-to-antibody ratios (DAR) without compromising the physical stability of the conjugate.[1][4]
Improvement of Pharmacokinetics (PK)
The hydrophilic and flexible nature of PEG spacers can have a positive impact on the pharmacokinetic profile of an ADC. The hydration shell created by the PEG chain increases the hydrodynamic volume of the ADC, which can slow renal clearance and prolong its circulation half-life.[1][7] Furthermore, the PEG spacer can reduce non-specific interactions with other proteins and cells in the bloodstream, leading to lower off-target toxicity and greater accumulation at the tumor site.[1][4] Studies have shown that optimizing PEG length is crucial; while longer PEGs often lead to longer half-lives, even short PEG spacers can significantly improve PK properties compared to non-PEGylated counterparts, leading to a better therapeutic window.[8]
The logical relationship between the properties of a short PEG spacer and the resulting ADC characteristics is illustrated below.
References
The Critical Cut: An In-depth Technical Guide to Val-Cit Dipeptide Linker Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of potent cytotoxic agents within cancer cells. This guide provides a comprehensive technical overview of the Val-Cit linker, focusing on its specific cleavage by the lysosomal protease cathepsin B, a pivotal step in the efficacy of numerous ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).[1][] We will delve into the molecular mechanism of cleavage, present key quantitative data, provide detailed experimental protocols, and illustrate the critical pathways and workflows involved.
The Mechanism of Action: A Precisely Timed Release
The therapeutic success of ADCs employing a Val-Cit linker hinges on a multi-stage process that ensures the cytotoxic payload remains inert and attached to the antibody while in systemic circulation, only to be released upon internalization into the target cancer cell.[][3][4]
1. Receptor-Mediated Endocytosis: The journey begins with the ADC's monoclonal antibody binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[5][6]
2. Lysosomal Trafficking: The endosome, containing the ADC, is then trafficked to the lysosome. The lysosome is an acidic cellular organelle rich in hydrolytic enzymes, including a variety of cathepsins.[4][6][]
3. Enzymatic Cleavage by Cathepsin B: Within the acidic environment of the lysosome, cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[][8] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline.[5] Cathepsin B catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a p-aminobenzyloxycarbonyl (PABC) spacer.[5] While initially thought to be the sole enzyme responsible, further research has shown that other lysosomal proteases like cathepsin L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the loss of a single protease.[5][8][9]
4. Self-Immolative Cascade: The cleavage of the Cit-PABC bond is the critical trigger for drug release. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and traceless release of the drug.[5]
Quantitative Data on Linker Cleavage and Stability
The efficiency of linker cleavage and the stability of the ADC in circulation are critical determinants of its therapeutic window. While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies offer valuable insights.
| Linker/ADC Construct | Condition | Parameter | Value | Reference |
| Trastuzumab-MC-VC-PABC-MMAF | Human Liver Cathepsin B | Half-life | 4.6 hours | [1] |
| Trastuzumab-MC-SVC-PABC-MMAF | Human Liver Cathepsin B | Half-life | 5.4 hours | [1] |
| Trastuzumab-MC-EVC-PABC-MMAF | Human Liver Cathepsin B | Half-life | 2.8 hours | [1] |
| Phe-Lys-PABC-MMAE ADC | Human Plasma | Half-life | 30 days | [10] |
| Val-Cit-PABC-MMAE ADC | Human Plasma | Half-life | 230 days | [10] |
| Phe-Lys-PABC-MMAE ADC | Mouse Plasma | Half-life | 12.5 hours | [10] |
| Val-Cit-PABC-MMAE ADC | Mouse Plasma | Half-life | 80 hours | [10] |
| Mc-Val-Cit-PABOH linker | Mouse Plasma | Half-life | 6.0 days | [11] |
| Mc-Val-Cit-PABOH linker | Monkey Plasma | Half-life | 9.6 days | [11] |
| Val-Cit ADC (3a) | BALB/c Mouse Plasma | % Conjugated MMAF remaining after 14 days | < 5% | [1] |
| EVCit ADC (3c) | BALB/c Mouse Plasma | % Conjugated MMAF remaining after 14 days | ~100% | [1] |
Key Considerations:
-
Species-Specific Instability: The Val-Cit linker is notably unstable in mouse plasma due to cleavage by the carboxylesterase Ces1C.[8][9][12][13] This can lead to premature drug release in preclinical mouse models, potentially confounding efficacy and toxicity studies.[1][10] The development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, has shown significantly improved stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[1]
-
Off-Target Cleavage: The Val-Cit linker has also been shown to be susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicity, including neutropenia.[12][14][15]
Experimental Protocols
Evaluating the cleavage and functionality of a Val-Cit linker is a multi-step process involving both biochemical and cell-based assays.
In Vitro ADC Cleavage Assay with Purified Cathepsin B
This protocol outlines a typical experiment to quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Objective: To determine the kinetics of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials and Reagents:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B (activated according to manufacturer's instructions)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5[16]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare a working solution of activated cathepsin B in the assay buffer.
-
Prepare control samples: a no-enzyme control (ADC in assay buffer) and a no-substrate control (cathepsin B in assay buffer with vehicle).[16]
-
-
Reaction Setup:
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction wells.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop enzymatic activity.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload and remaining conjugated ADC.
-
The rate of cleavage can be determined by plotting the concentration of the released payload against time.
-
In Vitro Cell-Based Assays
A suite of cell-based assays is necessary to evaluate the complete mechanism of action of the ADC.[6]
-
Internalization Assay: To confirm that the ADC is taken up by the target antigen-expressing cells. This is often done using a fluorescently labeled ADC and measuring the increase in intracellular fluorescence over time via flow cytometry or fluorescence microscopy.[6]
-
Cathepsin B Activity Assay: To measure the enzymatic activity of cathepsin B in the target cell lines. This can be performed on cell lysates using a specific fluorogenic cathepsin B substrate.[6]
-
Cytotoxicity Assay: To determine the potency (e.g., IC50) of the ADC in killing target cancer cells. Cells are treated with serial dilutions of the ADC for a period of 72-96 hours, and cell viability is measured using reagents that assess metabolic activity or cell membrane integrity.[6]
-
Bystander Effect Assay: To assess the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells. This is typically evaluated by co-culturing antigen-positive and antigen-negative cells and measuring the viability of both populations after ADC treatment.[6]
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[5] Its success lies in the orchestration of ADC internalization, lysosomal trafficking, and a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. A thorough understanding of this mechanism, coupled with rigorous in vitro and in vivo evaluation using the protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved efficacy and safety profiles. The continuous refinement of linker chemistry to enhance stability and specificity remains a critical area of research in the expanding field of targeted cancer therapeutics.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Self-Immolative Mechanism of the p-Aminobenzyloxycarbonyl (PABC) Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced drug delivery systems, most notably in antibody-drug conjugates (ADCs). Its self-immolative nature allows for the controlled and efficient release of a therapeutic payload at the target site. This guide provides a detailed examination of the core mechanism, quantitative kinetics, and experimental protocols relevant to the PABC spacer.
Core Principles of the PABC Self-Immolative Mechanism
The PABC spacer functions as a molecular domino, undergoing a cascade of spontaneous chemical reactions following a specific triggering event. This process ensures that the active drug is released in its native, unmodified form. The lynchpin of this mechanism is a 1,6-elimination reaction of the p-aminobenzyl group.
The self-immolation is typically initiated by the enzymatic cleavage of a promoiety attached to the amino group of the PABC spacer. In the context of ADCs, this is often a dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B that are abundant in tumor cells.
The sequence of events is as follows:
-
Triggering Event: An enzyme, such as Cathepsin B, cleaves the peptide bond between the dipeptide and the PABC spacer within the lysosome of a target cell.[1]
-
Initiation of Self-Immolation: This cleavage unmasks the aniline (B41778) nitrogen of the PABC moiety.
-
1,6-Elimination Cascade: The free aniline nitrogen initiates a spontaneous 1,6-electronic cascade through the aromatic ring. This results in the fragmentation of the carbamate (B1207046) linkage connecting the PABC spacer to the drug.
-
Payload Release: The 1,6-elimination releases the unmodified drug, carbon dioxide, and aza-quinone methide.[2]
This process is thermodynamically driven and proceeds spontaneously once initiated.[3] The self-immolative nature of the PABC spacer is crucial as it prevents the drug from being released with a linker fragment attached, which could otherwise impair its therapeutic activity.
Quantitative Data on PABC Spacer Kinetics
The rate of self-immolation is a critical parameter in the design of drug conjugates, influencing the overall efficacy and pharmacokinetic profile. Several factors can affect the kinetics of the PABC spacer's self-immolation, including the electronic properties of the payload and the local microenvironment (e.g., pH).
| Parameter | Condition | Value | Reference(s) |
| Half-life of Imine Hydrolysis (PABC-related trigger) | pH 7.4 | > 20 hours | [3] |
| Budesonide Release Rate from PABC Linker | pH 7.4 (Cytosolic approximation) | Slower release | [4] |
| Budesonide Release Rate from PABC Linker | pH 5.4 (Lysosomal approximation) | Faster release | [4] |
| Half-life of Phe-Lys-PABC-MMAE in human plasma | Isolated human plasma | 30 days | [2] |
| Half-life of Val-Cit-PABC-MMAE in human plasma | Isolated human plasma | 230 days | [2] |
| Half-life of Phe-Lys-PABC-MMAE in mouse plasma | Isolated mouse plasma | 12.5 hours | [2] |
| Half-life of Val-Cit-PABC-MMAE in mouse plasma | Isolated mouse plasma | 80 hours | [2] |
Note: The stability of the trigger (e.g., the dipeptide linker) is distinct from the self-immolation rate of the PABC spacer itself. The data above reflects the stability of the entire linker construct in biological matrices, which is a combination of enzymatic cleavage and linker stability. The pH-dependent release rates provide insight into the influence of the microenvironment on the overall process.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and optimization of PABC-based linkers. The following sections provide methodologies for key experiments.
In Vitro Enzymatic Cleavage Assay
This assay is designed to assess the susceptibility of the trigger (e.g., a dipeptide) to a specific enzyme, which is the initiating step for PABC self-immolation.
Objective: To quantify the rate of enzymatic cleavage of a model substrate.
Materials:
-
Model substrate (e.g., Fmoc-Val-Cit-PAB-p-nitrophenylanisol)
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
HPLC system with a UV detector
-
96-well microplate
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the model substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare the Cathepsin B assay buffer and warm it to 37°C. Just before use, add DTT to the required final concentration.
-
Prepare a working solution of activated Cathepsin B by diluting the stock solution in the pre-warmed assay buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, add the pre-warmed assay buffer to each well.
-
Add the model substrate stock solution to each well to achieve the desired final concentration.
-
To initiate the reaction, add the activated Cathepsin B working solution to the wells.
-
-
Incubation and Sampling:
-
Incubate the microplate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., acetonitrile (B52724) or a specific enzyme inhibitor).
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the intact substrate and the cleaved product.
-
Monitor the absorbance at a wavelength appropriate for the chromophore in the substrate or product.
-
Plot the concentration of the cleaved product over time to determine the initial reaction rate.
-
Plasma Stability Assay
This assay evaluates the stability of the entire linker-drug conjugate in a biological matrix, providing insights into its potential for premature drug release in circulation.
Objective: To determine the stability of a PABC-containing ADC in plasma.
Materials:
-
Antibody-drug conjugate (ADC) with a PABC linker
-
Plasma from various species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Analytical methods for quantification (ELISA, HIC-HPLC, or LC-MS)
Procedure:
-
Plasma Preparation:
-
Collect whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -80°C until use.
-
-
Incubation:
-
Thaw the plasma and the ADC on ice.
-
Spike the ADC into the plasma to a final concentration (e.g., 0.1 mg/mL).[5]
-
Incubate the mixture at 37°C.[5]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[5]
-
Immediately stop the reaction in the aliquots by adding a protease inhibitor cocktail and store at -80°C.[5]
-
-
Sample Analysis:
-
ELISA: Use a dual-antibody sandwich ELISA to measure the concentration of the intact ADC and the total antibody.
-
HIC-HPLC: Separate ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.[5]
-
LC-MS: Quantify the intact ADC, different drug-loaded species, and the free payload.[5]
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
-
HPLC Method for Monitoring Cleavage and Self-Immolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the kinetics of linker cleavage and subsequent payload release.
Objective: To separate and quantify the intact conjugate, cleaved intermediates, and the released drug.
General HPLC Parameters (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes) to elute compounds with varying polarities.
-
Flow Rate: 1 mL/min
-
Detection: UV-Vis detector set to a wavelength where the payload has strong absorbance.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
For in vitro cleavage assays, quench the reaction mixture with an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples and inject the supernatant.
NMR Spectroscopy for Mechanistic Studies and Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of intermediates and for real-time monitoring of the self-immolation process.
Objective: To observe the disappearance of the reactant and the appearance of the self-immolation products in real-time.
Protocol for Kinetic Profiling by NMR:
-
Sample Preparation:
-
Dissolve the model compound (e.g., a simplified PABC-payload conjugate after enzymatic or chemical removal of the trigger) in a suitable deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent) in an NMR tube.
-
Ensure the concentration is sufficient for a good signal-to-noise ratio in a short acquisition time.
-
-
Initial Spectrum:
-
Acquire a standard 1D proton NMR spectrum of the starting material to identify characteristic peaks.
-
-
Initiation of Self-Immolation:
-
If studying the effect of pH, add a small amount of an appropriate acid or base to the NMR tube to trigger the self-immolation.
-
If the trigger has been removed chemically, the self-immolation may proceed spontaneously upon dissolution.
-
-
Time-Course Data Acquisition:
-
Data Processing and Analysis:
-
Process the series of spectra uniformly.
-
Integrate the signals corresponding to the starting material and the released payload in each spectrum.
-
Plot the integral values as a function of time to obtain kinetic profiles.
-
From these profiles, the rate constant and half-life of the self-immolation reaction can be determined.
-
Mandatory Visualizations
Signaling Pathway of PABC Self-Immolation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
The Role of p-Nitrophenyl Activating Groups in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of molecules to biological entities, a process known as bioconjugation, is a cornerstone of modern biomedical research and therapeutic development. Central to this field is the use of activating groups to facilitate the formation of stable bonds between a biomolecule and a label or drug. Among these, the p-nitrophenyl (PNP) group has emerged as a robust and versatile tool. This technical guide provides an in-depth exploration of the purpose and application of PNP activating groups in bioconjugation. We will delve into the underlying chemical principles, present quantitative data on reaction kinetics and stability, provide detailed experimental protocols, and illustrate relevant biological applications, including the investigation of cellular signaling pathways.
Core Principles of p-Nitrophenyl Activation
The primary function of a p-nitrophenyl group in bioconjugation is to serve as an excellent leaving group, thereby "activating" a carboxyl group for nucleophilic attack. This activation transforms a relatively unreactive carboxylic acid into a highly reactive p-nitrophenyl ester.
The key to the efficacy of the PNP group lies in the strong electron-withdrawing nature of the nitro group (-NO₂). This substituent acidifies the corresponding phenol, making the p-nitrophenoxide a stable anion and thus a good leaving group. When a primary amine, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, attacks the electrophilic carbonyl carbon of the PNP ester, a stable amide bond is formed, and the p-nitrophenoxide is released. This reaction is a classic example of nucleophilic acyl substitution.
The reaction is highly dependent on pH. Slightly alkaline conditions (pH 8.0-9.0) are typically favored to ensure that the primary amine of the biomolecule is deprotonated and thus maximally nucleophilic. However, at excessively high pH, hydrolysis of the PNP ester can become a significant competing reaction.
Quantitative Data and Comparisons
A significant advantage of PNP esters is their relative stability, particularly when compared to the more commonly used N-hydroxysuccinimide (NHS) esters. This stability allows for the purification of PNP-activated intermediates, which can be advantageous in multi-step synthesis.
Table 1: Comparison of Amine-Reactive Ester Properties
| Feature | p-Nitrophenyl (PNP) Esters | N-Hydroxysuccinimide (NHS) Esters |
| Leaving Group | p-nitrophenoxide | N-hydroxysuccinimide |
| Relative Stability | Generally more stable, allowing for purification of activated intermediates. | Less stable in aqueous solutions, prone to rapid hydrolysis. |
| Optimal Reaction pH | 8.0 - 9.0 | 7.2 - 8.5 |
| Hydrolysis Half-life | Generally longer than NHS esters under similar conditions. | Can be as short as 10 minutes at pH 8.6. |
| Common Applications | Neoglycoprotein synthesis, radiolabeling, enzyme labeling. | Fluorescent labeling, biotinylation, cross-linking. |
Table 2: Kinetic Data for p-Nitrophenyl Ester Reactions
| Reaction | Substrate | Nucleophile | Conditions | Observed Rate Constant (k_obs) | Reference |
| Hydrolysis | p-nitrophenyl acetate (B1210297) | Water | pH 7, 25°C | Varies with buffer and co-solvents | |
| Aminolysis | Phenyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | Aqueous solution, 25°C | Dependent on amine concentration and pKa | |
| Enzymatic Hydrolysis | p-nitrophenyl acetate | α-Chymotrypsin | pH 7, 25°C | Follows second-order kinetics |
Experimental Protocols
Synthesis of a p-Nitrophenyl Activated Ester
This protocol describes a general method for the synthesis of a p-nitrophenyl ester from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
Carboxylic acid of interest
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to yield the pure p-nitrophenyl ester.
Protein Labeling with a PNP-Activated Fluorophore
This protocol outlines a general procedure for labeling a protein with a PNP-activated fluorescent dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
PNP-activated fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the PNP-activated dye in anhydrous DMF or DMSO.
-
Adjust the concentration of the protein solution to 1-5 mg/mL in the reaction buffer.
-
Add the PNP-activated dye solution to the protein solution at a desired molar excess (typically 10-20 fold). The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
Applications in Cellular Signaling
PNP-activated bioconjugation provides a powerful method for creating molecular tools to probe and manipulate cellular signaling pathways. By conjugating signaling molecules, inhibitors, or fluorescent probes to proteins or other carriers, researchers can investigate receptor-ligand interactions, track cellular processes, and modulate signal transduction.
Investigating G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Studying their function often requires the use of labeled ligands to monitor binding and activation.
Experimental Workflow: GPCR Ligand Binding Assay
This workflow describes the use of a PNP-conjugated fluorescent ligand to study its interaction with a specific GPCR expressed on the cell surface.
In this workflow, a GPCR ligand containing a primary amine is conjugated to a PNP-activated fluorescent dye. The resulting fluorescent ligand is then incubated with cells expressing the target GPCR. After washing away unbound ligand, the amount of bound ligand can be quantified using techniques like flow cytometry or fluorescence microscopy. This allows for the determination of binding affinities and the study of competitive interactions with other unlabeled molecules.
Signaling Pathway: Ligand-Induced GPCR Activation
Upon binding of a ligand, GPCRs undergo a conformational change that triggers a downstream signaling cascade, often involving G-proteins and the production of second messengers like cyclic AMP (cAMP).
Conclusion
The p-nitrophenyl activating group represents a valuable and reliable tool in the bioconjugationist's toolbox. Its inherent stability, predictable reactivity, and cost-effectiveness make it a compelling choice for a wide range of applications, from the synthesis of complex biomolecules to the development of sophisticated probes for studying cellular signaling. By understanding the core principles of PNP activation and following well-defined experimental protocols, researchers can effectively harness this chemistry to advance their scientific endeavors.
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, embodying the "magic bullet" concept by selectively delivering highly potent cytotoxic agents to cancer cells. This precision is achieved through the synergistic combination of a monoclonal antibody (mAb) with specificity for a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's therapeutic index, dictating its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and safety.[1]
Cleavable linkers are a sophisticated class of linkers designed to be stable in the systemic circulation and to undergo specific cleavage to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell.[2][3] This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.[1] This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs, delving into their classification, mechanisms of action, comparative quantitative data, and detailed experimental protocols for their evaluation.
Core Principles of Cleavable Linkers
The ideal cleavable linker possesses a delicate balance of properties: it must be sufficiently stable in the bloodstream to prevent premature payload release, yet labile enough to ensure efficient cleavage and payload delivery at the target site.[4][5] The design of cleavable linkers leverages the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[3] These differences provide the stimuli for linker cleavage.
There are three primary categories of cleavable linkers based on their mechanism of cleavage:
-
Protease-Sensitive Linkers: These linkers are designed to be cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.[1]
-
pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) to trigger payload release.[6][7]
-
Glutathione-Sensitive Linkers: These linkers are cleaved in the presence of high concentrations of reducing agents, such as glutathione (B108866) (GSH), found in the intracellular environment.[8][9]
Types of Cleavable Linkers and Their Mechanisms of Action
Protease-Sensitive Linkers
Protease-sensitive linkers are among the most widely used cleavable linkers in ADC development. They typically incorporate a dipeptide sequence that serves as a substrate for lysosomal proteases like cathepsin B.[1][]
Mechanism of Action: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome.[11] Within the lysosome, the high concentration of cathepsin B recognizes and cleaves the dipeptide linker, releasing the payload. A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the efficient release of an unmodified payload.[7]
Common Dipeptide Linkers:
-
Valine-Citrulline (Val-Cit or vc): This is the most common dipeptide linker, demonstrating high stability in plasma and efficient cleavage by cathepsin B.[][12]
-
Valine-Alanine (Val-Ala or va): Another frequently used dipeptide linker with similar properties to Val-Cit.[]
pH-Sensitive Linkers
pH-sensitive linkers, also known as acid-labile linkers, are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.[14]
Mechanism of Action: Following internalization, the ADC is exposed to the progressively decreasing pH of the endo-lysosomal pathway. This acidic environment catalyzes the hydrolysis of the linker, leading to the release of the cytotoxic payload.[7]
Common pH-Sensitive Linkers:
-
Hydrazones: These are one of the most common types of acid-labile linkers.[][]
-
Carbonates: Another class of linkers that exhibit pH-dependent hydrolysis.[17]
-
cis-Aconityl: Used in earlier ADC designs.[7]
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers rely on the significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular and intracellular environments. The intracellular concentration of GSH (1-10 mM) is substantially higher than in the plasma (~2 µM).[8]
Mechanism of Action: ADCs with disulfide-based linkers remain stable in the oxidizing environment of the bloodstream. Upon internalization into the cancer cell, the high intracellular concentration of GSH reduces the disulfide bond, leading to the cleavage of the linker and release of the payload.[9]
Common Glutathione-Sensitive Linkers:
-
Disulfide Bonds: These are the primary type of glutathione-sensitive linkers. The steric hindrance around the disulfide bond can be modified to tune the cleavage rate.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. escholarship.org [escholarship.org]
- 11. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
The Architecture of Precision: An In-depth Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles guiding the design and development of antibody-drug conjugates (ADCs). ADCs represent a pivotal class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] Their design is a multi-faceted challenge, requiring a delicate balance between efficacy and safety, governed by the intricate interplay of their three primary components: the antibody, the linker, and the payload.
Core Principles of ADC Design
The fundamental concept of an ADC is to achieve targeted delivery of a cytotoxic agent to cancer cells, thereby maximizing its therapeutic window and minimizing systemic toxicity.[1][2] The success of an ADC is contingent on the meticulous selection and optimization of each of its components.
The Antibody: The Targeting Vehicle
The monoclonal antibody (mAb) component serves as the navigation system of the ADC, responsible for selectively binding to tumor-associated antigens (TAAs). The ideal TAA is highly and homogeneously expressed on the surface of tumor cells with minimal expression on healthy tissues.[3]
Key considerations for antibody selection include:
-
Target Specificity and Expression: The antigen should be abundantly and consistently present on cancer cells to ensure sufficient ADC accumulation.[3]
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[4]
-
High Affinity: The antibody should exhibit high affinity for its target to ensure effective binding and retention at the tumor site.
-
Minimal Immunogenicity: Humanized or fully human antibodies are preferred to reduce the risk of an immune response in patients.[3]
-
Long Circulation Half-Life: A longer half-life in circulation allows for greater accumulation of the ADC at the tumor site.
The Linker: The Crucial Connection
The linker tethers the cytotoxic payload to the antibody. Its chemical properties are critical in determining the ADC's stability, pharmacokinetics, and mechanism of payload release.[2][5] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes (e.g., cathepsins).[2][6] This allows for the release of an unmodified, potent payload that can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[1]
-
Non-cleavable Linkers: These linkers are more stable in circulation and release the payload only after the antibody is degraded in the lysosome.[2][6] This results in the release of a payload-linker-amino acid complex. Non-cleavable linkers generally offer a wider therapeutic window due to their enhanced stability.[6]
Table 1: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, reduction | Antibody degradation in the lysosome |
| Payload Form | Unmodified payload | Payload-linker-amino acid complex |
| Bystander Effect | Possible with membrane-permeable payloads | Generally limited |
| Plasma Stability | Can be variable, with a half-life of around 2 days for some older linkers and over 7 days for newer designs.[7] | Generally higher plasma stability |
| Examples | Valine-citrulline (vc), hydrazone | Thioether (e.g., SMCC) |
The Payload: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death. Ideal payloads are highly potent, with sub-nanomolar to picomolar activity, as only a small fraction of the administered ADC reaches the tumor.[8]
Common classes of ADC payloads include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][9]
-
DNA-Damaging Agents: This category includes agents like calicheamicins and pyrrolobenzodiazepine (PBD) dimers, which bind to the minor groove of DNA and induce double-strand breaks.[2][10]
-
Topoisomerase I Inhibitors: Payloads such as SN-38 and deruxtecan (B607063) (DXd) inhibit topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[11]
Table 2: IC50 Values of Common ADC Payloads in Various Cancer Cell Lines
| Payload | Cancer Cell Line | IC50 (nM) |
| MMAE | BxPC-3 (Pancreatic) | 0.97[12] |
| PSN-1 (Pancreatic) | 0.99[12] | |
| Capan-1 (Pancreatic) | 1.10[12] | |
| Panc-1 (Pancreatic) | 1.16[12] | |
| MMAF | Various Cell Lines | 100 - 250[13] |
| DM1 | Various Cell Lines | 0.79 - 7.2[8] |
| SN-38 | Various Cell Lines | 13 - 700[8] |
| Deruxtecan (DXd) | Various Cell Lines | 1.7 - 9.0[8] |
| Calicheamicin | Various Cell Lines | 0.01 - 0.06[8] |
The Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[14] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics. A low DAR may not deliver a sufficient amount of payload to be effective, while a high DAR can lead to instability, aggregation, and increased off-target toxicity.[15] For many approved ADCs, the optimal DAR is typically between 2 and 4.[15][16] However, some newer ADCs, like Enhertu, have a higher DAR of approximately 8.[14]
Table 3: Drug-to-Antibody Ratio (DAR) and Payloads of Selected FDA-Approved ADCs
| ADC Name (Brand Name) | Target | Payload | DAR |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | Calicheamicin | 2-3[16] |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | 4[8] |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | ~3.5 |
| Inotuzumab ozogamicin (Besponsa®) | CD22 | Calicheamicin | ~6 |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | ~3.5 |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | ~3.8[8] |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | ~8[14] |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | SN-38 | ~7.6 |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | PBD dimer | ~2 |
Key Experimental Protocols
The preclinical development of an ADC involves a series of in vitro and in vivo studies to evaluate its efficacy and safety.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[5]
Methodology:
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 1,000-10,000 cells per well and incubate overnight.[17]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free payload) and incubate for 48-144 hours.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[1]
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[1]
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[1] Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1]
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).
-
Fluorescence Measurement: Measure the fluorescence of the Ag- cells to determine their viability.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the monoculture to quantify the bystander killing effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.[19]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[19]
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of the mice.[19] For some cell lines, a mixture with Matrigel may be required.[20]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Randomization and Treatment: Randomize mice into treatment and control groups (e.g., vehicle, unconjugated antibody, ADC). Administer the treatments, typically via intravenous (i.v.) injection.[21]
-
Efficacy Evaluation: Measure tumor volume with calipers twice a week.[20] Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[19]
Visualizing the Principles of ADC Design
ADC Mechanism of Action
Caption: General mechanism of action of an antibody-drug conjugate.
Signaling Pathway: MMAE-Induced Apoptosis
Caption: MMAE inhibits tubulin polymerization, leading to apoptosis.
Signaling Pathway: SN-38 Topoisomerase I Inhibition
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 14. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 15. researchgate.net [researchgate.net]
- 16. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Bioorthogonal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, prized for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for toxic catalysts. This guide provides a comprehensive technical overview of the iEDDA reaction, including its core principles, detailed experimental protocols, and a quantitative analysis of its performance with various reactants, to empower researchers in leveraging this powerful tool for applications ranging from cellular imaging to targeted drug delivery.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the conventional Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. The reaction's utility in biological systems stems from the use of reactant pairs, most notably 1,2,4,5-tetrazines as dienes and strained alkenes like trans-cyclooctenes (TCO) as dienophiles, which are abiotic and exhibit remarkable reactivity towards each other while remaining inert to the plethora of functional groups present in biological systems.[2]
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂), which drives the reaction to completion and renders it irreversible. The final product is a stable dihydropyridazine (B8628806) or pyridazine (B1198779) derivative.[1][3]
The kinetics of the iEDDA reaction are governed by the frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] A smaller HOMO-LUMO gap leads to a faster reaction rate. This principle guides the design of highly reactive iEDDA pairs. Electron-withdrawing groups on the tetrazine lower its LUMO energy, while the ring strain of dienophiles like TCO raises their HOMO energy, both contributing to a smaller energy gap and consequently, exceptionally fast reaction rates.[4]
Quantitative Data: Reaction Kinetics
The selection of the appropriate tetrazine and dienophile is critical for the success of an iEDDA-based experiment. The following tables summarize key quantitative data, specifically second-order rate constants (k₂), for a variety of tetrazine and dienophile pairs to facilitate this choice. The data is compiled from various sources and reaction conditions should be considered when comparing values.
Table 1: Second-Order Rate Constants for iEDDA Reactions of Various Dienes and Dienophiles
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 | Not Specified |
| 3,6-di-(2-pyridyl)-s-tetrazine | S-allyl Cysteine | 2.05 x 10⁻³ | Not Specified |
| 3-(benzylamino)-tetrazine | S-allyl Cysteine | 0.54 x 10⁻³ | Not Specified |
| Tetrazine-BODIPY FL | trans-cyclooctene-taxol | Not Specified | Cell Culture |
| Texas Red-Tetrazine | BI 2536-TCO | Not Specified | Cell Culture |
| Texas Red-Tetrazine | AZD2281-TCO | Not Specified | Cell Culture |
| CFDA-Tetrazine | MLN8054-TCO | Not Specified | Cell Culture |
| General Tetrazine | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | PBS buffer, pH 6-9 |
Note: Reaction rates can be influenced by substituents on both the tetrazine and dienophile, as well as the solvent and temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the iEDDA reaction, from the synthesis of core reactants to their application in bioconjugation.
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[5]
Materials:
-
Anhydrous hydrazine
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and anhydrous hydrazine. The reaction can be stirred at room temperature or gently heated. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[5]
-
Purification: Extract the crude product with an organic solvent like dichloromethane or purify it directly by column chromatography on silica gel. The final product is typically a colored solid.[5]
Protocol 2: Synthesis of a Functionalized trans-Cyclooctene (TCO)
This protocol outlines a general three-step synthesis for a functionalized TCO derivative, trans-cyclooct-4-enol.
Materials:
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Photochemical reactor
Procedure:
-
Epoxidation: Dissolve 1,5-cyclooctadiene in DCM in a dry round-bottom flask under an inert atmosphere. Cool the mixture to a low temperature (e.g., -78°C) and slowly add a solution of mCPBA in DCM. The low temperature minimizes the formation of the di-epoxide.
-
Reduction: The resulting epoxide is then reduced using a strong reducing agent like LiAlH₄ to form the alcohol, cyclooct-4-enol. This reaction is typically carried out in an ethereal solvent.
-
Photoisomerization: The cis-cyclooctene derivative is converted to the desired trans-isomer via photoisomerization using a photochemical reactor. This step is crucial for activating the dienophile for the iEDDA reaction.
Protocol 3: Antibody-TCO Conjugation and Tetrazine Ligation
This protocol details the labeling of an antibody with a TCO derivative, followed by ligation with a tetrazine-functionalized molecule.[4][5]
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting column
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.
-
TCO-NHS Ester Reaction: Add a molar excess of the TCO-NHS ester to the antibody solution. The NHS ester will react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. Incubate the reaction for a specified time at room temperature.
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Tetrazine Ligation: To the purified TCO-labeled antibody, add the tetrazine-functionalized molecule. The iEDDA reaction will proceed rapidly, forming a stable conjugate.
-
Analysis: The resulting antibody-drug conjugate can be analyzed by techniques such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the iEDDA reaction.
Caption: The iEDDA reaction mechanism.
Caption: Workflow for ADC synthesis using iEDDA.
Caption: iEDDA labeling of EGFR to study its signaling.
Conclusion
The inverse electron demand Diels-Alder reaction stands as a powerful and versatile tool in the arsenal (B13267) of chemical biologists and drug development professionals. Its rapid, specific, and bioorthogonal nature allows for the precise modification of biomolecules in their native environment. By understanding the core principles, leveraging the quantitative kinetic data, and applying the detailed experimental protocols provided in this guide, researchers can effectively harness the potential of the iEDDA reaction to advance their scientific endeavors, from fundamental studies of cellular processes to the development of next-generation therapeutics and diagnostics.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling and Single-Molecule Methods To Monitor G Protein-Coupled Receptor Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
TCO-Tetrazine Click Chemistry: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, experimental protocols, and applications of one of the fastest and most specific bioorthogonal reactions.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a cornerstone of bioorthogonal "click" chemistry.[1] Its exceptional reaction speed, high specificity, and biocompatibility have established it as a premier tool for researchers, scientists, and drug development professionals.[2][3] This technical guide provides a deep dive into the fundamentals of TCO-tetrazine ligation, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its application in complex biological systems.
Core Principles of TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a type of cycloaddition where the electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile).[1] This initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct. This irreversible step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) conjugate.[1][4]
Key characteristics of this ligation include:
-
Exceptional Kinetics: It is one of the most rapid bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[2][5] This allows for efficient labeling even at the low reactant concentrations typically found in biological systems.[1][6]
-
High Specificity and Bioorthogonality: The TCO and tetrazine moieties are highly selective for each other and exhibit minimal cross-reactivity with native functional groups in biomolecules such as amines and thiols.[1][2] This ensures clean and specific labeling.[2]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous buffers, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][2][3]
-
Fluorogenicity: Many tetrazine-dye conjugates are quenched, and their fluorescence is restored upon reaction with a TCO. This "turn-on" fluorescence provides a convenient method for monitoring reaction progress and enables no-wash imaging applications.[1]
Quantitative Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The TCO-tetrazine ligation boasts some of the highest k₂ values, significantly outperforming other common click chemistry reactions. The reactivity is influenced by the specific structures of both the TCO and the tetrazine, as well as the reaction solvent.[5][7] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[5][6]
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO-Tetrazine Ligation | Up to 10⁷ | Exceptionally fast, catalyst-free, highly specific, and biocompatible. Ideal for in vivo and live-cell applications.[2][5][8] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Requires a copper catalyst, which can be cytotoxic, limiting its in vivo applications.[2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Catalyst-free and biocompatible, but significantly slower than TCO-tetrazine ligation.[2] |
Experimental Protocols
The following are detailed methodologies for common applications of TCO-tetrazine click chemistry.
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (PEG linker enhances solubility)[9]
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[9]
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Spin desalting column or dialysis equipment[9]
Procedure:
-
Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting column or dialysis.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in DMSO or DMF.[9]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted TCO reagent by using a spin desalting column or by dialysis.[1][9]
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)[7]
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[7]
-
Conjugation Reaction: Mix the two protein solutions. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is often recommended to ensure complete consumption of the TCO-labeled protein.[7][9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][9] For reactions at 4°C, extend the incubation time to 30-120 minutes.[10]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).[1]
-
Storage: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[1]
Monitoring the Reaction
The progress of the TCO-tetrazine ligation can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance band between 510 and 550 nm.[2][4] For kinetic measurements, a stopped-flow spectrophotometer can be used to track this absorbance decrease over time.[11]
Visualizing Core Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the fundamental processes in TCO-tetrazine chemistry.
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.
Caption: General workflow for protein-protein conjugation.
Advanced Applications in Drug Development
The unique characteristics of the TCO-tetrazine ligation have propelled its use in sophisticated drug development strategies.
-
Antibody-Drug Conjugates (ADCs): The precision and biocompatibility of this chemistry are ideal for constructing ADCs, allowing for site-specific conjugation of potent drugs to antibodies without compromising antibody function.[3]
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site, such as a tumor.[12] After unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered.[5][12] This agent then "clicks" with the pre-localized antibody, enhancing target-to-background ratios and reducing off-target toxicity.[5][12]
-
"Click-to-Release" Systems: This innovative strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent.[13][14] A drug is "caged" with a TCO moiety, rendering it inactive.[15] Upon reaction with a tetrazine, the subsequent electronic rearrangement cleaves the linker, liberating the active drug at the desired site of action.[13][15][16] This provides spatiotemporal control over drug activation, a powerful tool for targeted therapies.[15][17]
Caption: Logical flow of a "Click-to-Release" system.
Conclusion
The TCO-tetrazine click chemistry stands out as a powerful and versatile tool in the fields of chemical biology, drug development, and molecular imaging. Its unparalleled kinetics, coupled with its high specificity and biocompatibility, enables the precise and efficient construction of complex bioconjugates in diverse and demanding environments. For researchers and scientists, a thorough understanding of its fundamental principles and experimental protocols is key to unlocking its full potential in advancing therapeutic and diagnostic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click-to-release Reagents: TCO (trans-cyclooctene) Derivatives & many more | PPTX [slideshare.net]
- 15. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Harnessing the Lysosome: An In-depth Technical Guide to Enzymatic Payload Release from Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role lysosomal enzymes play in the mechanism of action of antibody-drug conjugates (ADCs). It details the intracellular journey of ADCs, the specific enzymatic processes responsible for releasing the cytotoxic payload, and the experimental methodologies used to characterize and quantify this release. The information is tailored for professionals in the field of oncology and bioconjugate development, offering insights into the rational design of next-generation ADCs with optimized therapeutic indices.
The Intracellular Odyssey: ADC Trafficking to the Lysosome
The efficacy of an ADC is contingent upon its successful journey from the bloodstream to the lysosomal compartment of a target cancer cell.[1] This multi-step process, initiated by specific antigen binding, ensures that the potent cytotoxic payload is released in a controlled manner, minimizing off-target toxicity.[2]
The process begins when the ADC's monoclonal antibody (mAb) component binds to a specific tumor-associated antigen on the cancer cell surface.[3] This binding event triggers receptor-mediated endocytosis, the primary internalization pathway for most ADCs.[4][5] The most common route is clathrin-mediated endocytosis, where the ADC-antigen complex is engulfed into a clathrin-coated pit, which then buds off into the cytoplasm to form an early endosome.[1][5][6] Alternative pathways, such as caveolae-mediated endocytosis, can also be involved.[1][6]
Once inside the cell, the ADC traffics through the endosomal pathway. The early endosome matures into a late endosome, a process accompanied by a drop in internal pH.[6] Finally, the late endosome fuses with a lysosome, delivering the ADC to a highly degradative environment characterized by an acidic pH (4.5-5.0) and a high concentration of hydrolytic enzymes.[3][7][8] It is within this harsh environment that the linker connecting the antibody to the payload is cleaved, liberating the cytotoxic drug to exert its cell-killing effect.[4][9]
Caption: ADC internalization and intracellular trafficking pathway.
The Molecular Scissors: Lysosomal Enzymes and Linker Cleavage
The selective release of the payload within the lysosome is predominantly achieved through the use of cleavable linkers designed to be substrates for specific lysosomal enzymes.[] This enzyme-mediated cleavage is a critical design feature that enhances the stability of the ADC in systemic circulation and ensures targeted drug release.[][11]
Cathepsin-Cleavable Peptide Linkers
A widely employed strategy involves peptide linkers that are substrates for lysosomal cysteine proteases, particularly Cathepsin B.[][12] Cathepsins are often overexpressed in tumor cells, providing an additional layer of specificity.[4][13] The most common and well-established cathepsin-cleavable linker is the dipeptide valine-citrulline (Val-Cit).[7][14]
The Val-Cit linker is exceptionally stable in human plasma but is efficiently cleaved by Cathepsin B within the lysosome.[] This cleavage typically occurs between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl alcohol (PAB).[11] Once the peptide bond is hydrolyzed by Cathepsin B, the PAB spacer undergoes a rapid 1,6-elimination reaction, releasing the unmodified, active payload.[][15] Other dipeptide sequences like valine-alanine (Val-Ala) and tetrapeptide sequences like glycine-glycine-phenylalanine-glycine (GGFG) are also used and are cleaved by lysosomal proteases like Cathepsin B and L.[7][][12][16]
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
β-Glucuronidase-Cleavable Linkers
An alternative strategy utilizes linkers containing a β-glucuronic acid moiety.[17] These linkers are specifically cleaved by β-glucuronidase, a lysosomal enzyme that is also found at elevated levels in the microenvironment of some tumors due to necrosis and cell turnover.[][19]
The β-glucuronide linker is highly hydrophilic, which can improve the pharmacokinetic properties of the ADC and reduce aggregation.[11][] Similar to the peptide linker system, the glucuronic acid is typically connected to a self-immolative spacer.[] Upon enzymatic hydrolysis of the glycosidic bond by β-glucuronidase in the lysosome, the spacer is released and subsequently fragments to liberate the active drug.[] This system is highly specific, as β-glucuronidase activity is largely confined to the lysosomal and tumor microenvironments.[][20]
Caption: β-Glucuronidase-mediated cleavage of a glucuronide linker.
Quantitative Analysis of Linker Cleavage
The rate and efficiency of payload release are critical parameters that influence an ADC's therapeutic window. Quantitative analysis helps in selecting optimal linker chemistries. While direct cross-study comparisons are challenging due to varied experimental conditions, data from individual studies provide valuable insights into the relative performance of different linkers.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases
This table summarizes data from a screening study where various dipeptide linkers, coupled to a fluorescent reporter (AMC), were exposed to cell lysates at an acidic pH to mimic the lysosomal environment.
| Dipeptide Linker Sequence | Relative Cleavage Score (vs. Val-Cit) | Primary Cleaving Enzyme(s) | Reference |
| Val-Cit (Valine-Citrulline) | 1.00 (Reference) | Cathepsin B | [16] |
| Val-Ala (Valine-Alanine) | ~0.50 | Cathepsin B | [16] |
| Gly-Phe (Glycine-Phenylalanine) | ~1.25 | Cathepsins | [16] |
| Val-Lys (Valine-Lysine) | ~0.90 | Cathepsins | [16] |
| Ala-Ala (Alanine-Alanine) | ~0.20 | Cathepsins | [16] |
| Data is derived and normalized from figures presented in the cited literature and represents relative cleavage efficiency under specific assay conditions.[16] |
Table 2: Comparison of Linker Stability and Release Characteristics
This table provides a qualitative and quantitative comparison of different cleavable linker technologies.
| Linker Type | Cleavage Trigger | Location of Release | Plasma Stability | Payload Release Rate | Key Advantages | Key Disadvantages |
| Peptide (e.g., Val-Cit) | Lysosomal Proteases (Cathepsins) | Intracellular (Lysosome) | High[][14] | Fast | Well-established, high stability | Potential for premature cleavage by other proteases (e.g., neutrophil elastase)[13] |
| β-Glucuronide | β-Glucuronidase | Intracellular (Lysosome), Tumor Microenvironment | High[] | Moderate to Fast | High specificity, good PK profile | Enzyme expression can be variable |
| Hydrazone (Acid-Labile) | Low pH | Intracellular (Endosome/Lysosome) | Moderate[8] | pH-dependent | Broadly applicable | Lower plasma stability compared to enzymatic linkers[8][21] |
| Disulfide | Glutathione (B108866) (Reducing Environment) | Intracellular (Cytosol) | Moderate | Concentration-dependent | Exploits high intracellular glutathione levels | Potential for premature reduction in circulation[21] |
Experimental Protocols for Studying Payload Release
A variety of in vitro and cell-based assays are employed to characterize the release of payloads from ADCs. These experiments are crucial for linker selection and optimization during ADC development.[2][22]
Caption: General experimental workflow for in vitro payload release assays.
Protocol 4.1: In Vitro Payload Release using Lysosomal Fractions
This assay determines the release of the payload in an environment that closely mimics the lysosome.[22]
-
Objective: To measure the rate and extent of payload release from an ADC in the presence of a complex mixture of lysosomal enzymes.
-
Materials:
-
Test ADC
-
Commercially available human liver lysosomal fractions (e.g., S9 fraction or purified lysosomes)[22]
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0) containing a reducing agent like DTT (e.g., 2-5 mM) to ensure activity of cysteine proteases.
-
Quenching Solution: Acetonitrile or methanol (B129727) with an internal standard.
-
LC-MS/MS system for quantification.
-
-
Methodology:
-
Prepare a reaction mixture containing the test ADC (e.g., 10-50 µg/mL) in the pre-warmed assay buffer.
-
Initiate the reaction by adding the lysosomal fraction (protein concentration to be optimized, e.g., 0.5-1.0 mg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the percentage of payload released at each time point relative to the total potential payload.
-
Protocol 4.2: Fluorescence-Based Linker Cleavage Assay
This high-throughput method is used to screen linker candidates by measuring the fluorescence increase upon cleavage.[16][23]
-
Objective: To rapidly assess the susceptibility of various peptide linkers to enzymatic cleavage.
-
Materials:
-
Synthetic peptide-linker substrates conjugated to a fluorogenic reporter like 7-amino-4-methylcoumarin (B1665955) (AMC). The AMC is non-fluorescent when part of the amide bond but becomes highly fluorescent upon cleavage.[23]
-
Enzyme source: Purified Cathepsin B or cell lysates.
-
Assay Buffer: As described in Protocol 4.1.
-
Fluorescence plate reader.
-
-
Methodology:
-
In a 96- or 384-well plate, add the peptide-AMC substrate to each well (final concentration e.g., 10 µM).
-
Initiate the reaction by adding the enzyme source to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., excitation ~350 nm, emission ~450 nm).
-
The initial rate of fluorescence increase is proportional to the rate of linker cleavage. Compare rates between different linker sequences.[16]
-
Protocol 4.3: Real-Time Imaging of Subcellular Payload Release
Advanced fluorescence microscopy techniques can visualize where and when payload release occurs within a live cell.[24]
-
Objective: To monitor ADC trafficking and linker cleavage in real-time at a subcellular resolution.
-
Materials:
-
ADC conjugated to a payload that is also a fluorogen, designed to be activated by both the low pH of the lysosome and enzymatic cleavage (e.g., tandem-activated naphthalimide probes).[24][25]
-
Target cancer cell line cultured on imaging-grade glass-bottom dishes.
-
Live-cell imaging microscope equipped with environmental controls (37°C, 5% CO2).
-
Lysosomal tracking dyes (e.g., LysoTracker Red) for colocalization.
-
-
Methodology:
-
Incubate the target cells with the fluorogenic ADC for a defined period to allow internalization.
-
Wash the cells to remove any unbound ADC.
-
If desired, add a lysosomal tracking dye for a short period before imaging.
-
Acquire time-lapse fluorescence images of the cells using the live-cell imaging system.
-
Monitor the appearance and increase in the fluorescence signal from the released payload.
-
Analyze the images to determine the subcellular location (e.g., colocalization with the lysosomal marker) and kinetics of payload release.[24][26]
-
Conclusion
The lysosome is the central processing unit for the majority of clinically successful ADCs, providing a contained, degradative environment rich in the specific enzymes required for payload release. A deep understanding of ADC trafficking, the enzymatic cleavage mechanisms of different linkers, and the quantitative methods to assess release kinetics is paramount for the rational design of safer and more effective antibody-drug conjugates. By optimizing linkers for efficient and specific lysosomal cleavage while maintaining high plasma stability, researchers can continue to improve the therapeutic index of this powerful class of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 19. air.unimi.it [air.unimi.it]
- 20. aacrjournals.org [aacrjournals.org]
- 21. njbio.com [njbio.com]
- 22. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 24. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Bedrock of Next-Generation ADCs: A Technical Guide to TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these ADCs are critically dependent on the linker connecting the antibody to the payload. This technical guide provides an in-depth analysis of a state-of-the-art linker, TCO-PEG1-Val-Cit-PABC-PNP, a meticulously designed molecule that combines bioorthogonal chemistry with enzymatic cleavability for controlled drug release.
Core Chemical Properties at a Glance
A summary of the key chemical and physical properties of this compound is presented below, offering a quantitative foundation for its application in ADC development.
| Property | Value | Source/Comment |
| Molecular Weight | 811.89 g/mol | [1][2] |
| Molecular Formula | C₃₉H₅₃N₇O₁₂ | [2] |
| Purity | ≥95% | Commonly reported by commercial suppliers. |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Solubility | Soluble in DMSO and DMF | [3][4] |
| Storage Conditions | -20°C, protected from light and moisture | [5] |
| TCO-Tetrazine Reaction Kinetics | Second-order rate constants exceeding 800 M⁻¹s⁻¹ | [1] This rapid bioorthogonal "click" chemistry ensures efficient conjugation. |
| Val-Cit Cleavage by Cathepsin B | Half-life of a comparable Val-Cit ADC was approximately 4.6 hours in the presence of Cathepsin B. | [6] |
| Plasma Stability | The Val-Cit linker is generally stable in human plasma but shows instability in mouse plasma due to cleavage by carboxylesterase 1c. | [6][7][8] |
Mechanism of Action: A Symphony of Controlled Release
The intricate design of this compound facilitates a multi-step, highly controlled release of the cytotoxic payload within the target cancer cell. This process minimizes off-target toxicity and maximizes the therapeutic window of the resulting ADC.
Experimental Protocols: A Guide to Synthesis and Application
The following protocols provide a detailed methodology for the synthesis, payload conjugation, and in vitro testing of ADCs using the this compound linker.
Protocol 1: Synthesis of the this compound Linker
This synthesis involves a multi-step process, beginning with the construction of the Val-Cit-PABC core, followed by the addition of the TCO-PEG1 moiety and final activation with PNP.
-
Synthesis of Fmoc-Val-Cit-PABC-OH:
-
Couple Fmoc-Citrulline to p-aminobenzyl alcohol.
-
Deprotect the Fmoc group.
-
Couple Fmoc-Valine-OSu to the deprotected amine.
-
Purify the resulting Fmoc-Val-Cit-PABC-OH.[9]
-
-
Conjugation of TCO-PEG1:
-
Deprotect the Fmoc group from Fmoc-Val-Cit-PABC-OH using piperidine.
-
React the resulting free amine with a commercially available TCO-PEG1-NHS ester.
-
Purify the TCO-PEG1-Val-Cit-PABC-OH product.[9]
-
-
Activation to PNP Carbonate:
-
React the hydroxyl group of TCO-PEG1-Val-Cit-PABC-OH with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine).[10]
-
Purify the final this compound product by silica (B1680970) gel chromatography.[10]
-
Protocol 2: Payload Conjugation
This protocol outlines the attachment of an amine-containing cytotoxic payload to the activated linker.
-
Dissolve the purified this compound and the amine-containing payload in an anhydrous solvent such as DMSO or DMF.[10]
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the reaction.[10]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative HPLC.[10]
Protocol 3: Antibody Conjugation and ADC Characterization
This protocol describes the conjugation of the linker-payload to a tetrazine-modified antibody via the bioorthogonal TCO-tetrazine reaction.
-
Antibody Modification: Modify the antibody with a tetrazine-NHS ester to introduce the tetrazine handle.
-
Conjugation: Mix the tetrazine-modified antibody with a slight molar excess of the TCO-PEG1-Val-Cit-PABC-Payload in a suitable buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the enzymatic release of the payload from the ADC.
-
Reagents:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[10]
-
-
Procedure:
-
Activate Cathepsin B by pre-incubating in the assay buffer.
-
Add the ADC to the activated enzyme solution.
-
Incubate at 37°C.[10]
-
At various time points, quench the reaction and analyze the release of the payload by RP-HPLC or LC-MS.
-
Visualizing the Molecular Architecture and Cleavage Cascade
The precise arrangement of functional moieties within this compound is key to its performance. The following diagram illustrates these components and the subsequent cleavage and self-immolation process.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG4-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
TCO-PEG1-Val-Cit-PABC-PNP: A Technical Guide to Solubility and Stability for Advanced Drug Conjugation
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the solubility and stability characteristics of the advanced ADC linker, TCO-PEG1-Val-Cit-PABC-PNP. This linker is a critical component in the construction of antibody-drug conjugates (ADCs), enabling the targeted delivery of cytotoxic payloads to cancer cells. Its design incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal conjugation, a hydrophilic PEG1 spacer, a Cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate for payload attachment.
Executive Summary
This compound is a multifaceted linker system designed for conditional payload release in the tumor microenvironment. Its solubility is primarily in polar aprotic solvents, with the PEG1 spacer enhancing aqueous compatibility. The stability profile is characterized by reasonable resistance to hydrolysis in human plasma and selective enzymatic cleavage by lysosomal proteases within target cells. However, researchers should be aware of potential off-target cleavage in certain preclinical models. This guide provides an in-depth analysis of these characteristics, complete with experimental protocols and conceptual diagrams to aid in the successful application of this linker in ADC development.
Solubility Profile
| Solvent/Medium | Solubility Category | Quantitative Data (where available) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ~100 mg/mL (for Fmoc-Val-Cit-PABC)[3] | Recommended for stock solution preparation. Use of anhydrous DMSO is advised to maintain stability. |
| Dimethylformamide (DMF) | High | Soluble[][5] | Recommended for stock solution preparation. Use of anhydrous DMF is advised. |
| Water / Aqueous Buffers | Low to Moderate | The Val-Cit dipeptide is water-soluble.[6] | The overall molecule's aqueous solubility is limited but enhanced by the PEG1 spacer. Solubility is payload-dependent. |
| Ethanol | Insoluble | Insoluble (for Fmoc-Val-Cit-PABC)[3] | Not a recommended solvent. |
Stability Profile
The stability of this compound is a key determinant of an ADC's therapeutic window. The linker is designed to be stable in systemic circulation (pH 7.4) while being susceptible to cleavage under specific conditions within the target cell.[2]
| Condition | Stability | Key Considerations |
| Storage | Store at -20°C, protected from light and moisture.[5][7] | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time; therefore, long-term storage is not recommended.[][5] |
| Human Plasma | Reasonably stable. | Designed to minimize premature payload release in circulation.[8] However, some premature hydrolysis by human neutrophil elastase has been reported for Val-Cit-PABC linkers, which can be a source of off-target toxicity.[8] |
| Rodent Plasma | Unstable in mouse and rat plasma.[8][9] | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[8] This can complicate preclinical evaluation in these models.[8] |
| Lysosomal Environment | Labile. | The Val-Cit dipeptide is specifically cleaved by Cathepsin B, which is upregulated in the lysosomes of many cancer cells.[1][8][] This enzymatic cleavage initiates the release of the cytotoxic payload. |
| pH Sensitivity | Generally stable at physiological pH. | While not a primary mechanism of cleavage, extreme pH conditions can affect the stability of the various functional groups. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Nephelometry
This protocol provides a general method for assessing the aqueous solubility of this compound.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Nephelometer
- 96-well microplate, clear bottom
2. Procedure:
- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
- Create a serial dilution of the stock solution in DMSO.
- Add 2 µL of each dilution to a 96-well plate in triplicate.
- Add 198 µL of PBS (pH 7.4) to each well.
- Mix thoroughly and incubate at room temperature for 2 hours, protected from light.
- Measure the turbidity of each well using a nephelometer.
- The highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control is considered the limit of aqueous solubility.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to evaluate the stability of the linker in plasma.
1. Materials:
- This compound conjugated to a payload
- Human, mouse, and rat plasma (citrated)
- Incubator at 37°C
- Acetonitrile with 0.1% formic acid (quenching solution)
- Centrifuge
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the test conjugate in DMSO.
- Spike the stock solution into pre-warmed plasma (human, mouse, rat) to a final concentration of 1-10 µM.
- Incubate the plasma samples at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
- Immediately quench the reaction by adding 3 volumes of ice-cold quenching solution.
- Vortex and centrifuge at high speed to precipitate plasma proteins.
- Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
- Calculate the half-life (t½) of the conjugate in each plasma source.
Visualizations
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the proposed mechanism of action for an ADC utilizing the this compound linker, from binding to a cancer cell to the release of the cytotoxic payload.
Caption: ADC mechanism of action from cell binding to payload release.
Experimental Workflow for In Vitro Plasma Stability
This diagram outlines the key steps in the experimental protocol for assessing the stability of the linker in a plasma matrix.
Caption: Workflow for assessing in vitro plasma stability of an ADC linker.
References
- 1. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. selleckchem.com [selleckchem.com]
- 5. TCO-PEG4-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 6. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-PNP Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TCO-PEG1-Val-Cit-PABC-PNP linker is a sophisticated, cleavable linker system designed for the development of advanced antibody-drug conjugates (ADCs). This linker facilitates the conjugation of a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells. Its multi-component design ensures stability in circulation, specific intracellular release of the payload, and potent therapeutic activity. This document provides detailed protocols and application notes for the successful conjugation of this linker system.
The linker comprises several key functional units:
-
trans-Cyclooctene (TCO): A strained alkyne that enables a bioorthogonal "click chemistry" reaction with a tetrazine-modified antibody for precise and efficient conjugation.[1]
-
Polyethylene Glycol (PEG1): A single hydrophilic PEG spacer that improves the solubility and reduces potential aggregation of the resulting ADC.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[2][3] This ensures the targeted release of the payload within the cancer cell.
-
p-Aminobenzyl Carbamate (B1207046) (PABC): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified, active cytotoxic payload.[2][4]
-
p-Nitrophenyl (PNP) Ester: A reactive group designed for efficient conjugation to a primary or secondary amine on the cytotoxic payload, forming a stable carbamate bond.[5][6]
Mechanism of Action
The therapeutic action of an ADC constructed with the this compound linker is a precisely orchestrated, multi-step process.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic drug. The antibody component specifically targets and binds to antigens on the surface of cancer cells.[6]
-
Internalization: Upon binding, the cancer cell internalizes the ADC through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment containing various enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[2][4]
-
Payload Release: The cleavage of the Val-Cit amide bond triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the active cytotoxic payload inside the target cell.[2] This intracellular release mechanism enhances the therapeutic window by maximizing efficacy on target cells while minimizing systemic toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: A Step-by-Step Guide to TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and performing the trans-cyclooctene (B1233481) (TCO)-tetrazine ligation, a cornerstone of bioorthogonal chemistry. This powerful reaction enables the specific and efficient covalent labeling of biomolecules in complex biological systems.
Introduction to TCO-Tetrazine Ligation
The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) dienophile and a tetrazine diene. This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and the stability of the resulting covalent bond. These features make it an ideal tool for a wide range of applications in chemical biology, drug development, and diagnostics, including:
-
Cellular Imaging: Labeling and tracking of biomolecules in living cells.
-
Drug Delivery: Construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Proteomics: Identification and quantification of proteins and their post-translational modifications.
-
Biomaterial Science: Surface functionalization and hydrogel formation.
The reaction proceeds rapidly in aqueous environments and at physiological temperatures, without the need for a catalyst, and its reactants are abiotic, meaning they do not interfere with native biological processes.
Reaction Mechanism and Kinetics
The TCO-tetrazine ligation is a [4+2] cycloaddition reaction. The high ring strain of the trans-cyclooctene and the electron-poor nature of the tetrazine ring system drive the reaction forward with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.
Figure 1: The TCO-tetrazine ligation mechanism.
Quantitative Data Summary
The choice of TCO and tetrazine derivatives can significantly impact reaction kinetics and stability. The following table summarizes key quantitative data for common reactants.
| Reactant Pair | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Stability of Linkage | Notes |
| TCO - 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 - 30,000 | High | Commonly used, commercially available. Kinetics are dependent on the TCO isomer and solvent. |
| (s)-TCO - 3,6-di-(2-pyridyl)-s-tetrazine | up to 80,000 | High | The axial isomer of TCO exhibits faster kinetics due to reduced steric hindrance. |
| Oxo-TCO - H-Tetrazine | ~2,000 | Moderate | Offers a good balance of reactivity and stability. |
| d-TCO - H-Tetrazine | ~10 | High | Dioxo-TCO exhibits lower reactivity but can be useful for slower, more controlled reactions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with a Tetrazine-Fluorophore
This protocol outlines a general method for labeling a protein that has been functionalized with a trans-cyclooctene group using a tetrazine-conjugated fluorescent dye.
Materials:
-
TCO-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488) dissolved in a compatible solvent (e.g., DMSO, DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE analysis equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the TCO-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF at a concentration of 1-10 mM.
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore solution to the TCO-modified protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction solution by pipetting or vortexing at a low speed.
-
Incubate the reaction at room temperature for 1-2 hours. For less reactive pairs or lower concentrations, the incubation time may need to be extended. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted tetrazine-fluorophore by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with PBS.
-
Collect the protein-containing fractions. The labeled protein will typically elute in the void volume.
-
-
Characterization:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the excitation maximum of the fluorophore. The DOL can be calculated using the following formula:
-
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)
-
Where A_max is the absorbance at the fluorophore's maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the fluorophore's absorbance at 280 nm.
-
-
SDS-PAGE Analysis: Confirm the successful conjugation by running the labeled protein on an SDS-PAGE gel. The labeled protein should show a higher molecular weight band compared to the unlabeled protein. A fluorescent gel scanner can be used to visualize the labeled protein directly.
-
Figure 2: Workflow for labeling a TCO-protein.
Protocol 2: In-Situ Labeling of TCO-Modified Glycans on Live Cells
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display TCO groups.
Materials:
-
Cells cultured with a TCO-modified metabolic precursor (e.g., Ac4ManNAz-TCO)
-
Tetrazine-fluorophore conjugate (cell-impermeable)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the TCO-modified metabolic precursor for 24-72 hours to allow for its incorporation into cell surface glycans. The optimal concentration and incubation time will depend on the cell type and precursor.
-
-
Cell Preparation:
-
Gently harvest the cells and wash them twice with cold PBS to remove any un-incorporated precursor.
-
Resuspend the cells in fresh, serum-free cell culture medium or PBS at a suitable density for labeling.
-
-
Ligation Reaction:
-
Add the tetrazine-fluorophore to the cell suspension at a final concentration of 1-10 µM.
-
Incubate the cells at 37°C for 15-60 minutes in the dark.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove any unbound tetrazine-fluorophore.
-
-
Analysis:
-
Fluorescence Microscopy: Resuspend the cells in imaging buffer and visualize the fluorescence on the cell surface using a fluorescence microscope.
-
Flow Cytometry: Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity of the cell population.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Insufficient molar excess of tetrazine reagent. | Increase the molar ratio of the tetrazine reagent to the TCO-modified molecule. |
| Short incubation time or low temperature. | Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C if the biomolecule is stable). | |
| Degradation of TCO or tetrazine reagents. | Use fresh reagents. Store stock solutions properly (e.g., at -20°C or -80°C, protected from light). | |
| High Background Signal | Non-specific binding of the tetrazine-fluorophore. | Include a blocking step (e.g., with BSA) before adding the tetrazine reagent. Increase the number of washing steps after the ligation reaction. Use a more hydrophilic linker. |
| Aggregation of the labeled protein. | Perform the reaction in the presence of a non-ionic detergent (e.g., Tween-20). Optimize the buffer conditions (e.g., pH, salt concentration). |
Conclusion
The TCO-tetrazine ligation is a robust and versatile tool for biological research and drug development. Its rapid kinetics and high specificity allow for efficient and clean conjugation reactions in complex biological environments. By following the protocols and considering the factors outlined in these application notes, researchers can successfully implement this powerful bioorthogonal reaction in their experimental workflows.
Application Notes and Protocols for Payload Attachment to TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TCO-PEG1-Val-Cit-PABC-PNP linker is a sophisticated, cleavable linker system designed for the development of advanced antibody-drug conjugates (ADCs). This linker offers a multi-component architecture that ensures stability in circulation, targeted payload release, and flexibility in conjugation strategies. This document provides detailed application notes and protocols for the attachment of payloads to this linker, as well as subsequent characterization and analysis.
The key components of the this compound linker and their respective functions are:
-
trans-Cyclooctene (TCO): A strained alkyne that serves as a bioorthogonal handle for "click chemistry." It reacts specifically and efficiently with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is catalyst-free and proceeds rapidly under physiological conditions, allowing for site-specific conjugation and the creation of homogeneous ADCs.
-
Polyethylene Glycol (PEG1): A single PEG unit is incorporated to increase the hydrophilicity of the linker-payload complex. This can improve the pharmacokinetic properties of the resulting ADC by reducing aggregation and nonspecific uptake.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage ensures the targeted, intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer. Following the Cathepsin B-mediated cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This cascade ensures the traceless release of the payload in its active, unmodified form.
-
p-Nitrophenyl (PNP) Carbonate: A highly reactive leaving group that facilitates the efficient attachment of amine-containing payloads through the formation of a stable carbamate (B1207046) bond.
Mechanism of Action: From Systemic Circulation to Cellular Action
The mechanism of action for an ADC constructed with the TCO-PEG1-Val-Cit-PABC linker is a sequential process designed for maximal therapeutic efficacy and minimal systemic toxicity.
-
Circulation and Targeting: Once administered, the ADC circulates systemically. The stable linker ensures the cytotoxic payload remains securely attached to the antibody, preventing premature drug release. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis, forming an endosome.[2][3]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide linker.[1][4] This enzymatic cleavage triggers the self-immolation of the PABC spacer, resulting in the release of the active cytotoxic payload into the cytoplasm.[4]
-
Cytotoxic Effect: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.[3] Payloads with sufficient membrane permeability may also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[5]
Quantitative Data
Payload Conjugation Efficiency
The efficiency of conjugating an amine-containing payload to the PNP ester of the linker is typically high but can be influenced by the specific payload's reactivity and steric hindrance.
| Parameter | Value | Notes |
| Typical Conjugation Yield | >80% | Yields can vary based on the payload's nucleophilicity and reaction conditions. |
| Reaction Time | 2 - 18 hours | Reaction progress should be monitored by LC-MS or HPLC. |
Linker Stability
The stability of the Val-Cit-PABC linker is a critical factor for the therapeutic window of the ADC. While generally stable in human plasma, it exhibits instability in rodent plasma, which is an important consideration for preclinical studies.
| Species | Condition | Half-life (t½) | Primary Cleavage Enzyme |
| Human | Plasma | Stable (>28 days) | - |
| Mouse | Plasma | ~19 hours | Carboxylesterase 1c (Ces1c)[6][7][8] |
Note: The addition of a glutamic acid residue to the N-terminus of the valine (Glu-Val-Cit) has been shown to significantly increase stability in mouse plasma without compromising Cathepsin B-mediated cleavage.[8]
Payload Release Kinetics
The release of the payload is dependent on the enzymatic cleavage of the Val-Cit linker by Cathepsin B.
| Linker | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | Cathepsin B | Not widely reported for full ADC | Not widely reported for full ADC | High efficiency |
| Val-Cit containing substrates | Cathepsin B | Varies | Varies | ~157,000 |
Note: Kinetic parameters are highly dependent on the specific substrate and experimental conditions. The Val-Cit linker is known to be efficiently cleaved by Cathepsin B.[1][9] Studies have shown that over 80% of a Val-Cit linked payload can be released within 30 minutes in the presence of human liver lysosomes.[10]
Experimental Protocols
Protocol 1: Attachment of an Amine-Containing Payload to this compound
This protocol describes the reaction of an amine-containing cytotoxic payload with the PNP-activated linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent moisture contamination, which can lead to hydrolysis of the PNP ester.
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring: Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
Purification: Upon completion, purify the resulting TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative RP-HPLC to remove excess reagents, the DIPEA salt, and any byproducts.
-
Characterization: Confirm the identity and purity of the purified linker-payload conjugate by LC-MS analysis.
-
Storage: Lyophilize the purified product and store at -20°C or below under desiccated conditions.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the rate of payload release from the linker-payload conjugate in the presence of Cathepsin B.
Materials:
-
TCO-PEG1-Val-Cit-PABC-Payload conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Activate Cathepsin B: Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Initiation: Add the TCO-PEG1-Val-Cit-PABC-Payload conjugate to the activated Cathepsin B solution to initiate the cleavage reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the quenched samples by LC-MS to quantify the amount of released payload and remaining intact linker-payload conjugate.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Payload Conjugation Yield | Hydrolysis of PNP ester: Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| Low nucleophilicity of payload amine: The amine on the payload is sterically hindered or electronically deactivated. | Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base. | |
| Incorrect stoichiometry: Inaccurate measurement of reactants. | Carefully weigh and calculate the molar equivalents of the linker, payload, and base. | |
| Incomplete Reaction | Insufficient base: The base is required to deprotonate the amine for nucleophilic attack. | Ensure the correct molar excess of a non-nucleophilic base like DIPEA is used. |
| Poor solubility of reactants: The linker or payload is not fully dissolved in the reaction solvent. | Try a different anhydrous solvent (e.g., DMSO instead of DMF) or gently warm the mixture to aid dissolution. | |
| Side Product Formation | Reaction with solvent: DMF can sometimes participate in side reactions at elevated temperatures. | Perform the reaction at room temperature. If heating is necessary, consider using an alternative solvent like DMSO or NMP. |
| Degradation of payload: The payload may be unstable under the reaction conditions. | Perform the reaction at a lower temperature and monitor closely. |
Conclusion
The this compound linker is a powerful tool for the construction of next-generation ADCs. Its modular design allows for efficient and specific payload attachment, bioorthogonal conjugation to antibodies, and targeted intracellular payload release. The detailed protocols and data presented in this document provide a comprehensive guide for researchers to successfully utilize this advanced linker technology in their drug development programs. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for the development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for the Experimental Synthesis of Antibody-Drug Conjugates with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, reducing conditions, or the presence of specific enzymes.[1][2][3] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[4]
These application notes provide a detailed experimental workflow for the synthesis, purification, and characterization of ADCs utilizing a cleavable linker system. The protocols outlined below describe a cysteine-based conjugation strategy with a commonly used valine-citrulline (Val-Cit) p-aminobenzylcarbamate (PABC) linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.[5]
Experimental Workflow Overview
The synthesis of an ADC with a cleavable linker is a multi-step process that begins with the antibody, followed by conjugation with a linker-payload, and concludes with purification and comprehensive characterization of the final product. The general workflow is depicted below.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the synthesis and characterization of a Trastuzumab-vc-MMAE ADC, a well-characterized example of an ADC with a cleavable linker.
| Parameter | Method | Result | Reference(s) |
| Synthesis & Purification | |||
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 4.0 - 4.5 | [6][7][8] |
| UV-Vis Spectroscopy | ~4.3 | [7] | |
| Purity (Monomer Content) | SEC-HPLC | >95% | [7][9] |
| Aggregates | SEC-HPLC | <5% | [9] |
| Characterization | |||
| In Vitro Plasma Stability (% intact ADC after 7 days) | LC-MS | >90% in human plasma | [10] |
| Lower stability in mouse plasma | [10] | ||
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT) | 10-50 ng/mL (HER2-positive cells) | [11] |
| >1000 ng/mL (HER2-negative cells) | [11] |
Experimental Protocols
Antibody Preparation (Partial Reduction of Interchain Disulfides)
This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4
Procedure:
-
Prepare the mAb solution to a final concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 2.5 to 3.0 molar excess of TCEP to the mAb solution. The exact molar excess may need to be optimized to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Cool the reaction mixture to 4°C. The reduced antibody is now ready for conjugation.
Linker-Payload Activation and Conjugation
This protocol details the conjugation of the reduced antibody with a maleimide-activated linker-payload, such as MC-vc-PABC-MMAE.
Materials:
-
Reduced monoclonal antibody from Step 1.
-
Maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine solution (1 M in water)
Procedure:
-
Dissolve the maleimide-activated linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 8-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours with gentle agitation, protected from light.
-
To quench the reaction, add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 20 minutes at 4°C.
Purification of the Antibody-Drug Conjugate
A two-step chromatography process is employed to purify the ADC, removing aggregates and unconjugated species.
3.1. Size-Exclusion Chromatography (SEC)
Purpose: To remove aggregates and excess small molecules.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC Running Buffer: PBS, pH 7.4
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the SEC Running Buffer at a flow rate appropriate for the column.
-
Collect fractions corresponding to the monomeric ADC peak, monitoring the absorbance at 280 nm.
-
Pool the fractions containing the purified monomeric ADC.
3.2. Hydrophobic Interaction Chromatography (HIC)
Purpose: To separate ADC species with different DARs and remove unconjugated antibody.[12]
Materials:
-
HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)
-
HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of the pooled ADC fractions from SEC to match Mobile Phase A by adding a concentrated ammonium sulfate solution.
-
Load the sample onto the HIC column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes. Species with higher DARs will be more hydrophobic and elute later.[13]
-
Collect fractions corresponding to the desired DAR species.
-
Desalt the collected fractions into a formulation buffer (e.g., PBS) using dialysis or tangential flow filtration.
Characterization of the Antibody-Drug Conjugate
4.1. Determination of Drug-to-Antibody Ratio (DAR)
Method: HIC-HPLC is the primary method for determining the average DAR and the distribution of different drug-loaded species.[13][14]
Procedure:
-
Analyze the purified ADC using the HIC method described in section 3.2.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[]
4.2. Purity and Aggregation Analysis
Method: Analytical SEC-HPLC.
Procedure:
-
Analyze the final purified ADC using an analytical SEC column.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer to determine the purity of the ADC.
4.3. In Vitro Plasma Stability Assay
Purpose: To assess the stability of the ADC and the rate of premature drug release in plasma.[11][16]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of approximately 0.1-0.5 mg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, quantify the amount of intact ADC and released payload.
-
Intact ADC: Can be measured by affinity capture of the ADC followed by LC-MS analysis of the released drug after enzymatic cleavage of the linker.[17]
-
Released Payload: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the free drug in the supernatant using LC-MS/MS.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
4.4. In Vitro Cytotoxicity Assay
Purpose: To determine the potency and specificity of the ADC against cancer cell lines.
Method: MTT assay is a common colorimetric assay to measure cell viability.[10]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Purified ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a vehicle control.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Conclusion
The successful synthesis of a potent and safe Antibody-Drug Conjugate with a cleavable linker requires careful optimization of each step in the experimental workflow. The protocols provided herein offer a robust framework for the generation, purification, and characterization of such complex biomolecules. Meticulous execution of these methods and thorough analytical characterization are paramount to ensuring the quality, consistency, and ultimately the therapeutic potential of the resulting ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Preparing TCO-Modified Antibodies for Bioorthogonal Conjugation
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and biocompatibility.[1][2][3] This application note provides a detailed guide for the preparation of TCO-modified antibodies, a critical first step for their use in a variety of applications including antibody-drug conjugates (ADCs), in vivo imaging, and immunoassays.[2][4]
The most common method for modifying antibodies with TCO involves the use of an N-hydroxysuccinimide (NHS) ester of TCO, which reacts with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[5][6] This process, while robust, requires careful optimization to achieve the desired degree of labeling (DOL) without compromising the antibody's integrity and function. Recent studies have highlighted that the hydrophobic nature of the TCO moiety can lead to its "masking" through interactions with the antibody surface, rendering it non-reactive.[5][7] The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the TCO and the NHS ester can mitigate this issue, significantly enhancing the reactivity of the conjugated TCO.[3][5][7]
This document provides detailed protocols for the modification of antibodies with TCO-NHS esters, methods for determining the degree of labeling, and a protocol for the subsequent conjugation of the TCO-modified antibody with a tetrazine-functionalized molecule.
Quantitative Data Summary
The efficiency of antibody modification with TCO-NHS esters and the subsequent reactivity of the conjugated TCO are influenced by several factors, including the molar ratio of the TCO-NHS ester to the antibody and the presence of hydrophilic linkers. The following tables summarize key quantitative data from published studies.
Table 1: Influence of Molar Excess of TCO-NHS Ester on Degree of Labeling (DOL)
| Antibody | Molar Excess of TCO-NHS Ester | Average Degree of Labeling (TCOs/antibody) | Reference |
| Anti-c-myc 9E10 | 5 | 4 | [8] |
| Anti-c-myc 9E10 | 10 | 8 | [8] |
| Anti-c-myc 9E10 | 15 | 10 | [8] |
| Anti-CEA 3C1 | 5 | 4 | [8] |
| Herceptin | Not specified (titration) | 1-2 | [9] |
| mAb | 100 | ~7 | [10] |
| mAb | 500 | ~18 | [10] |
| mAb | 1000 | ~19 | [10] |
| Cetuximab | Not specified | 8.1 | [11] |
| Anti-A33 mAb | Not specified | 5.3 | [11] |
Table 2: Effect of PEG Linkers on TCO Reactivity
| TCO Conjugation Method | Linker | TCO Functionality | Reference |
| Direct Amine-Coupling (NHS-TCO) | None | ~10% | [5] |
| Two-Step (Azide/DBCO reaction) | PEG4 | ~100% | [3][5] |
| Two-Step (Azide/DBCO reaction) | PEG24 | ~100% | [3][5] |
| Single-Step (NHS-PEG-TCO) | PEG | ~40% | [12] |
| Single-Step (NHS-Valeric Acid-TCO) | Valeric Acid | ~60% | [12] |
| Single-Step (NHS-Valeric Acid-PEG-TCO) | Valeric Acid-PEG | ~30% | [12] |
Experimental Protocols
Protocol 1: Antibody Preparation for TCO Modification
Objective: To prepare the antibody by removing any interfering substances from the storage buffer.
Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)[13][14]
-
Spin desalting columns (appropriate molecular weight cutoff for the antibody)[5][15]
-
Microcentrifuge
Procedure:
-
Buffer Exchange: Equilibrate a spin desalting column with the amine-free reaction buffer according to the manufacturer's instructions.
-
Apply the antibody solution to the column.
-
Centrifuge the column to exchange the antibody into the amine-free buffer.[15]
-
Determine Antibody Concentration: Measure the absorbance of the purified antibody at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the antibody's extinction coefficient.[15] The ideal concentration for the labeling reaction is typically between 1-5 mg/mL.[13][16]
Protocol 2: TCO-NHS Ester Conjugation to an Antibody
Objective: To covalently attach TCO moieties to the antibody via reaction with primary amines.
Materials:
-
Purified antibody in amine-free buffer (from Protocol 1)
-
TCO-PEGn-NHS ester (n indicates the number of PEG units)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[13][17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Reaction tubes
-
Orbital shaker or rotator
Procedure:
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13][16] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[17]
-
Conjugation Reaction:
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.[16][17] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components by purifying the TCO-modified antibody using a spin desalting column equilibrated with PBS or another suitable storage buffer.[5]
Protocol 3: Determination of the Degree of Labeling (DOL)
Objective: To quantify the average number of TCO molecules conjugated per antibody.
Method 1: Spectroscopic Back-Titration
-
React the TCO-modified antibody with a known concentration of a tetrazine-linked chromophore (e.g., a fluorescent dye).
-
After the reaction is complete, purify the labeled antibody from the excess tetrazine-dye.
-
Measure the absorbance of the antibody at 280 nm and the absorbance of the dye at its maximum wavelength.
-
Calculate the DOL using the Beer-Lambert law and the known extinction coefficients of the antibody and the dye.[19]
Method 2: Mass Spectrometry
-
Analyze the TCO-modified antibody using LC-MS.
-
The mass difference between the modified and unmodified antibody will indicate the number of TCO moieties attached.[20]
Protocol 4: Conjugation of TCO-Modified Antibody with a Tetrazine-Functionalized Molecule
Objective: To perform the bioorthogonal click chemistry reaction between the TCO-modified antibody and a tetrazine-labeled molecule.
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)[13]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified antibody in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
Click Reaction:
-
Purification (Optional): If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.[13]
Visualizations
Caption: Experimental workflow for TCO-modification of an antibody.
Caption: Amine-reactive TCO-NHS ester conjugation to an antibody.
Caption: TCO-Tetrazine bioorthogonal click chemistry reaction.
Conclusion
The preparation of TCO-modified antibodies is a fundamental technique for accessing a wide range of advanced bioconjugates. By carefully selecting the appropriate TCO-NHS ester, optimizing the reaction conditions, and purifying the product, researchers can generate highly reactive and functional antibody conjugates. The protocols and data presented in this application note provide a solid foundation for scientists and drug development professionals to successfully implement this powerful bioorthogonal chemistry in their research and development endeavors.
References
- 1. TCO click chemistry, TCO reagent | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. escholarship.org [escholarship.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. interchim.fr [interchim.fr]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG1-Val-Cit-PABC-PNP is a state-of-the-art cleavable linker for the development of antibody-drug conjugates (ADCs).[1][2] This advanced linker system is engineered with distinct functional units that enable precise, site-specific conjugation of cytotoxic payloads to antibodies and controlled intracellular drug release.[3][4] Its architecture combines the advantages of bioorthogonal click chemistry with a protease-sensitive release mechanism, offering a powerful tool for creating homogeneous and potent ADCs.[3][5]
The key components of the this compound linker are:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle. It reacts rapidly and specifically with a tetrazine-modified antibody through an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction, allowing for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[3][6][7]
-
Polyethylene Glycol (PEG1): A single PEG unit is incorporated to enhance the hydrophilicity of the linker-payload complex. This can improve the solubility, reduce aggregation, and enhance the pharmacokinetic properties of the final ADC.[3][7][8]
-
Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[3][][10] This ensures the targeted release of the cytotoxic payload primarily within cancer cells, thereby minimizing off-target toxicity.[7]
-
p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety spontaneously decomposes to release the payload in its active, unmodified form.[3][7][11]
-
p-Nitrophenyl (PNP) Carbonate: A reactive group that serves as an efficient leaving group for the facile conjugation of amine- or hydroxyl-containing cytotoxic payloads.[11][12]
This document provides detailed protocols for the conjugation of a cytotoxic payload to the this compound linker and the subsequent conjugation to a tetrazine-modified antibody. It also includes typical reaction conditions and characterization methods.
Data Presentation
Table 1: Typical Reaction Conditions for Payload Conjugation to Linker
| Parameter | Value | Notes |
| Solvent | Anhydrous DMF or DMSO | Essential to prevent hydrolysis of the PNP ester.[12][13] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic base is used to facilitate the reaction.[13] |
| Payload Type | Amine-containing | Reacts with the PNP carbonate to form a carbamate (B1207046) linkage.[13] |
| Reaction Temperature | Room Temperature | Mild conditions to ensure the stability of all components.[13] |
| Reaction Time | Several hours to overnight | Reaction progress should be monitored by TLC or LC-MS.[7][13] |
Table 2: Typical Reaction Conditions for Antibody-Linker-Payload Conjugation (Click Chemistry)
| Parameter | Value | Notes |
| Antibody Modification | Tetrazine-NHS ester | To introduce the tetrazine handle for the click reaction.[7] |
| Antibody Concentration | 2 - 10 mg/mL | A typical concentration range for conjugation reactions.[14] |
| Linker:Antibody Molar Ratio | 3:1 to 10:1 | This ratio should be optimized to achieve the desired DAR.[15] |
| Reaction Buffer | PBS, pH 7.4-8.0 or Borate Buffer, pH 8.5 | Mild, biocompatible conditions to maintain antibody integrity.[7][13] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours is common.[13][14] |
| Reaction Time | 1 - 2 hours | The iEDDA reaction is typically very fast.[6] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol describes the first step in ADC synthesis: the attachment of the cytotoxic drug to the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[13]
-
Reverse-phase HPLC for purification[7]
-
LC-MS and NMR for characterization[4]
Procedure:
-
Dissolve the this compound and the amine-containing payload in anhydrous DMF or DMSO.
-
Add a slight molar excess of a non-nucleophilic base such as DIPEA or TEA to the solution to facilitate the reaction.[13]
-
Allow the reaction to proceed at room temperature for several hours to overnight. Protect the reaction from light.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Upon completion, purify the resulting TCO-PEG1-Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.[4][7]
-
Characterize the purified product to confirm its identity and purity using LC-MS and NMR spectroscopy.[4][7]
-
Lyophilize the pure fractions and store the final product at -20°C, protected from light and moisture.[7][12]
Protocol 2: Preparation of Tetrazine-Modified Antibody
This protocol outlines the modification of the antibody to introduce the tetrazine handle required for the click reaction.
Materials:
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester[7]
-
Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)[7]
-
Anhydrous DMSO[7]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[7]
Procedure:
-
Prepare the antibody by exchanging its storage buffer with the Reaction Buffer using a desalting column. This step is crucial to remove any buffers containing primary amines (e.g., Tris).[7]
-
Adjust the antibody concentration to 2-5 mg/mL.[7]
-
Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[7]
-
Add a 5-10 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.[7]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]
-
Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4).
Protocol 3: ADC Formation via iEDDA Click Reaction
This protocol details the final conjugation step between the tetrazine-modified antibody and the TCO-linker-payload.
Materials:
-
Tetrazine-modified antibody (from Protocol 2)
-
TCO-PEG1-Val-Cit-PABC-Payload (from Protocol 1)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis.[13]
Procedure:
-
Dissolve the purified TCO-linker-payload in a small amount of a compatible organic solvent like DMSO.
-
Add the desired molar excess (e.g., 3:1 to 10:1) of the TCO-linker-payload solution to the tetrazine-modified antibody solution.[15]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[13][14]
-
After the incubation, purify the resulting ADC to remove any unreacted linker-payload. This is typically achieved using Size Exclusion Chromatography (SEC) to separate the larger ADC from smaller molecules and aggregates.[13]
-
Characterize the final ADC to determine the average drug-to-antibody ratio (DAR) and the level of aggregation. HIC-HPLC is a common method for DAR determination, while SEC-HPLC is used to assess aggregation.[13][15]
Visualizations
Mechanism of Action and Drug Release
The following diagram illustrates the mechanism of action for an ADC constructed with the TCO-PEG1-Val-Cit-PABC linker, from cell targeting to intracellular payload release.
Caption: Intracellular drug release mechanism of a Val-Cit-PABC linker-based ADC.
Experimental Workflow for ADC Synthesis
This diagram outlines the key stages involved in the synthesis of an ADC using the this compound linker.
Caption: Overall workflow for the synthesis of an ADC using TCO-click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 12. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
In Vitro Characterization of Antibody-Drug Conjugates with TCO Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive in vitro characterization of antibody-drug conjugates (ADCs) featuring trans-cyclooctene (B1233481) (TCO) linkers. The use of TCO linkers, which react with tetrazine-modified components via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers a highly efficient and bioorthogonal approach to ADC construction.[1][2][3] This "click chemistry" allows for precise control over the conjugation process, leading to homogenous and well-defined ADCs.[1][2]
Introduction to TCO Linker-Based ADCs
TCO linkers are a key component in the next generation of ADCs, enabling site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies (mAbs).[1] This technology addresses some of the challenges associated with traditional ADC development, such as heterogeneity and instability. The IEDDA reaction between a TCO-modified component and a tetrazine-modified partner is exceptionally fast and occurs under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[2][3][4]
The in vitro characterization of these ADCs is a critical step in the drug development process, providing essential data on their stability, potency, and specificity.[5][6] This document outlines the key assays and protocols required for a thorough in vitro evaluation.
Bioconjugation of TCO-Linker ADCs
The generation of a TCO-linker-based ADC typically involves a two-step process: modification of the antibody with a tetrazine moiety and subsequent conjugation with a TCO-linker-payload molecule.
Experimental Protocol: Antibody Modification with Tetrazine
Objective: To introduce a tetrazine handle onto the monoclonal antibody for subsequent reaction with the TCO-linker-payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Tetrazine-NHS Ester Preparation: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Reaction: Add the desired molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal molar ratio will need to be determined empirically but typically ranges from 5 to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.[1]
-
Storage: Store the mAb-Tz at 4°C.
Experimental Protocol: TCO-Linker-Payload Conjugation
Objective: To conjugate the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz)
-
TCO-linker-payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the mAb-Tz with a slight molar excess (e.g., 1.5 to 3-fold) of the TCO-linker-payload.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC from unreacted TCO-linker-payload and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Caption: Experimental Workflow for ADC Bioconjugation.
Characterization of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety.[7][][9][10]
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species.[7]
Materials:
-
ADC Sample (1-5 mg/mL in a suitable buffer like PBS)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC System with a UV detector
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A, if necessary.[7]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µL of the prepared ADC sample onto the equilibrated column.[7]
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[7]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.). Calculate the percentage of each species by dividing its peak area by the total peak area of all species. The average DAR is calculated as the weighted average of the different species.[7]
Experimental Protocol: DAR Determination by Mass Spectrometry (MS)
Objective: To obtain a precise measurement of the molecular weight of the ADC and determine the DAR.[7]
Materials:
-
ADC Sample
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation: The ADC sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate) compatible with MS. For reduced MS analysis, the ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
MS Analysis: Infuse the prepared sample into the mass spectrometer. Acquire the mass spectrum under denaturing or native conditions.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species. The number of conjugated drug-linkers can be calculated by subtracting the mass of the unconjugated antibody from the mass of the ADC species and dividing by the mass of the drug-linker. The average DAR is then calculated based on the relative abundance of each species.[]
Data Presentation: DAR Characterization
| ADC Batch | Average DAR (HIC) | Average DAR (MS) | % DAR0 | % DAR2 | % DAR4 | % DAR > 4 |
| Batch 1 | 3.8 | 3.9 | 2 | 15 | 80 | 3 |
| Batch 2 | 4.1 | 4.0 | 1 | 10 | 85 | 4 |
| Batch 3 | 3.7 | 3.8 | 3 | 18 | 75 | 4 |
In Vitro Stability Assays
Assessing the stability of the ADC, particularly the TCO linker, is crucial to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to off-target toxicity.[1][11]
Experimental Protocol: Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the TCO linker in plasma.
Materials:
-
ADC Sample
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Analysis method (e.g., HIC-HPLC, LC-MS, or ELISA)
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: Process the plasma samples to isolate the ADC. This may involve affinity capture methods.[12]
-
Analysis: Analyze the samples using a suitable method to determine the amount of intact ADC and any released payload or degradation products. HIC-HPLC can be used to monitor changes in the DAR profile over time. LC-MS can be used to identify cleavage products.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile.
Data Presentation: Plasma Stability
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 4.0 | 4.0 | 100 | 100 |
| 24 | 3.9 | 3.8 | 98 | 95 |
| 48 | 3.8 | 3.6 | 95 | 90 |
| 72 | 3.7 | 3.4 | 92 | 85 |
In Vitro Cytotoxicity Assays
Cytotoxicity assays are essential for determining the potency and target-specificity of the ADC.[5][13][14]
Experimental Protocol: Cell Viability Assay
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines.[1]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include wells with untreated cells and cells treated with the unconjugated antibody as controls.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the ADC concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) |
| Cell Line A | High | 0.5 | >1000 |
| Cell Line B | Low | 50 | >1000 |
| Cell Line C | Negative | >1000 | >1000 |
Mechanism of Action
The mechanism of action for a TCO-linker based ADC involves several key steps, from systemic circulation to the targeted release of the cytotoxic payload within the cancer cell.
Caption: Generalized Mechanism of Action for an Internalizing ADC.
Conclusion
The in vitro characterization of ADCs with TCO linkers is a multifaceted process that provides critical insights into their biophysical properties and biological function. The protocols and data presentation formats outlined in this document offer a comprehensive framework for researchers to systematically evaluate their ADC candidates, ensuring a robust and reliable data package to support further preclinical and clinical development. The unique bioorthogonal nature of the TCO-tetrazine ligation offers significant advantages in ADC manufacturing, and a thorough in vitro characterization is paramount to realizing the full therapeutic potential of these promising bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ADC In Vitro Evaluation - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Purification of ADCs Synthesized with TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the TCO-PEG1-Val-Cit-PABC-PNP linker.
The this compound linker system incorporates several key features:
-
trans-Cyclooctene (TCO): Enables bioorthogonal conjugation to a tetrazine-modified antibody via an inverse electron demand Diels-Alder (iEDDA) click chemistry reaction.[1]
-
Polyethylene Glycol (PEG1) spacer: A single PEG unit enhances the hydrophilicity of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is designed for selective cleavage by Cathepsin B, a protease that is overexpressed in the lysosomes of many tumor cells. This ensures intracellular release of the cytotoxic payload.[2]
-
p-Aminobenzyl Alcohol (PABC) self-immolative spacer: Following the cleavage of the Val-Cit linker, the PABC spacer spontaneously releases the attached payload in its active form.
-
p-Nitrophenyl (PNP) carbonate: A reactive group for the efficient attachment of the cytotoxic payload to the linker.
The synthesis of ADCs using this linker results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, and process-related impurities such as free linker-payload and aggregates. Therefore, a robust multi-step purification process is essential to obtain a final product with a well-defined DAR distribution, high purity, and low aggregation, which are critical quality attributes (CQAs) for a safe and effective therapeutic.
This document outlines a comprehensive purification strategy employing Hydrophobic Interaction Chromatography (HIC) for the separation of different DAR species and Size Exclusion Chromatography (SEC) for the removal of aggregates and other impurities.
Purification Workflow Overview
The purification of ADCs synthesized with the this compound linker typically follows a two-step chromatographic process. The first step utilizes Hydrophobic Interaction Chromatography (HIC) to separate the ADC species based on their drug-to-antibody ratio (DAR). The second step employs Size Exclusion Chromatography (SEC) to remove high molecular weight aggregates and residual small molecule impurities, as well as to perform buffer exchange into the final formulation buffer.
Data Presentation
The following tables summarize representative quantitative data from a typical purification process of an ADC synthesized with the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution Before and After HIC Purification
| Species | Crude ADC Mixture (% Peak Area) | HIC Purified ADC (% Peak Area) |
| DAR 0 (Unconjugated mAb) | 15.2 | < 1.0 |
| DAR 2 | 45.8 | 85.3 |
| DAR 4 | 30.5 | 13.1 |
| DAR 6 | 8.5 | 0.6 |
| Average DAR | 2.6 | 2.3 |
| Recovery | - | ~85% |
Table 2: Aggregate and Monomer Content Before and After SEC Purification
| Species | HIC Purified Pool (% Peak Area) | Final Purified ADC (% Peak Area) |
| High Molecular Weight Aggregates | 4.8 | < 0.5 |
| Monomer | 95.2 | > 99.5 |
| Recovery | - | ~95% |
Experimental Protocols
Protocol 1: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of ADC species with different DARs. The hydrophobicity of the ADC increases with the number of conjugated linker-payloads, allowing for separation on a HIC column.
1.1. Materials and Reagents
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm particle size, or equivalent.
-
HPLC System: Agilent 1290 Infinity II Bio LC System or similar, equipped with a UV detector.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.[3]
-
Sample: Crude ADC reaction mixture.
-
Sample Dilution Buffer: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0.
1.2. Sample Preparation
-
Thaw the crude ADC reaction mixture at room temperature.
-
To prepare the sample for HIC loading, adjust the final ammonium sulfate concentration to be compatible with the initial mobile phase conditions. For example, dilute the ADC sample with an equal volume of the Sample Dilution Buffer to achieve a final ammonium sulfate concentration of approximately 1.5 M.
-
Centrifuge the diluted sample at 14,000 x g for 5 minutes to remove any precipitated material.
-
Carefully transfer the supernatant to a new microcentrifuge tube for injection.
1.3. HIC Method
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
Inject 20-100 µg of the prepared ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.[3]
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the desired DAR species (e.g., DAR2 and DAR4 peaks).
-
After the gradient elution, wash the column with 100% Mobile Phase B for 5 column volumes.
-
Re-equilibrate the column with 100% Mobile Phase A for the next injection.
1.4. Data Analysis
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the percentage of each DAR species and the average DAR of the sample. The average DAR can be calculated using the following formula: Average DAR = Σ(% Peak Area of each DAR species x DAR value) / 100
Protocol 2: Purification of ADC by Size Exclusion Chromatography (SEC)
This protocol is for the removal of high molecular weight aggregates and residual small molecules from the pooled HIC fractions. It also serves as a buffer exchange step into the final formulation buffer.
2.1. Materials and Reagents
-
SEC Column: TSKgel G3000SWxl, 7.8 mm ID x 30 cm L, 5 µm particle size, or equivalent.
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC System or similar, equipped with a UV detector.
-
Mobile Phase (Formulation Buffer): 20 mM Histidine, 150 mM NaCl, pH 6.0, or other suitable formulation buffer.
-
Sample: Pooled fractions from HIC purification.
2.2. Sample Preparation
-
Pool the fractions containing the desired DAR species from the HIC purification.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 30 kDa).
2.3. SEC Method
-
Equilibrate the SEC column with the Mobile Phase (Formulation Buffer) at a flow rate of 0.5 mL/min for at least 2 column volumes, or until a stable baseline is achieved.
-
Inject 50-100 µL of the concentrated HIC-purified ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the ADC isocratically with the Mobile Phase.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight species.
-
Collect the main peak corresponding to the monomeric ADC.
2.4. Data Analysis
-
Integrate the peak areas of the aggregate and monomer peaks in the chromatogram.
-
Calculate the percentage of monomer and aggregate to determine the purity of the final ADC product.
Signaling Pathway and Mechanism of Action
The this compound linker is designed for controlled, intracellular drug release following antigen-mediated internalization of the ADC.
Conclusion
The purification of ADCs synthesized with the this compound linker is a critical process to ensure the safety and efficacy of the final therapeutic product. The combination of Hydrophobic Interaction Chromatography and Size Exclusion Chromatography provides a robust and reliable platform for the separation of different DAR species and the removal of aggregates and other impurities. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antibody-drug conjugates. The successful implementation of these purification strategies will lead to the production of highly pure and homogenous ADCs with a well-defined drug-to-antibody ratio, which is essential for their clinical success.
References
Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-PNP in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the TCO-PEG1-Val-Cit-PABC-PNP linker in the development of Antibody-Drug Conjugates (ADCs) for cancer research. This advanced linker system enables the site-specific conjugation of cytotoxic payloads to antibodies, offering enhanced stability and targeted drug delivery.[1][2][3]
Introduction to this compound
The this compound linker is a sophisticated, multi-component system designed for the construction of cleavable ADCs.[2] Its key features include:
-
Trans-cyclooctene (TCO): A strained alkyne that facilitates bioorthogonal "click chemistry" via an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody. This allows for precise, site-specific conjugation and the creation of homogeneous ADCs.[2]
-
Polyethylene Glycol (PEG1): A single PEG unit that enhances the hydrophilicity and solubility of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.[4]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][] This ensures the targeted, intracellular release of the cytotoxic payload.[3]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its active form.[2]
-
p-Nitrophenyl (PNP): A reactive group that serves as a good leaving group for the efficient conjugation of amine-containing cytotoxic payloads.
Mechanism of Action
The mechanism of action for an ADC constructed with the this compound linker involves a series of targeted steps, culminating in cancer cell death.
References
Application Notes and Protocols for the Development of Targeted Therapies with TCO-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1] This innovative approach allows for the selective delivery of toxic payloads to cancer cells while minimizing systemic exposure and associated side effects.[2] The development of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, has revolutionized ADC construction.[3][4] This "click chemistry" approach enables the precise, site-specific conjugation of payloads to antibodies, resulting in highly homogeneous ADCs with controlled drug-to-antibody ratios (DAR), which can lead to an improved therapeutic window.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the development of TCO-based ADCs, from antibody modification to in vitro characterization.
Mechanism of Action of TCO-based ADCs
The therapeutic effect of a TCO-based ADC is a multi-step process designed for maximal efficacy and minimal off-target toxicity.[6]
-
Circulation and Targeting: The ADC circulates systemically, where the stable linker ensures the cytotoxic payload remains securely attached to the antibody, preventing premature drug release.[6] The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.[7][]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[7][9]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various enzymes.[]
-
Linker Cleavage and Payload Release: Within the lysosome, the linker connecting the payload to the antibody is cleaved.[7] For linkers such as the Val-Cit-PABC system, this cleavage is often initiated by lysosomal proteases like Cathepsin B.[6] This is followed by a self-immolative separation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[6]
-
Induction of Cell Death: The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[6][7]
-
Bystander Effect: Some cytotoxic payloads, upon release, can diffuse across the cell membrane and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[4][7]
Experimental Workflow for TCO-based ADC Development
The generation of a TCO-based ADC involves a systematic workflow encompassing antibody modification, linker-payload synthesis, conjugation, and characterization.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization and evaluation of TCO-based ADCs.
Table 1: ADC Characterization Parameters
| Parameter | Method | Typical Values/Results | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) | DAR of ~2 to ~4 is common for optimal efficacy and toxicity balance. | [5],[4] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | >95% monomeric form is desirable. | [5] |
| In Vitro Cytotoxicity (IC50) | MTT or similar cell viability assays | Low nanomolar to picomolar range against antigen-positive cell lines. | [10] |
Table 2: Pharmacokinetic Parameters of a Model TCO-ADC
| Parameter | Description | Example Value | Reference |
| Tumor Uptake | Percentage of injected dose per gram of tumor tissue (%ID/g) | High tumor uptake with minimal levels in non-target tissues. For a diabody-TCO-MMAE ADC, high tumor uptake was observed. | [4] |
| Blood Clearance | Time taken for the ADC to be cleared from the bloodstream | A second-generation diabody-based ADC was nearly completely cleared from the bloodstream in mice after two days. | [4] |
| Stability | Maintenance of ADC integrity in circulation | A first-generation clickable cleavable ADC demonstrated high stability and PK characteristics similar to the parental antibody in tumor-bearing mice. | [4] |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with a TCO-linker.[6]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 1-5 mg/mL.[3]
-
Tetrazine-NHS Ester Preparation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (tetrazine molecules per antibody) using UV-Vis spectroscopy.
Protocol 2: Conjugation of Cytotoxic Payload to the TCO-Linker
This protocol details the attachment of a cytotoxic drug to the TCO-linker.[5]
Materials:
-
Cytotoxic payload with a suitable functional group (e.g., carboxylic acid)
-
TCO-PEG1-Val-Cit-PABC-OH linker
-
Carbodiimide (B86325) activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator and an activating agent in an anhydrous organic solvent.
-
Conjugation: Add the TCO-PEG1-Val-Cit-PABC-OH linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.
Protocol 3: ADC Conjugation via IEDDA Click Chemistry
This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.[6]
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction is typically very fast.[3]
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or Protein A chromatography.
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using HIC, LC-MS, and SEC.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a method to evaluate the potency of the ADC in vitro.[5][11]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
TCO-based ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[5]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug for a period of 72-120 hours.[5] Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[11]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[5]
Conclusion
The use of TCO-tetrazine click chemistry provides a robust and efficient method for the development of next-generation ADCs with improved homogeneity and therapeutic potential. The protocols and data presented in these application notes offer a foundational guide for researchers in the field of targeted cancer therapy. Further optimization and characterization will be necessary for the clinical translation of these promising therapeutics.[12]
References
- 1. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCs of ADCs: A Guide to Evaluating the Next Generation – Ahead of the Curve® | TD Securities [tdsecurities.com]
- 3. benchchem.com [benchchem.com]
- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translating research into therapeutics: the future of ADCs in cancer therapy [insights.bio]
Application Note: A Comprehensive Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of an ADC in systemic circulation is a critical quality attribute that directly influences its efficacy and safety profile.[1][2][3] Premature release of the cytotoxic drug can lead to off-target toxicity, while degradation or aggregation of the ADC can impair its therapeutic function.[1] Therefore, a robust assessment of ADC stability in plasma is paramount during preclinical development.
This application note provides a detailed set of protocols for evaluating the plasma stability of ADCs, focusing on three key analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying conjugated antibody, Hydrophobic Interaction Chromatography coupled with Mass Spectrometry (HIC-MS) for monitoring the Drug-to-Antibody Ratio (DAR), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of released free payload. Additionally, Size Exclusion Chromatography (SEC) is described for the analysis of aggregation.
Key Methodologies for ADC Stability Assessment
The stability of an ADC in plasma is multifaceted and requires a suite of orthogonal analytical methods for a comprehensive evaluation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This ligand-binding assay is a workhorse for quantifying the concentration of total antibody and conjugated antibody in plasma samples. By employing antibodies specific to the ADC's antibody component and the payload, one can determine the extent of drug deconjugation over time.
-
Hydrophobic Interaction Chromatography (HIC-MS): HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[4][5][6] Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can effectively resolve species with different drug-to-antibody ratios (DAR).[5][6] Coupling HIC with mass spectrometry (MS) allows for the precise identification and quantification of each DAR species, providing a detailed profile of ADC stability.[7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the separation and quantification of small molecules. In the context of ADC stability, it is primarily used to measure the concentration of the free, unconjugated payload that has been released from the antibody in the plasma.[9] This is a critical measurement for assessing the potential for off-target toxicity.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[10][11][12] It is the industry-standard method for quantifying high molecular weight species, such as aggregates, which can form during ADC production and storage or upon incubation in plasma.[10][11][12][13] Monitoring aggregation is crucial as it can impact both the efficacy and immunogenicity of the therapeutic.[11][13]
Experimental Protocols
General Plasma Incubation Procedure
The following is a generalized procedure for incubating an ADC in plasma. This procedure is the starting point for all subsequent analytical methods.
-
Thaw human plasma (or plasma from other species of interest) at 37°C. It is recommended to use plasma that has not undergone previous freeze-thaw cycles to best preserve endogenous enzyme activity.[3]
-
Centrifuge the plasma at 1,500 x g for 10 minutes to pellet any cryoprecipitates.
-
Spike the ADC into the plasma at a final concentration relevant to the intended therapeutic dose (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture in a humidified incubator at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to quench any further degradation.
Protocol 1: ELISA for Total and Conjugated Antibody Quantification
This protocol outlines a sandwich ELISA to determine the concentration of total antibody and conjugated antibody.
Materials and Reagents:
-
High-binding 96-well ELISA plates
-
Recombinant antigen specific to the ADC's antibody
-
Anti-payload monoclonal antibody
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Dilution Buffer (Blocking Buffer)
Procedure:
-
Plate Coating:
-
For total antibody measurement, coat wells with 100 µL of recombinant antigen at 2 µg/mL in Coating Buffer.
-
For conjugated antibody measurement, coat wells with 100 µL of anti-payload antibody at 2 µg/mL in Coating Buffer.
-
Incubate overnight at 4°C.[14]
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve of the ADC in pooled human plasma, ranging from 0 to 1000 ng/mL.
-
Dilute the plasma time-point samples in Dilution Buffer. A starting dilution of 1:100 is recommended.
-
Add 100 µL of standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG (diluted in Dilution Buffer, typically 1:5,000 to 1:20,000) to all wells.
-
Incubate for 1 hour at room temperature.[14]
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[15]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of total and conjugated antibody in the samples from the standard curve.
-
The average DAR at each time point can be estimated by the ratio of conjugated antibody concentration to total antibody concentration, multiplied by the initial DAR of the ADC.
-
Protocol 2: HIC-MS for DAR Profile Analysis
This protocol describes a general method for analyzing the DAR profile of an ADC in plasma using HIC-MS.
Materials and Reagents:
-
Protein A or antigen-specific affinity magnetic beads
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
HIC Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
HIC Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
Procedure:
-
Immunoaffinity Capture:
-
Add an appropriate amount of affinity magnetic beads to the plasma time-point samples.
-
Incubate for 1-2 hours at room temperature with gentle mixing to capture the ADC.
-
Wash the beads three times with Wash Buffer to remove unbound plasma proteins.
-
-
Elution:
-
Elute the ADC from the beads by adding Elution Buffer and incubating for 5-10 minutes.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
HIC-MS Analysis:
-
Inject the purified ADC sample onto the HIC column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.
-
The eluent from the HIC column is directly introduced into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range to detect the different drug-loaded antibody species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the eluting species.
-
Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each DAR species by integrating the peak areas in the HIC chromatogram.
-
Calculate the average DAR at each time point using a weighted average of the different DAR species.
-
Protocol 3: RP-HPLC for Free Payload Quantification
This protocol provides a method for quantifying the amount of free payload released into the plasma.
Materials and Reagents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
RP-HPLC Mobile Phase A (e.g., 0.1% FA in water)
-
RP-HPLC Mobile Phase B (e.g., 0.1% FA in ACN)
-
RP-HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Protein Precipitation:
-
To 50 µL of each plasma time-point sample, add 150 µL of cold ACN or a 1:1 mixture of ACN:MeOH containing an internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Sample Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
-
RP-HPLC Analysis:
-
Inject the reconstituted sample onto the RP-HPLC column.
-
Apply a suitable gradient of Mobile Phase A and B to separate the free payload from other plasma components. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Monitor the eluent using a UV detector at a wavelength appropriate for the payload and a mass spectrometer for confirmation.
-
-
Data Analysis:
-
Prepare a standard curve of the free payload in plasma that has undergone the same extraction procedure.
-
Quantify the amount of free payload in the samples by comparing their peak areas to the standard curve.
-
Protocol 4: SEC for Aggregation Analysis
This protocol outlines the use of SEC to monitor the formation of aggregates.
Materials and Reagents:
-
SEC Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
Procedure:
-
Sample Preparation:
-
Dilute the plasma time-point samples in the SEC Mobile Phase. The dilution factor will depend on the sensitivity of the detector and the concentration of the ADC.
-
-
SEC Analysis:
-
Inject the diluted sample onto the SEC column.
-
Elute the sample isocratically with the SEC Mobile Phase.
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.
-
Calculate the percentage of aggregate at each time point.
-
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of ADC Stability Parameters from ELISA
| Time Point (hours) | Total Antibody Conc. (µg/mL) | Conjugated Antibody Conc. (µg/mL) | Average DAR |
| 0 | 100.0 | 98.5 | 3.94 |
| 1 | 99.2 | 96.8 | 3.89 |
| 6 | 98.5 | 94.1 | 3.82 |
| 24 | 95.3 | 88.6 | 3.72 |
| 48 | 92.1 | 81.9 | 3.56 |
| 96 | 88.7 | 74.5 | 3.36 |
| 168 | 82.4 | 64.3 | 3.12 |
Table 2: DAR Profile Analysis by HIC-MS
| Time Point (hours) | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 | Average DAR |
| 0 | 2.1 | 15.3 | 65.2 | 17.4 | 0.0 | 3.96 |
| 24 | 5.8 | 22.1 | 60.5 | 11.6 | 0.0 | 3.56 |
| 96 | 12.3 | 30.5 | 51.2 | 6.0 | 0.0 | 3.02 |
| 168 | 18.9 | 35.1 | 42.3 | 3.7 | 0.0 | 2.62 |
Table 3: Quantification of Released Free Payload by RP-HPLC
| Time Point (hours) | Free Payload Conc. (nM) | % of Total Payload Released |
| 0 | < LLOQ | < LLOQ |
| 24 | 15.2 | 1.2 |
| 96 | 45.8 | 3.7 |
| 168 | 78.5 | 6.3 |
Table 4: Aggregation Analysis by SEC
| Time Point (hours) | % Aggregate | % Monomer | % Fragment |
| 0 | 1.2 | 98.5 | 0.3 |
| 24 | 1.8 | 97.9 | 0.3 |
| 96 | 3.5 | 96.1 | 0.4 |
| 168 | 5.2 | 94.3 | 0.5 |
Visualization
Visualizing the experimental workflow and the factors influencing ADC stability can aid in understanding the overall process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. mabtech.com [mabtech.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays in Antibody-Drug Conjugate (ADC) Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted class of cancer therapeutics.[][2] These complex biotherapeutics combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[][2][3] The mAb component is designed to recognize and bind to specific antigens overexpressed on the surface of cancer cells, minimizing off-target effects on healthy tissues.[4][5] Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[][4][6] Once inside the cell, the cytotoxic payload is released from the antibody, leading to the targeted destruction of the cancer cell.[4][6] The efficacy of an ADC is a multifactorial equation, hinging on factors such as antibody binding affinity, internalization rate, linker stability, and the mechanism of action of the payload.[7] To thoroughly evaluate these parameters and predict in vivo success, a suite of robust and reproducible cell-based assays is indispensable.[8][9][10]
Mechanism of Action of ADCs
The therapeutic effect of ADCs is realized through a sequence of events, each of which can be interrogated using specific cell-based assays. The primary mechanism involves:
-
Specific Binding: The ADC's antibody component selectively binds to a target antigen on the cancer cell surface.[4][11]
-
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.[][4][6]
-
Payload Release: Inside the cell, often within the acidic environment of endosomes and lysosomes, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug.[][4]
-
Induction of Cell Death: The released payload exerts its cytotoxic effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis or cell cycle arrest.[4][12]
Beyond this canonical pathway, other mechanisms can contribute to an ADC's overall efficacy:
-
Bystander Effect: Some ADCs utilize membrane-permeable payloads.[11][] Upon release, these payloads can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, which is particularly important in heterogeneous tumors.[11][14][15]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The antibody component of the ADC can engage with immune effector cells, such as Natural Killer (NK) cells, through its Fc region, leading to direct killing of the cancer cell.[][11]
-
Inhibition of Downstream Signaling: The binding of the antibody to its target receptor can itself block downstream signaling pathways crucial for cancer cell growth and survival.[11]
Key Cell-Based Assays for ADC Efficacy Evaluation
A comprehensive in vitro evaluation of an ADC requires a panel of assays to dissect its multifaceted mechanism of action.
Cytotoxicity Assays
These assays are fundamental to determining the potency of an ADC. They measure the dose-dependent ability of the ADC to kill cancer cells. A common output is the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit cell viability by 50%.
Data Presentation: Comparative Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | 1.5 | >1000 | 0.1 |
| Cell Line B | Low | 50 | >1000 | 0.1 |
| Cell Line C | Negative | >1000 | >1000 | 0.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.[17] Remove the existing medium from the wells and replace it with the different drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[18]
Workflow for a Typical ADC Cytotoxicity Assay
Caption: Workflow of an ADC cytotoxicity assay.
Internalization Assays
The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload.[7] These assays quantify the rate and extent to which an ADC is taken up by target cells.
Data Presentation: ADC Internalization Over Time
| Time (hours) | Percent Internalization in Target Cells | Percent Internalization in Non-Target Cells |
| 0.5 | 15% | <1% |
| 2 | 40% | <1% |
| 4 | 65% | <2% |
| 24 | 85% | <2% |
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This method utilizes a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[19][20]
Materials:
-
Target and non-target cell lines
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). A control plate should be kept at 4°C to inhibit active transport.
-
Signal Detection: Measure the fluorescence intensity using a flow cytometer or a high-content imager.[21] The increase in fluorescence corresponds to the amount of internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point. The percent internalization can be calculated relative to a total fluorescence control.
Workflow for an ADC Internalization Assay
Caption: Workflow of an ADC internalization assay.
Bystander Effect Assays
These assays are crucial for ADCs with membrane-permeable payloads to assess their ability to kill neighboring antigen-negative cells.[14][22]
Data Presentation: Bystander Killing in Co-culture
| Ratio of Ag+ to Ag- Cells | Viability of Ag- Cells (%) |
| 1:1 | 45% |
| 1:3 | 60% |
| 1:9 | 75% |
| 0:1 (Ag- only) | 98% |
Experimental Protocol: Co-culture Bystander Assay
This assay involves co-culturing antigen-positive and antigen-negative cells and treating them with the ADC.[14][17]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC
-
High-content imaging system or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios.[17]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[17]
-
Incubation: Incubate the plate for 72-96 hours.[17]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.[17] A decrease in the number of viable Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Workflow for a Co-culture Bystander Effect Assay
Caption: Workflow for a bystander effect assay.
Apoptosis Assays
These assays determine the mechanism of cell death induced by the ADC.[23] Apoptosis, or programmed cell death, is a common mechanism for many cytotoxic payloads.
Data Presentation: ADC-Induced Apoptosis
| ADC Concentration (nM) | Percent Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 85% |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify dead cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
6-well plates
-
ADC
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed target cells in 6-well plates and treat with various concentrations of the ADC for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway for ADC-Induced Apoptosis
References
- 2. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 8. eag.com [eag.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugates using TCO-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction to Site-Specific Conjugation with TCO-PEG1-Val-Cit-PABC-PNP
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Site-specific conjugation technologies have emerged to overcome the limitations of traditional methods, which often produce heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can lead to unpredictable in vivo performance and a narrow therapeutic window.
The this compound linker is an advanced, multi-functional tool designed for state-of-the-art, site-specific ADC development. It incorporates several key features to ensure a stable, potent, and homogeneous final product:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified antibody.[1][2] This reaction proceeds rapidly under mild, biocompatible conditions, allowing for precise control over the conjugation site and stoichiometry.[1][3]
-
Polyethylene Glycol (PEG1): A single PEG unit is incorporated to enhance the hydrophilicity of the linker-payload complex. This can improve the solubility, reduce aggregation, and optimize the pharmacokinetic properties of the final ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This ensures that the cytotoxic payload is released intracellularly, minimizing off-target toxicity.[5]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously decomposes to release the payload in its active form.[1][5]
-
p-Nitrophenyl (PNP): The PNP carbonate group is a reactive leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.
This document provides detailed protocols for the generation of site-specific ADCs using the this compound linker, along with data presentation and visualizations to guide researchers in this field.
Mechanism of Action
The therapeutic effect of an ADC constructed with the TCO-PEG1-Val-Cit-PABC linker is achieved through a multi-step, targeted process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload.[1] The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes. Inside the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Cit dipeptide linker.[4]
-
Self-Immolation and Activation: The cleavage of the Val-Cit moiety triggers a spontaneous 1,6-elimination reaction within the PABC spacer. This self-immolative process promptly releases the active cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Cytotoxicity: The released payload then exerts its cell-killing function, for example, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.[1]
Data Presentation
The following tables summarize key characterization and in vitro efficacy data for hypothetical ADC constructs developed using the TCO-PEG1-Val-Cit-PABC linker technology.
Table 1: ADC Characterization Summary
| ADC Construct | Target Antigen | Payload | Average DAR* | % Monomer (SEC-HPLC) |
| ADC-001 | HER2 | MMAE | 3.8 | >98% |
| ADC-002 | Trop-2 | PBD | 1.9 | >99% |
*DAR: Drug-to-Antibody Ratio, determined by Hydrophobic Interaction Chromatography (HIC)-HPLC.
Table 2: In Vitro Cytotoxicity Data
| ADC Construct | Cell Line (Antigen Status) | IC50 (nM) |
| ADC-001 | SK-BR-3 (HER2+++) | 0.5 |
| ADC-001 | MDA-MB-468 (HER2-) | >1000 |
| ADC-002 | NCI-H292 (Trop-2++) | 0.08 |
| ADC-002 | Jurkat (Trop-2-) | >1000 |
(Data is illustrative and sourced from a representative application note.[1])
Experimental Protocols
The generation of a site-specific ADC using the this compound linker is a multi-stage process. The overall workflow is depicted below, followed by detailed protocols for each key stage.
Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.[1]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer (Borate Buffer, pH 8.5) using a desalting column. Adjust the final concentration of the mAb to 5-10 mg/mL.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry. Store the mAb-Tz at 4°C.
Protocol 2: Conjugation of Cytotoxic Payload to this compound
This protocol outlines the attachment of a cytotoxic payload (containing a primary or secondary amine) to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reagent Preparation: Dissolve the this compound and the amine-containing payload in a minimal amount of anhydrous DMF or DMSO in separate vials.
-
Conjugation Reaction: In a reaction vessel, combine the dissolved TCO-linker and payload (typically at a 1:1.2 molar ratio of linker to payload). Add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to facilitate the reaction.
-
Incubation: Stir the mixture at room temperature overnight, protected from light.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired TCO-PEG1-Val-Cit-PABC-Payload conjugate and the consumption of starting materials.
-
Purification: Upon completion, purify the conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization and Storage: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store the final TCO-linker-payload construct at -20°C under dessicated conditions.
Protocol 3: Final ADC Synthesis via iEDDA "Click" Reaction
This protocol describes the final bioorthogonal conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Purified Tetrazine-Modified Antibody (mAb-Tz) from Protocol 1
-
Purified TCO-linker-payload from Protocol 2
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Reaction Setup: In a suitable reaction tube, combine the mAb-Tz with the TCO-linker-payload. A typical starting point is a 1.5 to 3-fold molar excess of the TCO-linker-payload relative to the tetrazine moieties on the antibody.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing. The reaction is typically rapid.[3]
-
Purification: Purify the resulting ADC to remove any unreacted TCO-linker-payload and potential aggregates. SEC is commonly used for this purpose. HIC can also be used for both purification and analysis of different DAR species.
-
Final Formulation: Exchange the buffer of the purified ADC into a suitable formulation buffer (e.g., PBS) and adjust to the desired concentration.
Protocol 4: ADC Characterization - DAR Determination by HIC-HPLC
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and can be effectively determined using Hydrophobic Interaction Chromatography (HIC).[6]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.[6]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µL of the prepared ADC sample onto the equilibrated column.[6]
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[6] The different ADC species (e.g., DAR0, DAR2, DAR4) will elute in order of increasing hydrophobicity.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs. Calculate the percentage of each species by dividing its peak area by the total peak area of all species. The weighted average DAR can then be calculated using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Conclusion
The this compound linker provides a robust and versatile platform for the development of next-generation, site-specific antibody-drug conjugates. By combining the precision of bioorthogonal click chemistry with a clinically validated cleavable linker system, this technology enables the production of homogeneous and highly potent ADCs. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers to harness the full potential of this advanced linker system in their ADC development programs. Careful characterization, including accurate DAR determination and in vitro potency assessment, is crucial for advancing promising ADC candidates toward preclinical and clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in TCO-tetrazine conjugation
Welcome to the technical support center for TCO-tetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of one reactant. A common starting point is a 1.05 to 2.0-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule.[1][2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[4] Phosphate-buffered saline (PBS) is a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1][4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][5] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1][5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, this absorbance will decrease, allowing for real-time tracking of the conjugation.[1][4]
Troubleshooting Guide
Low or no conjugation product is a common issue. The following table outlines potential causes and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Product | Degradation of NHS ester: TCO- or tetrazine-NHS esters are moisture-sensitive and can hydrolyze.[2] | Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation.[2][3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion.[1][2] |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[2] | Use an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer for the labeling step.[2] | |
| Suboptimal pH for labeling: The reaction of NHS esters with primary amines is pH-dependent.[2] | Perform the labeling reaction at a pH between 7.2 and 9.0.[2] | |
| Hydrolysis of TCO or Tetrazine: Some derivatives can be unstable under certain conditions (e.g., high pH, presence of nucleophiles).[6][7] | Check the stability of your specific TCO and tetrazine derivatives under your experimental conditions. Consider using more stable analogs if necessary. | |
| Steric Hindrance: The accessibility of the TCO or tetrazine moiety on your biomolecules may be sterically hindered.[2][8] | Use TCO and tetrazine reagents with longer spacer arms (e.g., PEG linkers) to reduce steric hindrance.[2][8] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1][2] | Empirically optimize the molar ratio of your reactants. A slight excess (1.1 to 2.0 equivalents) of one component is often beneficial.[1][2] | |
| Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.[2] | Increase the concentration of one or both reactants if possible.[2] | |
| TCO Inactivation (Isomerization): trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols or transition metals.[7][8] | Minimize exposure to catalysts of isomerization. If suspected, verify the integrity of the TCO reagent. | |
| Hydrophobic Interactions: Hydrophobic TCO moieties can interact with the surface of proteins, "masking" them and making them unavailable for reaction.[8] | Incorporate hydrophilic linkers (e.g., PEG) between the TCO and the biomolecule to improve accessibility.[8] | |
| High Background or Non-specific Binding | Excess Unreacted Labeling Reagent: Residual TCO or tetrazine reagents can lead to non-specific interactions.[1] | After the initial labeling step, remove excess unreacted NHS ester reagent using a desalting column or dialysis.[1] |
| Hydrophobic Interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to non-specific binding. | Use reagents with hydrophilic linkers to increase solubility and reduce non-specific interactions. |
Quantitative Data on Reaction Kinetics
The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available.[5] The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.[9][10]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | sTCO (water-soluble) | (3,300 ± 40) x 10³ | [10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | a-TCO (diol-derivatized) | (150 ± 8) x 10³ | [10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooct-4-enol (axial) | (70 ± 2) x 10³ | [10] |
| Pyridyl-substituted tetrazine | TCO | 26,000 | [11] |
| 3-phenyl-1,2,4,5-tetrazine | TCO | 6,000 | [11] |
| Dipyridal tetrazine | TCO | 2,000 ± 400 | [12] |
Experimental Protocols
Protocol 1: Labeling a Protein with a TCO-NHS Ester
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[13]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][13] For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) is recommended.[2][3]
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1][3]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[1][3]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.[1] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[4]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C until further use.[1]
Visualized Workflows and Concepts
Caption: General workflow for TCO-tetrazine protein-protein conjugation.
Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.
Caption: Key parameters influencing the yield of TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Technical Support Center: Val-Cit Linker Stability
Welcome to the technical support center for Val-Cit linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of Val-Cit linkers in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your ADCs.
Troubleshooting Guide: Premature Val-Cit Linker Cleavage
This guide addresses common issues related to the premature cleavage of Val-Cit linkers, their potential causes, and actionable solutions.
Issue 1: Premature Drug Release and/or High Off-Target Toxicity in Preclinical Mouse Models
-
Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma, which is known to hydrolyze the Val-Cit dipeptide.[1][2][3][4] This can lead to reduced efficacy and off-target toxicity in preclinical rodent models.[1]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC with a control ADC having a more stable linker.[1]
-
Utilize Ces1C Knockout Mice: If available, perform in vivo studies using Ces1C knockout mice to confirm if the premature release is mitigated.[1][5]
-
Modify the Linker: Introduce a hydrophilic group at the P3 position of the peptide linker. For instance, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][6][7]
-
Evaluate Alternative Linkers: Consider alternative linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[1]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][8][9] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[1][9]
-
Consider Alternative Payloads: If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.[2]
-
Issue 3: ADC Aggregation and Rapid Clearance
-
Possible Cause: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation.[2][8][9] This is often exacerbated at higher drug-to-antibody ratios (DARs) and can negatively impact the ADC's pharmacokinetics.[2][8]
-
Troubleshooting Steps:
-
Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[2]
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and can reduce aggregation, potentially allowing for higher DARs.[2][10]
-
Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[2]
-
Utilize Hydrophilic Payloads: If possible, select a less hydrophobic cytotoxic agent.[2]
-
-
Optimize DAR: A lower DAR (typically in the range of 2-4) generally results in less aggregation.[2][4]
-
Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[2]
-
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: TCO-PEG1-Val-Cit-PABC-PNP Stability in Rodent Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the TCO-PEG1-Val-Cit-PABC-PNP linker in rodent plasma during their experiments.
Troubleshooting Guides
Issue: Premature Payload Release in Rodent Plasma
Symptom: You observe a significant loss of payload from your antibody-drug conjugate (ADC) during in vitro incubation in mouse or rat plasma, or during in vivo preclinical studies in rodents. This is often detected by a decrease in the drug-to-antibody ratio (DAR) or the appearance of free payload in analytical assays like LC-MS.
Possible Cause: The Val-Cit-PABC moiety of the linker is susceptible to enzymatic cleavage by rodent-specific carboxylesterases.[1][2][3][4][5] Specifically, Carboxylesterase 1c (Ces1c) found in mouse and rat plasma is known to hydrolyze the Val-Cit linker, leading to premature payload release before the ADC reaches the target cells.[1][2][4] This issue is generally not observed in human plasma, where the Val-Cit linker is significantly more stable.[3][5][6]
Troubleshooting Steps:
-
Confirm Species-Specific Instability:
-
Experiment: Incubate your ADC in parallel in mouse, rat, and human plasma.
-
Expected Outcome: You should observe significantly higher payload release in mouse and rat plasma compared to human plasma. This confirms that the instability is species-specific and likely due to Ces1c activity.
-
-
Enzyme Inhibition Assay (Diagnostic):
-
Experiment: Incubate your ADC in mouse plasma with and without a broad-spectrum serine hydrolase inhibitor.
-
Expected Outcome: A significant reduction in payload release in the presence of the inhibitor would strongly suggest that the degradation is enzyme-mediated.
-
-
Consider Linker Modification:
-
Solution: For preclinical studies in rodents, consider using a modified linker that is more resistant to Ces1c cleavage. A well-documented modification is the addition of a glutamic acid residue to create a Glu-Val-Cit linker.[5] This modification has been shown to enhance stability in mouse plasma while maintaining susceptibility to intracellular cleavage by Cathepsin B.[5]
-
-
Analytical Method Verification:
-
Action: Ensure your analytical methods (e.g., LC-MS, HIC) are validated to accurately quantify both the intact ADC and the released payload. This will provide reliable data to assess the extent of the stability issue.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-linked ADC unstable in mouse plasma but stable in human plasma?
A1: The instability of the Val-Cit-PABC linker in mouse and rat plasma is due to the presence of the enzyme Carboxylesterase 1c (Ces1c), which prematurely cleaves the linker.[1][2][4] This enzyme is not present at the same activity level in human plasma, leading to greater stability of the linker in human matrices.[3][5]
Q2: What is the expected half-life of a Val-Cit-PABC-containing ADC in rodent plasma?
A2: The exact half-life can vary depending on the specific ADC, conjugation site, and experimental conditions. However, studies have shown that ADCs with Val-Cit linkers can lose a significant percentage of their conjugated payload within a 14-day incubation in mouse plasma, with over 95% loss observed in some cases.[5] In contrast, the same ADC can remain largely intact in human plasma over a similar period.[5]
Q3: How does the conjugation site on the antibody affect the stability of the Val-Cit-PABC linker in rodent plasma?
A3: The site of conjugation can critically affect the enzymatic susceptibility of the Val-Cit-PABC linker to serine proteases in mouse plasma.[2] It is hypothesized that the local chemical environment and steric hindrance around the linker can influence its accessibility to enzymes like Ces1c.
Q4: Will the TCO and PEG1 components of the linker affect its stability in rodent plasma?
A4: While the primary cleavage site is within the Val-Cit-PABC core, the TCO (trans-cyclooctene) and PEG1 (polyethylene glycol) components can influence the overall properties of the ADC. The PEG spacer can enhance hydrophilicity, which may impact the pharmacokinetic profile and potentially reduce non-specific uptake.[8] The TCO group is for bioorthogonal conjugation and is generally stable under physiological conditions.[8] However, the core instability issue in rodent plasma resides with the Val-Cit dipeptide's susceptibility to Ces1c.
Q5: Can I still use a this compound linker for my ADC development?
A5: Yes, this linker is widely used and is designed for efficient, targeted intracellular drug release via cleavage by Cathepsin B, which is upregulated in many tumor cells.[2][8][9] The stability issues in rodent plasma are a key consideration for the preclinical evaluation phase. For in vivo studies in mice or rats, it is important to be aware of this potential for premature payload release and to consider its impact on the interpretation of efficacy and toxicity data. Using modified linkers or Ces1c knockout mouse models can be strategies to mitigate this issue.[2][4]
Data Presentation
Table 1: Summary of Val-Cit-PABC Linker Stability in Different Plasma Matrices
| Plasma Matrix | Key Enzyme | Observed Stability | Rationale |
| Mouse/Rat Plasma | Carboxylesterase 1c (Ces1c) | Unstable | Ces1c recognizes and cleaves the Val-Cit dipeptide, leading to premature payload release.[1][2][3][4][5] |
| Human Plasma | Low Ces1c activity | Stable | The absence of significant Ces1c activity results in minimal cleavage of the Val-Cit linker in circulation.[3][5][6] |
| Monkey Plasma | Not specified | Stable | The Val-Cit linker is reported to be stable in cynomolgus monkey plasma.[5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
Objective: To determine the stability of an ADC in plasma from different species.
Materials:
-
ADC stock solution (e.g., 1 mg/mL in PBS)
-
Pooled plasma (e.g., mouse, rat, human) from a commercial vendor
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
ADC Preparation: Dilute the ADC stock solution to the desired final concentration in pre-warmed plasma.
-
Incubation: Incubate the plasma-ADC mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the incubation mixture.
-
Quenching: Immediately mix the aliquots with 3-4 volumes of cold quenching solution to precipitate plasma proteins and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload and/or the remaining intact ADC.
-
Data Analysis: Calculate the percentage of released payload or the change in DAR over time.
Visualizations
Caption: Structure of the this compound ADC Linker.
Caption: Pathway of Premature Payload Release in Rodent Plasma.
Caption: Troubleshooting Workflow for ADC Stability Issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in ADC Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) during the synthesis of antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK). An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from the body, and potential for the ADC to aggregate. Therefore, precise control and accurate measurement of DAR are essential for developing a safe, stable, and effective ADC therapeutic.
Q2: How does DAR impact the therapeutic properties of an ADC?
A2: The DAR value is a critical determinant of an ADC's therapeutic window. Key impacts include:
-
Efficacy: Generally, a higher DAR leads to the delivery of more cytotoxic payload to the target cancer cells, which can increase potency. However, this relationship is not always linear, as excessively high DARs can sometimes lead to reduced efficacy in vivo.
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity. This can be due to the premature release of the payload into circulation or off-target uptake of the more hydrophobic high-DAR species.
-
Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, thereby reducing the ADC's half-life and overall exposure.[1]
-
Stability and Aggregation: Increased hydrophobicity from higher DARs can decrease the stability of the ADC and increase its propensity to form aggregates, which can negatively impact manufacturing, shelf-life, and immunogenicity.[2][3][4]
Q3: What is considered an "optimal" DAR?
A3: There is no universal "optimal" DAR for all ADCs. The ideal DAR must be determined empirically for each specific ADC, considering the antibody, linker, payload, and target antigen. Historically, many successful ADCs in clinical development have an average DAR of 2 to 4. However, the optimal DAR is a balance between delivering a sufficient amount of payload for efficacy while minimizing the negative impacts on toxicity, PK, and stability. For some ADCs, a higher DAR may be necessary, while for others, a lower DAR may be more effective.
Q4: What are the primary methods for conjugating drugs to antibodies?
A4: The two most common methods for conjugating drugs to antibodies involve the side chains of lysine (B10760008) or cysteine amino acid residues:
-
Lysine Conjugation: This method utilizes the abundant and accessible amine groups of lysine residues on the antibody surface. It typically results in a heterogeneous mixture of ADCs with a broad distribution of DAR values. While technically simpler, controlling the specific sites of conjugation and achieving a narrow DAR distribution can be challenging.
-
Cysteine Conjugation: This method involves the conjugation to cysteine residues. This can be done through the reduction of the antibody's native interchain disulfide bonds to generate free thiol groups for conjugation. This approach offers more control over the conjugation sites and typically results in a more homogeneous ADC with a narrower DAR distribution (e.g., DAR 0, 2, 4, 6, 8). Site-specific cysteine conjugation, where cysteines are engineered into the antibody at specific locations, provides even greater control over DAR and homogeneity.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during ADC synthesis and DAR optimization.
Issue 1: Inconsistent Average DAR Between Batches
-
Symptom: Significant variability in the average DAR is observed across different manufacturing batches, even when following the same protocol.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Reactant Stoichiometry | Precisely and consistently measure the molar ratio of the drug-linker to the antibody. Even small deviations can significantly impact the final DAR. |
| Variable Antibody Reduction (Cysteine Conjugation) | The efficiency of the reduction of interchain disulfide bonds is critical. Ensure consistent activity of the reducing agent (e.g., TCEP, DTT), and control the reaction time and temperature. Incomplete or variable reduction leads to inconsistent numbers of available thiol groups for conjugation. |
| Inconsistent Reaction Conditions | Maintain tight control over reaction parameters such as pH, temperature, and incubation time. As shown in the table below, these factors can influence conjugation efficiency. |
| Degraded or Impure Reagents | Verify the purity and concentration of the drug-linker, reducing agents, and buffers before each conjugation reaction. Degradation of stock solutions is a common source of variability. |
Expected Impact of Reaction Conditions on DAR (Cysteine Conjugation)
| Parameter | Trend | Rationale |
| Increasing Drug-Linker to Antibody Molar Ratio | Increases average DAR | A higher concentration of the drug-linker drives the conjugation reaction forward, leading to a higher number of conjugated drugs per antibody. |
| Increasing Reducing Agent Concentration | Increases average DAR | A higher concentration of the reducing agent leads to the reduction of more disulfide bonds, providing more available thiol groups for conjugation.[5] |
| Increasing Conjugation Temperature | Generally increases average DAR | Higher temperatures can increase the reaction rate. However, excessive heat can also lead to antibody denaturation and aggregation. One study found that conjugating at a lower temperature (4 °C) increased the proportion of DAR4 species.[6] |
| Increasing Reaction Time | Increases average DAR | Longer reaction times allow for more complete conjugation. However, extended reaction times can also lead to side reactions or product degradation. |
| pH of Conjugation Buffer | Optimal range typically pH 7.2-8.0 | The pH affects the reactivity of both the antibody's amino acid residues and the linker. The optimal pH needs to be determined for each specific conjugation chemistry while maintaining antibody stability. |
Issue 2: ADC Aggregation After Conjugation or During Purification
-
Symptom: The appearance of high molecular weight species (aggregates) is detected by size exclusion chromatography (SEC) after the conjugation reaction or during purification and storage.[2][7]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| High Average DAR | A higher DAR increases the hydrophobicity of the ADC, which is a major driver of aggregation. Optimize the conjugation reaction to target a lower average DAR (typically 2-4). |
| Hydrophobic Payload | The inherent hydrophobicity of the cytotoxic drug can promote aggregation. Consider using hydrophilic linkers (e.g., PEG linkers) to increase the overall hydrophilicity of the ADC. |
| Suboptimal Formulation Buffer | Screen different buffer systems to find the optimal pH and ionic strength for your specific ADC. The addition of stabilizing excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) can help maintain stability.[2] |
| Stresses During Purification and Storage | Physical stresses such as temperature fluctuations, freeze-thaw cycles, and mechanical stress can destabilize the ADC and promote aggregation. Optimize purification methods to be as gentle as possible and store the ADC at appropriate temperatures, avoiding repeated freeze-thaw cycles.[2] |
Issue 3: Poor Peak Shape and Elution in Hydrophobic Interaction Chromatography (HIC)
-
Symptom: High-DAR species (e.g., DAR6, DAR8) show broad, tailing peaks or do not elute properly from the HIC column.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Strong Hydrophobic Interactions | High-DAR species are very hydrophobic and can bind very strongly to the HIC column. |
| - Modify the Elution Gradient: Use a shallower gradient to improve the separation of different DAR species. | |
| - Add Organic Modifier: The addition of a small amount of an organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase can help to reduce hydrophobic interactions and improve the peak shape and elution of highly hydrophobic species. | |
| - Change HIC Column: Consider using a HIC column with a less hydrophobic stationary phase. | |
| - Adjust pH: Modifying the pH of the mobile phase can alter the hydrophobic character of the ADC and improve separation. |
Section 3: Experimental Protocols
Protocol 1: Cysteine-Based ADC Synthesis (via Disulfide Reduction)
This protocol describes a general method for conjugating a maleimide-containing drug-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
-
The antibody concentration is typically in the range of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT), to the antibody solution.
-
A typical molar ratio is 2-5 moles of TCEP per mole of antibody. The exact ratio will need to be optimized to achieve the desired average DAR.[5]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
-
Conjugation:
-
Prepare the drug-linker stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will influence the final DAR and should be optimized.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction should be protected from light if the drug-linker is light-sensitive.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.
-
Purify the ADC from unreacted drug-linker, reducing agent, and other reaction components using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and the distribution of different DAR species for a cysteine-linked ADC.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb HIC).
-
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample.
-
Elution Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized for the specific ADC.
-
Detection: Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[8][9]
-
Calculate the percentage of the total peak area that each individual peak represents.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of that peak) / 100
-
Protocol 3: DAR Determination by LC-MS
This protocol outlines a general "middle-up" approach for DAR analysis of a reduced ADC by LC-MS.
-
Sample Preparation:
-
Reduce the ADC sample (typically 25-50 µg) by adding a reducing agent like DTT to a final concentration of 20-30 mM.[10][11]
-
Incubate at 37°C or 56°C for 30-45 minutes to reduce the interchain disulfide bonds, separating the antibody into light chains (LC) and heavy chains (HC).[11]
-
Optionally, the sample can be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.
-
Acidify the sample with formic acid to stop the reduction reaction.
-
-
LC-MS Analysis:
-
LC System: UHPLC system.
-
Column: Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Elution Gradient: Run a suitable gradient to separate the light and heavy chains and their drug-conjugated forms.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light chain and heavy chain peaks to determine the masses of the unconjugated and drug-conjugated species.
-
Calculate the relative abundance of each species based on the peak intensities in the deconvoluted mass spectrum.
-
Determine the average DAR by a weighted average calculation based on the relative abundances and the number of drugs on each chain.[12][13]
-
Section 4: Visualizations
Caption: A general workflow for the synthesis and characterization of an antibody-drug conjugate.
Caption: A logical flowchart for troubleshooting common issues in ADC synthesis and DAR optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Technical Support Center: TCO-PEG1-Val-Cit-PABC-PNP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of TCO-PEG1-Val-Cit-PABC-PNP in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the handling and experimental use of the this compound linker.
Q1: I am observing low conjugation efficiency of my payload to the this compound linker. What are the potential causes?
A1: Low conjugation efficiency is typically due to the hydrolysis of the p-nitrophenyl (PNP) carbonate group. The PNP ester is a reactive group designed for conjugation with amine-containing payloads, but it is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH.
Troubleshooting Steps:
-
Control Reaction pH: Perform the conjugation reaction in a buffer with a slightly acidic to neutral pH (pH 6.0-7.4) to minimize hydrolysis of the PNP ester.
-
Fresh Reagents: Use freshly prepared solutions of the this compound linker. Avoid storing the linker in aqueous buffers for extended periods.
-
Monitor Hydrolysis: The hydrolysis of the PNP ester releases p-nitrophenol, which has a characteristic absorbance at 400-410 nm. You can monitor the reaction spectrophotometrically to assess the extent of hydrolysis.[1]
-
Optimize Reaction Conditions: Increase the molar excess of the payload to favor the conjugation reaction over hydrolysis.
Q2: My TCO-modified antibody shows low reactivity with my tetrazine-labeled payload. Why might this be happening?
A2: A common reason for low reactivity of the TCO group is its isomerization to the less reactive cis-cyclooctene (CCO) isomer. This can be promoted by exposure to thiols or certain metals.[2]
Troubleshooting Steps:
-
Thiol-Free Buffers: Ensure that all buffers used for storing and reacting the TCO-modified antibody are free of thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Storage Conditions: Store the TCO-linker and TCO-modified biomolecules under recommended conditions, typically protected from light and at low temperatures, to minimize isomerization.
-
Characterize TCO Moiety: If possible, use analytical techniques such as NMR or mass spectrometry to confirm the integrity of the TCO group before proceeding with the tetrazine ligation.
-
Reaction Kinetics: The TCO-tetrazine ligation is exceptionally fast.[2] If the reaction is slow, it strongly suggests an issue with one of the reactants.
Q3: I am observing premature payload release in my in vivo mouse model. What is the likely cause?
A3: The Val-Cit-PABC linker is known to be susceptible to premature cleavage in rodent plasma by the enzyme carboxylesterase 1C (Ces1C).[3][4][5][6] This leads to the unintended release of the payload before the antibody-drug conjugate (ADC) reaches the target cells, potentially causing off-target toxicity.[3][6] It's important to note that this linker is generally more stable in human plasma.[5]
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Incubate your ADC in mouse plasma and human plasma and compare the rates of payload release. Significantly faster release in mouse plasma is indicative of Ces1C-mediated cleavage.
-
Enzyme Inhibition: In your in vitro plasma stability assay, include a broad-spectrum serine hydrolase inhibitor. A reduction in payload release will support the involvement of an enzymatic cleavage process.
-
Linker Modification: For preclinical studies in mice, consider using a modified linker that is more resistant to Ces1C, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[6]
Q4: I am seeing evidence of off-target toxicity, specifically neutropenia, in my experiments. Could the linker be responsible?
A4: Yes, the Val-Cit linker can be cleaved by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[3][7] This premature cleavage can lead to the release of the cytotoxic payload in the vicinity of neutrophils, potentially causing neutropenia.[3]
Troubleshooting Steps:
-
In Vitro Neutrophil Elastase Assay: To investigate this possibility, you can perform an in vitro assay to assess the stability of your ADC in the presence of purified human neutrophil elastase.
-
Alternative Linker Designs: If NE-mediated cleavage is a concern, consider exploring alternative linker technologies that are not substrates for this enzyme.
Q5: My ADC, which has a high drug-to-antibody ratio (DAR), is showing signs of aggregation. What role does the linker play in this?
A5: While the PEG1 spacer is included to enhance hydrophilicity, the overall hydrophobicity of the linker-payload combination can contribute to aggregation, especially at high DARs.[3] The Val-Cit-PABC moiety itself can be hydrophobic.
Troubleshooting Steps:
-
Optimize DAR: A lower DAR may result in a more homogenous and less aggregation-prone ADC.
-
Formulation Optimization: The use of specific excipients in the formulation buffer, such as polysorbate 20 or sucrose, can help to minimize aggregation.
-
Alternative PEG Spacers: Consider using linkers with longer PEG chains to further increase the hydrophilicity of the ADC.
Quantitative Data Summary
The following table summarizes key data related to the stability of the components of the this compound linker.
| Parameter | Moiety | Condition | Observation | Reference |
| Cleavage | Val-Cit-PABC | Mouse Plasma | Susceptible to cleavage by carboxylesterase 1C (Ces1C). | [3][4][5][6] |
| Cleavage | Val-Cit-PABC | Human Plasma | Generally stable. | [5] |
| Cleavage | Val-Cit | Human Neutrophil Elastase | Susceptible to cleavage, potentially leading to neutropenia. | [3][7] |
| Isomerization | TCO | Presence of Thiols | Can isomerize to the less reactive cis-cyclooctene (CCO). | [2] |
| Hydrolysis | PNP-carbonate | Aqueous Buffer (pH > 7) | Susceptible to hydrolysis, leading to inactivation. | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
ADC construct
-
Mouse, rat, and human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in PBS.
-
Incubation: Add the ADC to the plasma to a final concentration of 100 µg/mL.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and intact ADC.
Protocol 2: Assessment of PNP-Carbonate Hydrolysis
Objective: To monitor the hydrolysis of the PNP-carbonate group on the this compound linker.
Materials:
-
This compound
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
UV-Vis spectrophotometer
Methodology:
-
Linker Solution: Prepare a stock solution of the linker in an organic solvent (e.g., DMSO).
-
Reaction Initiation: Dilute the linker stock solution into the reaction buffer to a final concentration of 1 mM.
-
Spectrophotometric Monitoring: Immediately place the sample in the spectrophotometer and monitor the increase in absorbance at 400 nm over time. The release of p-nitrophenol has a high extinction coefficient at this wavelength.[1]
-
Data Analysis: Calculate the rate of hydrolysis from the change in absorbance over time.
Visualizations
Caption: Troubleshooting low conjugation efficiency.
References
- 1. irejournals.com [irejournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
Technical Support Center: TCO Group Instability and Isomerization to CCO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the instability of trans-cyclooctene (B1233481) (TCO) and its isomerization to the unreactive cis-cyclooctene (CCO) isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TCO deactivation in experimental settings?
The primary deactivation pathway for TCO reagents is the isomerization to their cis-cyclooctene (CCO) form.[1][2] This conversion renders the molecule unreactive in the desired inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazines.[3][4] Unlike some other bioorthogonal reagents, this isomerization decreases labeling efficiency but does not typically result in non-selective off-target labeling.[1][2]
Q2: What factors are known to promote the isomerization of TCO to CCO?
Several factors can catalyze or promote the isomerization of TCO to CCO:
-
Thiols: High concentrations of thiols, such as mercaptoethanol or glutathione, are known to promote TCO isomerization.[1][5] This process may occur through a radical-mediated thiol-ene/retro thiol-ene pathway.[1]
-
Copper-Containing Proteins: Serum proteins that contain copper can mediate the trans-to-cis isomerization.[3][4][6]
-
Storage Conditions: Non-crystalline, strained TCO derivatives can be prone to isomerization and degradation upon long-term storage, especially when stored neat at room temperature.[1][2][6]
-
Cell Culture Media: TCOs can rapidly isomerize in cell culture media, which may be related to components like thiamine (B1217682) degradation products.[7]
Q3: How does the structure of the TCO derivative affect its stability and reactivity?
The reactivity of TCO derivatives is directly related to their ring strain.[3][6] Highly strained derivatives, such as s-TCO, exhibit the fastest reaction kinetics with tetrazines but are also the most prone to isomerization.[3][5][6] Conversely, less strained derivatives like the parent TCO or 5-hydroxy-TCO are more stable but react more slowly.[2] Axial isomers of substituted TCOs are generally more reactive than their equatorial counterparts.[3]
Q4: Are there methods to improve the stability of TCO reagents?
Yes, several strategies can be employed to enhance TCO stability:
-
Radical Inhibitors: The inclusion of radical inhibitors, such as Trolox (a water-soluble vitamin E analog) or BHT, can suppress thiol-promoted isomerization.[1]
-
Silver (I) Complexation: Highly reactive TCOs can be protected as stable silver (I) metal complexes for long-term storage.[1][2][4] The active TCO can be readily liberated on-demand by the addition of NaCl.[1][2]
-
Derivative Selection: For applications requiring long-term stability, such as use as a chemical reporter, more resilient TCO derivatives like 5-hydroxy-TCO are recommended.[2] Derivatives like d-TCO have been designed for improved stability and hydrophilicity while maintaining high reactivity.[5][6]
Q5: How can I monitor the isomerization of TCO to CCO?
The most common method for monitoring TCO isomerization is through ¹H NMR spectroscopy.[1] The appearance of characteristic peaks corresponding to the CCO isomer and the disappearance of the TCO signals allows for the quantification of the isomerization process over time.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used, as the TCO and CCO isomers will have different retention times.[7]
Troubleshooting Guides
Issue 1: Low or No Signal in Bioconjugation/Labeling Experiments
Question: I performed a TCO-tetrazine ligation for antibody labeling, but I am observing very low labeling efficiency. What could be the cause?
Possible Causes and Solutions:
-
Cause 1: TCO Isomerization. Your TCO-functionalized molecule may have isomerized to the unreactive CCO form prior to or during the reaction.
-
Solution: Check the integrity of your TCO reagent using ¹H NMR or LC-MS. If isomerization has occurred, use a fresh batch of the reagent. For future experiments, consider using a more stable TCO derivative or adding a radical inhibitor like Trolox if high thiol concentrations are present in your buffer.[1]
-
-
Cause 2: Suboptimal Reaction Conditions. The reaction pH, temperature, or incubation time may not be optimal.
-
Cause 3: Inactive TCO Groups on Conjugate. TCO groups conjugated to antibodies can sometimes be "masked" through hydrophobic interactions with the antibody itself, rendering them non-reactive.[10]
-
Cause 4: Incorrect Stoichiometry. An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.
-
Solution: Empirically optimize the molar ratio of your reactants. Often, a slight excess of the tetrazine-functionalized molecule is beneficial.[8]
-
Issue 2: TCO Reagent Degradation During Storage
Question: My stock of a highly reactive TCO derivative (e.g., s-TCO) seems to have degraded over time, even when stored in the freezer. How can I prevent this?
Possible Causes and Solutions:
-
Cause 1: Instability of Neat Material. Highly strained, non-crystalline TCO derivatives can be unstable upon prolonged storage, especially as a neat solid.[1][2][6]
-
Cause 2: Exposure to Air/Moisture. Undefined degradation products can form when neat materials are exposed to the atmosphere.[1]
-
Solution: Store TCO reagents under an inert atmosphere (e.g., argon or nitrogen) and ensure vials are tightly sealed to prevent exposure to air and moisture.
-
Data Presentation
Table 1: Reactivity and Stability of Common TCO Derivatives
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features & Stability Profile |
| trans-Cyclooctene | TCO | ~2,000[3] | The original TCO structure. Can isomerize in the presence of high thiol concentrations and in serum.[3] |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[3] | Increased reactivity due to steric effects.[3] Good stability, suitable for applications requiring long-term resilience.[2] |
| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000[3][5] | Enhanced reactivity, stability, and hydrophilicity.[3][5] More robust than s-TCO toward thiol-promoted isomerization.[5] |
| (1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-ene | s-TCO | ~3,300,000[3][6] | The fastest TCO derivative to date, but with reduced stability.[3] Rapidly isomerizes in the presence of high thiol concentrations.[3][6] |
Table 2: Summary of Conditions Promoting TCO Isomerization
| Condition | TCO Derivative(s) Affected | Observed Effect | Reference |
| High Thiol Concentration (30 mM mercaptoethanol) | s-TCO, d-TCO | s-TCO isomerizes rapidly. d-TCO isomerizes more slowly (43% after 5h at pH 7.4). | [1][5][6] |
| Copper-Containing Serum Proteins | TCO (general) | Catalyzes trans-to-cis isomerization in vivo. | [3][4][6] |
| Human Serum (Room Temp) | d-TCO | Stable for up to 4 days (>97% trans). | [5] |
| Mouse Serum (37°C) | TCO | Almost complete conversion to CCO within 7 hours. | [4] |
| Long-term Storage (Neat, 30°C, 3 days) | d-TCO, s-TCO, oxoTCO | 81%, 98%, and 37% degradation, respectively. | [1] |
Experimental Protocols
Protocol 1: Monitoring Thiol-Promoted TCO Isomerization by ¹H NMR
This protocol describes how to monitor the isomerization of a TCO derivative in the presence of a thiol using ¹H NMR spectroscopy.
Materials:
-
TCO derivative (e.g., s-TCO or d-TCO)
-
Deuterated buffer (e.g., D₂O-PBS, pD 7.4)
-
Mercaptoethanol
-
(Optional) Radical inhibitor (e.g., Trolox)
-
Internal standard (e.g., 4-methoxybenzoic acid)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of your TCO derivative in the deuterated buffer.
-
Prepare a stock solution of mercaptoethanol in the same buffer.
-
(Optional) Prepare a stock solution of Trolox if testing inhibition.
-
In an NMR tube, combine the TCO stock solution, the internal standard, and the deuterated buffer to a final volume (e.g., 1 mL). A typical final concentration for the TCO might be 30 mM.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity of the TCO starting material.
-
To initiate the isomerization, add the mercaptoethanol stock solution to the NMR tube to achieve the desired final concentration (e.g., 30 mM). If using an inhibitor, add it to the tube as well.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every hour for the first several hours, then less frequently).
-
Analyze the spectra by integrating the characteristic peaks for the trans- and cis-isomers relative to the internal standard to quantify the extent of isomerization over time.[1]
Protocol 2: General Procedure for Antibody-TCO Conjugation
This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester.
Materials:
-
Antibody in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Prepare a stock solution of the TCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[3] Incubate at room temperature for 30-60 minutes.[8]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, equilibrating the column with your desired storage buffer.[3][8]
-
Confirmation: The TCO-labeled antibody is now ready for subsequent reaction with a tetrazine-functionalized molecule. The efficiency of the TCO ligation can be confirmed using an electrophoresis mobility shift assay with a tetrazine-functionalized PEG.[11]
Visualizations
Caption: Workflow for a typical TCO-tetrazine bioconjugation experiment.
Caption: Troubleshooting workflow for low TCO-tetrazine labeling efficiency.
Caption: Factors influencing the stability of trans-cyclooctene (TCO).
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
Technical Support Center: Understanding the Impact of Carboxylesterase 1C on Val-Cit Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of valine-citrulline (Val-Cit) linkers in the presence of carboxylesterase 1C (CES1C).
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and poor in vivo efficacy of our Val-Cit linked Antibody-Drug Conjugate (ADC) in mouse models, but it appears stable in human plasma. What is the likely cause?
A: This discrepancy is a well-documented phenomenon primarily attributed to the premature cleavage of the Val-Cit linker by mouse carboxylesterase 1C (CES1C).[1] This enzyme is present in mouse plasma but not in human plasma, leading to off-target toxicity and reduced efficacy in murine models.[2][3] The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target tumor cell.[1][4] However, its susceptibility to CES1C in mice results in premature payload release in the systemic circulation.[5][6]
Q2: What is the primary enzymatic mechanism responsible for Val-Cit linker instability in mice?
A: The instability of Val-Cit linkers in mouse plasma is primarily due to the hydrolytic activity of the extracellular enzyme Carboxylesterase 1C (CES1C).[6][7] This enzyme cleaves the amide bond within the linker, leading to the premature release of the cytotoxic payload before the ADC can reach its intended target.[5][8] This off-target cleavage is a significant challenge in the preclinical evaluation of ADCs in rodent models.[8]
Q3: Are there other enzymes that can cleave the Val-Cit linker and cause premature payload release?
A: Yes, besides mouse CES1C, human neutrophil elastase (NE) has also been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream.[1][9][10] This can contribute to off-target toxicities, with neutropenia being a commonly observed side effect in patients treated with Val-Cit-based ADCs.[10][11]
Q4: How does the conjugation site on the antibody affect the stability of the Val-Cit linker?
A: The specific site of drug conjugation on the antibody can significantly impact the linker's stability.[11] Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic degradation by CES1C.[1] The stability of the linker is positively correlated with the cytotoxic potency of the ADC both in vitro and in vivo.[11]
Q5: Can the hydrophobicity of the Val-Cit linker and its payload impact my ADC?
A: Absolutely. The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[2][10] This aggregation can negatively affect the ADC's pharmacokinetics, stability, and manufacturing feasibility, potentially leading to faster clearance from circulation.[1][2]
Troubleshooting Guide
Issue 1: High levels of off-target toxicity and poor in vivo efficacy observed in mouse models.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase CES1C.[1][3]
-
Troubleshooting Steps:
-
Confirm CES1C Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of CES1C-mediated cleavage.[2] For in vivo confirmation, consider using CES1C knockout mice.[3][6]
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Linker Modification: Introduce a hydrophilic group at the P3 position of the peptide linker. For example, creating a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker has been shown to significantly reduce susceptibility to CES1C cleavage while maintaining sensitivity to Cathepsin B.[2][3]
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Alternative Linker Strategies: Evaluate alternative linker chemistries that are not susceptible to CES1C, such as triglycyl peptide linkers or exolinker designs.[3]
-
Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.
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Potential Cause: Premature drug release mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[3][12]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[3]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. The Glu-Val-Cit (EVCit) linker has demonstrated improved resistance to this off-target cleavage.[1]
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Dose Optimization: Carefully evaluate and adjust the dosing regimen to potentially mitigate hematological toxicities while maintaining a therapeutic window.[1]
-
Data Presentation
Table 1: Comparative Stability of Different Linker Designs in Mouse Plasma
| Linker Type | Modification | Stability in Mouse Plasma | Reference |
| Val-Cit | Standard dipeptide | Unstable | [5][13] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid at P3 | Significantly Increased Stability | [2][5] |
| Triglycyl | Glycine-based peptide | Highly Stable | [6] |
| Exo-Linker | Repositioned cleavable peptide | Enhanced Stability | [9][12] |
| Pyrophosphate | Phosphate diester-based | Highly Stable (>7 days) | [6] |
| Sulfatase-cleavable | Aryl sulfate-based | Highly Stable (>7 days) | [6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse, rat).[3][14]
-
Materials:
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ADC construct
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Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species in separate tubes.[5][15]
-
At specified time points (e.g., 0, 1, 6, 24, 48, and 96 hours), withdraw an aliquot from each sample.[15]
-
Immediately snap-freeze the aliquots and store them at -80°C until analysis.[5][15]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.[3] The average drug-to-antibody ratio (DAR) can be determined at each time point.[14]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like CES1C.[2]
-
Protocol 2: In Vitro CES1C Cleavage Assay
-
Objective: To directly assess the susceptibility of the Val-Cit linker to cleavage by purified CES1C.
-
Materials:
-
ADC construct
-
Recombinant mouse CES1C
-
Human plasma (as a CES1C-negative matrix)
-
Incubator at 37°C
-
LC-MS or Hydrophobic Interaction Chromatography (HIC) system for analysis
-
-
Methodology:
-
Spike recombinant mouse CES1C into human plasma at various concentrations (e.g., 0, 10, 100, 200, and 400 μg/mL).[15]
-
Add the ADC to each plasma sample at a final concentration of 100 µg/mL.[15]
-
Incubate the samples at 37°C for a defined period (e.g., 20-30 hours).[8][16]
-
Analyze the samples to determine the extent of ADC cleavage.[8]
-
-
Data Analysis:
-
Compare the percentage of intact ADC remaining in the samples with and without CES1C. A significant decrease in the presence of CES1C confirms its role in linker cleavage.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
how to improve solubility of TCO-PEG1-Val-Cit-PABC-PNP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the antibody-drug conjugate (ADC) linker, TCO-PEG1-Val-Cit-PABC-PNP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] Its components are:
-
TCO (trans-cyclooctene): A reactive group for "click chemistry" conjugation to an antibody.
-
PEG1: A single polyethylene (B3416737) glycol unit that enhances solubility.
-
Val-Cit (Valine-Citrulline): A dipeptide spacer that can be cleaved by the enzyme Cathepsin B, which is often found in tumor cells.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the payload after the Val-Cit linker is cleaved.
-
PNP (p-nitrophenyl carbonate): A reactive group for attaching the cytotoxic payload.
Q2: Why is the solubility of this compound a concern?
A2: The Val-Cit-PABC portion of the linker is hydrophobic, which can lead to poor solubility in aqueous solutions. While the PEG1 spacer is included to improve solubility, the overall hydrophobicity of the linker, especially when conjugated to a hydrophobic payload, can cause aggregation and precipitation.[]
Q3: What are the recommended solvents for dissolving this compound?
A3: Anhydrous (water-free) organic solvents are recommended for initial dissolution. The most commonly used solvents for this class of linkers are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
Q4: Can I dissolve the linker directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is generally not recommended and is likely to be unsuccessful due to the linker's hydrophobic nature. It is best to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous reaction buffer.
Q5: How does the attached payload affect the solubility of the final ADC?
A5: Most cytotoxic payloads used in ADCs are highly hydrophobic.[] Conjugating a hydrophobic payload to the linker can significantly increase the overall hydrophobicity of the resulting ADC, leading to a higher tendency for aggregation.[4]
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| The this compound powder is not dissolving in the chosen organic solvent (e.g., DMSO, DMF). | Insufficient solvent volume. | Gradually increase the volume of the solvent. |
| Low temperature. | Gently warm the solution to 30-40°C. | |
| Aggregation of the powder. | Briefly sonicate the solution to break up aggregates.[5] | |
| The linker precipitates out of solution when diluted into an aqueous buffer. | High concentration of the organic solvent in the final mixture. | Keep the final concentration of the organic co-solvent (e.g., DMSO) below 10% (v/v), ideally below 5%. |
| "Shock" precipitation upon rapid dilution. | Add the linker stock solution dropwise to the aqueous buffer while gently stirring. | |
| The pH of the aqueous buffer is not optimal. | Adjust the pH of the buffer. For peptides with a net positive charge, a slightly acidic pH may improve solubility, while a slightly basic pH may help for peptides with a net negative charge.[6] | |
| The final antibody-drug conjugate (ADC) shows aggregation. | High drug-to-antibody ratio (DAR) leading to increased hydrophobicity. | Consider reducing the DAR. |
| The overall construct is too hydrophobic. | If possible, consider a linker with a longer PEG chain to increase hydrophilicity.[7] | |
| Unfavorable buffer conditions for the ADC. | Screen different formulation buffers with varying pH and excipients to improve ADC stability. |
Data Presentation
Table 1: Illustrative Solubility of a TCO-PEG-Val-Cit-PABC-Payload Conjugate in Various Solvents
The following data is representative and intended for illustrative purposes. Actual solubility will vary depending on the specific payload and experimental conditions.
| Solvent System | Concentration (mg/mL) | Observations |
| 100% DMSO | > 20 | Clear solution |
| 100% DMF | > 20 | Clear solution |
| 100% Acetonitrile | 1 - 5 | Suspension, partial dissolution |
| Water | < 0.1 | Insoluble, suspension |
| 10% DMSO in PBS (pH 7.4) | 0.5 - 1 | May form a hazy solution, prone to precipitation over time |
| 5% DMSO in PBS (pH 7.4) | 1 - 2 | Generally forms a clear solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO or DMF, vortex mixer, sonicator.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for Improving the Solubility of a Hydrophobic Linker-Payload Conjugate for Antibody Conjugation
-
Materials: Concentrated stock solution of the linker-payload in organic solvent (from Protocol 1), conjugation buffer (e.g., PBS, pH 7.4), co-solvents (e.g., isopropanol, acetonitrile), gentle heating source (e.g., water bath at 30-40°C).
-
Procedure:
-
Co-solvent Screening (Small Scale):
-
In separate microcentrifuge tubes, add a small volume of the aqueous conjugation buffer.
-
To each tube, add a different co-solvent (e.g., isopropanol, acetonitrile) to a final concentration of 5-10% (v/v).
-
Slowly add a small amount of the concentrated linker-payload stock solution to each tube.
-
Observe for precipitation. Select the co-solvent that maintains the highest clarity.
-
-
pH Optimization (Small Scale):
-
Prepare several small batches of the conjugation buffer with slightly different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Slowly add the linker-payload stock solution to each buffer and observe for precipitation.
-
-
Temperature Adjustment:
-
If solubility is still an issue, gently warm the aqueous buffer to 30-40°C before slowly adding the linker-payload stock solution. Do not overheat, as this may degrade the compound.
-
-
Scaled-up Dilution:
-
Based on the optimal conditions identified above, prepare the final aqueous solution of the linker-payload for the conjugation reaction. Always add the organic stock solution to the aqueous buffer dropwise while stirring.
-
-
Visualizations
Caption: Intracellular signaling pathway of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for solubility testing and conjugation.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG4-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biomatik.com [biomatik.com]
- 7. What are ADC Linkers? | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Off-Target Toxicity of ADCs with Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to minimize the off-target toxicity of antibody-drug conjugates (ADCs) featuring cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target toxicity for ADCs with cleavable linkers?
A1: The main causes of off-target toxicity are multifactorial.[1] The most significant driver is the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the target tumor cells.[1][2] This is often due to linker instability in plasma.[3] Other contributing factors include the hydrophobicity of the linker-payload, which can lead to aggregation and non-specific uptake by healthy tissues, and the "bystander effect" occurring in non-tumor tissues if the payload is released off-target.[4][5]
Q2: My ADC, which uses a Val-Cit linker, shows significant aggregation. What is causing this?
A2: The conventional valine-citrulline (Val-Cit) linker is known for its inherent hydrophobicity.[6][7] When multiple Val-Cit-payload complexes are conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the overall surface hydrophobicity of the ADC molecule increases significantly.[4] This promotes intermolecular hydrophobic interactions, leading to self-association and the formation of aggregates.[4][8]
Q3: How does the drug-to-antibody ratio (DAR) impact off-target toxicity?
A3: A higher DAR generally increases the propensity for aggregation, particularly with hydrophobic linker-payloads, which can lead to faster clearance and non-specific uptake, thereby increasing toxicity.[4][9] While a higher DAR can increase potency, it must be carefully balanced with its negative effects on stability and pharmacokinetics. Optimizing the DAR is a critical step in minimizing off-target effects.[4]
Q4: What is the "bystander effect," and how can it contribute to both efficacy and toxicity?
A4: The bystander effect occurs when a membrane-permeable payload, released from the ADC within a target antigen-positive (Ag+) cell, diffuses out and kills adjacent tumor cells, including those that may not express the target antigen (Ag-).[10] This is highly beneficial for treating heterogeneous tumors.[10] However, if the payload is released prematurely in circulation or in healthy tissues with some level of target expression, this same mechanism can cause off-target toxicity by killing healthy bystander cells.[3][10]
Q5: Are there newer cleavable linkers that are more stable in plasma than the traditional Val-Cit linker?
A5: Yes, significant research has focused on improving linker stability. For example, tripeptide linkers like glutamic acid-valine-citrulline (EVCit) have demonstrated exceptionally high stability in mouse plasma compared to Val-Cit linkers, which are susceptible to cleavage by mouse carboxylesterase Ces1c.[11] Other novel linkers, such as Asn-containing peptides (cleaved by legumain) and "exolinkers," have also been developed to enhance plasma stability, reduce hydrophobicity, and minimize premature payload release.[7][12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ADC development experiments.
Problem 1: High levels of free payload detected in in vitro plasma stability assays.
| Potential Cause | Suggested Solution / Next Step |
| Linker Instability: The linker is being cleaved by plasma enzymes (e.g., carboxylesterases in mouse plasma for Val-Cit linkers).[11] | 1. Modify the Linker: Screen alternative linkers with higher plasma stability, such as EVCit, EGCit, or Asn-containing peptides.[11][14] 2. Change Species: If using mouse plasma, switch to human or primate plasma for the assay, as Val-Cit linkers are known to be more stable in human plasma.[11][15] 3. Site-Specific Conjugation: Use conjugation strategies that attach the linker to less exposed sites on the antibody, which may offer some protection from enzymatic cleavage.[11] |
| Deconjugation: The bond attaching the linker to the antibody (e.g., from a maleimide-thiol reaction) is unstable and reversing. | 1. Use Stabilized Maleimides: Employ next-generation maleimide (B117702) derivatives designed for more stable conjugation. 2. Alternative Conjugation Chemistry: Explore different conjugation methods that form more stable bonds. |
Problem 2: ADC shows high cytotoxicity on target cells in vitro but poor efficacy and high toxicity in vivo.
| Potential Cause | Suggested Solution / Next Step |
| Poor Pharmacokinetics (PK) due to Aggregation: The ADC is aggregating in vivo due to high hydrophobicity, leading to rapid clearance by the reticuloendothelial system and non-specific uptake in organs like the liver.[9] | 1. Analyze Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[4] 2. Assess Hydrophobicity: Run Hydrophobic Interaction Chromatography (HIC) to compare the hydrophobicity of your ADC to a control antibody.[4] 3. Increase Hydrophilicity: Re-engineer the ADC by incorporating hydrophilic spacers (e.g., PEG, charged groups) into the linker to shield the hydrophobic payload.[2] |
| Premature Payload Release: The linker is unstable in vivo, leading to systemic exposure to the free payload, which causes toxicity and reduces the amount of payload delivered to the tumor.[3] | 1. Re-evaluate Linker Stability: Perform a thorough in vivo stability study by analyzing DAR changes over time in animal models.[12] 2. Select a More Stable Linker: Choose a linker technology known for superior in vivo stability (e.g., EVCit, exolinkers).[11][12] |
Problem 3: Unexpected off-target toxicity observed (e.g., neutropenia, hepatotoxicity).
| Potential Cause | Suggested Solution / Next Step |
| Specific Enzyme-Mediated Cleavage: The linker may be susceptible to cleavage by enzymes present in healthy tissues. For example, the Val-Cit linker can be cleaved by human neutrophil elastase, which is implicated in neutropenia.[13][14] | 1. Test Linker Against Specific Enzymes: Conduct in vitro cleavage assays using relevant enzymes (e.g., neutrophil elastase) to confirm susceptibility. 2. Design Resistant Linkers: Select linkers that are not substrates for these off-target enzymes. For instance, Asn-containing linkers are resistant to neutrophil elastase.[13] EGCit linkers have also been shown to spare human neutrophils.[14] |
| Bystander Effect in Healthy Tissue: The payload is being released in healthy tissues that have low-level antigen expression, causing damage to surrounding cells. | 1. Evaluate Off-Target Bystander Effect: Design co-culture assays using cells with low or no antigen expression to quantify bystander killing. 2. Use a Non-Cleavable Linker: If bystander effect is not required for efficacy, consider switching to a non-cleavable linker, which minimizes payload release and reduces off-target effects.[5][16] 3. Modulate Payload Permeability: Select a payload with lower membrane permeability to reduce its ability to diffuse out of cells. |
Quantitative Data Summaries
Table 1: Comparative In Vitro Plasma Stability of Cleavable Linkers
This table summarizes the stability of various ADCs in plasma, a critical factor for minimizing premature payload release.
| Linker Type | ADC / Moiety | Plasma Source | Time | % Intact ADC / Remaining Payload | Reference(s) |
| Val-Cit (VCit) | Trastuzumab-VCit-MMAF | Human | 28 days | ~100% | [11] |
| Val-Cit (VCit) | Trastuzumab-VCit-MMAF | Mouse | 14 days | < 5% | [11] |
| Glu-Val-Cit (EVCit) | Trastuzumab-EVCit-MMAF | Human | 28 days | ~100% | [11] |
| Glu-Val-Cit (EVCit) | Trastuzumab-EVCit-MMAF | Mouse | 14 days | ~100% | [11] |
| Val-Cit (ValCit) | anti-CD79b-ValCit-MMAE | Mouse | 8 days | ~50% | [13] |
| Asn-Asn | anti-CD79b-AsnAsn-MMAE | Mouse | 8 days | ~50% | [13] |
| GGFG (in T-DXd) | Trastuzumab-deruxtecan | Rat | 7 days | ~50% (DAR drop) | [12] |
| Exolinker | Trastuzumab-Exolinker-Exatecan | Rat | 7 days | >50% (Superior DAR retention) | [12] |
Note: Data are compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative In Vitro Cytotoxicity (IC50)
This table compares the potency of ADCs with different linkers on various cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line (Antigen) | IC50 (ng/mL or µg/mL) | Key Finding | Reference(s) |
| Cleavable (Val-Cit) | MMAE | SK-BR-3 (HER2+) | 10 - 50 ng/mL | High potency | [10][17] |
| Non-Cleavable (SMCC) | DM1 | SK-BR-3 (HER2+) | 10 - 50 ng/mL | Potency comparable to cleavable linkers on target cells | [10] |
| Cleavable (ValCit) | MMAE | Granta-519 (CD79b+, high legumain) | ~0.21 µg/mL | - | [13] |
| Cleavable (AsnAsn) | MMAE | Granta-519 (CD79b+, high legumain) | ~0.03 µg/mL | ~7x more potent than ValCit ADC in high legumain cells | [13] |
| Cleavable (ValCit) | MMAE | RL (CD79b+, low legumain) | ~0.03 µg/mL | Comparable potency to AsnAsn ADC in low legumain cells | [13] |
| Cleavable (AsnAsn) | MMAE | RL (CD79b+, low legumain) | ~0.03 µg/mL | Comparable potency to ValCit ADC in low legumain cells | [13] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
Table 3: Hydrophobicity and Aggregation Comparison
This table shows how linker choice can impact the physicochemical properties of an ADC.
| ADC Construct | DAR | Measurement | Value / Result | Finding | Reference(s) |
| Trastuzumab-MMAE | 8 | Aggregation (SEC) at +40°C | >95% | Highly prone to aggregation at high DAR | [8] |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | Aggregation (SEC) at +40°C | 2% | Hydrophilic modification drastically reduces aggregation | [8] |
| Trastuzumab-MMAE | 3-4 | Hydrophobicity (HIC) | Elutes later | Standard hydrophobicity for this DAR | [8] |
| Trastuzumab-MMAU | 8 | Hydrophobicity (HIC) | Elutes at same position as DAR 3-4 MMAE ADC | Significantly more hydrophilic despite higher DAR | [8] |
| T-DXd | ~8 | Hydrophobicity (HIC Retention Time) | 26.6 min | More hydrophobic | [18] |
| Exolinker-ADC | ~8 | Hydrophobicity (HIC Retention Time) | 24.9 min | Less hydrophobic than T-DXd | [18] |
| T-DXd | ~8 | Aggregation (SEC) | 1.8% | Higher aggregation | [18] |
| Exolinker-ADC | ~8 | Aggregation (SEC) | 0.8% | Lower aggregation than T-DXd | [18] |
Diagrams
Caption: Experimental workflow for assessing and minimizing ADC off-target toxicity.
Caption: Mechanism of off-target toxicity via premature linker cleavage in plasma.
Caption: The bystander effect mechanism in a heterogeneous tumor environment.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[17]
Objective: To quantify the amount of intact ADC or released payload over time in a plasma matrix.
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human, monkey, rat, or mouse plasma. Prepare aliquots for each time point to avoid freeze-thaw cycles.
-
Incubation: Incubate the samples in a controlled environment at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction by freezing the sample at -80°C.
-
Sample Processing (to measure released payload):
-
Thaw the plasma sample.
-
Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
To measure released payload: Analyze the supernatant from step 4 using a validated LC-MS/MS method to quantify the free payload.[17]
-
To measure intact ADC: Use an affinity capture method (e.g., Protein A beads) followed by analysis via Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the change in the average DAR over time.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma to compare the stability of different constructs.
Protocol 2: In Vitro Cytotoxicity (IC50) Assay
This assay determines the potency of an ADC against target antigen-positive and antigen-negative cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow overnight.
-
ADC Preparation: Prepare a serial dilution of the ADC and a relevant isotype control ADC in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control (100% viability) and wells with a cell-killing agent (e.g., saponin) as a positive control (0% viability).
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment (e.g., using MTT or CellTiter-Glo):
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
If using MTT, add a solubilization buffer to dissolve the formazan (B1609692) crystals.[10]
-
-
Data Acquisition: Measure the absorbance or luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[10]
Protocol 3: Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Objective: To quantify the bystander killing effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixed population of Ag+ and Ag- cells in 96-well plates. The ratio can be varied (e.g., 50:50, 25:75, 10:90) to assess the effect of Ag+ cell abundance. Seed monocultures of Ag+ and Ag- cells as controls.
-
Treatment: After allowing cells to adhere, treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 96-120 hours.
-
Analysis:
-
Use a high-content imaging system to count the number of viable GFP-expressing (Ag-) cells and non-fluorescent (Ag+) cells in the co-culture wells.
-
Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-culture to their viability when treated in monoculture. A significant decrease in the viability of Ag- cells only in the co-culture indicates a bystander effect. Quantify the IC50 for both cell types under co-culture conditions.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up ADC Production with TCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up the production of Antibody-Drug Conjugates (ADCs) that utilize trans-cyclooctene (B1233481) (TCO) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up ADC production with TCO linkers?
A1: Scaling up ADC production with TCO linkers introduces several complexities. The main challenges include:
-
Aggregation: The hydrophobicity of the TCO linker and the cytotoxic payload can lead to the formation of ADC aggregates, which can impact the product's stability, efficacy, and safety profile.[1][2][3]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the therapeutic window of an ADC. Variations in conjugation efficiency during scale-up can result in heterogeneous mixtures of ADCs with different DARs.[2][4][5]
-
Purification: The removal of unreacted antibodies, free linker-payload, and aggregates from the final ADC product presents a significant purification challenge, often requiring multiple chromatography steps.[2][6][7][8]
-
TCO Linker Stability: The TCO group can undergo isomerization from its reactive trans- form to the less reactive cis- form, which can reduce conjugation efficiency. This deactivation can occur both in circulation and during storage.[9] Additionally, the overall stability of the ADC can be influenced by the linker chemistry.[10][11]
-
Process Variability: Translating a bench-scale process to a larger manufacturing scale can introduce variability due to differences in equipment, mixing dynamics, and raw material sources.[2][4]
-
Raw Material Variability: Inconsistencies in the quality and purity of raw materials, including the TCO linker and the antibody, can significantly impact the consistency and yield of the final ADC product.[12][13][14][15]
Q2: How does the TCO-tetrazine ligation chemistry work, and what are its advantages?
A2: The TCO-tetrazine ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder cycloaddition. A tetrazine-modified molecule reacts with a TCO-modified molecule to form a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[16] This "click chemistry" approach offers several advantages for ADC production:
-
High Specificity and Fast Kinetics: The reaction is highly specific and proceeds rapidly, even at low concentrations, which is ideal for conjugating large biomolecules.[16]
-
Biocompatibility: The reaction occurs under mild, catalyst-free conditions in aqueous buffers, making it suitable for biological systems.[16]
-
Stability: The resulting linkage is stable, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target site.[10]
Q3: What are the key parameters to consider for optimizing the TCO-tetrazine conjugation reaction?
A3: To ensure efficient and consistent conjugation, the following parameters should be optimized:
-
Stoichiometry: A slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended to drive the reaction to completion.[17]
-
pH: The reaction is robust and can be performed in a pH range of 6.0 to 9.0, with a common choice being phosphate-buffered saline (PBS) at pH 7.4.[17]
-
Temperature and Duration: The reaction typically proceeds to completion within an hour at room temperature.[17]
-
Reactant Purity: The purity of both the TCO-linker-payload and the tetrazine-modified antibody is crucial for achieving high conjugation efficiency and a consistent DAR.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of ADC production using TCO linkers.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield / Low DAR | Inactive TCO Linker: Isomerization of the trans-cyclooctene to the less reactive cis-isomer.[9] | - Use freshly prepared TCO-linker-payload solution. - Store TCO-containing reagents under appropriate conditions (e.g., protected from light, at low temperature). - Consider linker designs that shield the TCO group to reduce isomerization.[18] |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, pH, or reaction time.[17] | - Empirically optimize the molar ratio of tetrazine to TCO. - Ensure the reaction buffer is within the optimal pH range (6.0-9.0). - Increase the reaction time if necessary. | |
| Inefficient Purification: Loss of ADC product during purification steps.[19] | - Optimize purification methods (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to minimize product loss.[20][21] | |
| ADC Aggregation | Hydrophobicity of Payload and Linker: The hydrophobic nature of the TCO linker and the cytotoxic drug can promote self-association of ADC molecules.[1][3] | - Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase solubility.[2][3] - Optimize the DAR; a lower DAR may reduce aggregation.[2] - Screen different formulation buffers to enhance ADC solubility.[2] |
| Unfavorable Buffer Conditions: pH and ionic strength of the buffer can influence protein stability. | - Perform conjugation and purification steps at a pH away from the antibody's isoelectric point. - Consider the use of excipients that are known to reduce protein aggregation.[22] | |
| Inconsistent Batch-to-Batch DAR | Process Variability: Differences in reaction parameters (e.g., temperature, mixing) between batches.[2][4] | - Implement strict process controls for all critical parameters. - Utilize a scaled-down model that accurately mimics the large-scale process to identify and mitigate sources of variability.[4] |
| Raw Material Variability: Inconsistent quality of the TCO linker or antibody.[12] | - Establish stringent quality control specifications for all raw materials. - Qualify and build strong relationships with raw material suppliers to ensure consistency.[13] | |
| Linker-Payload Instability | Premature Cleavage of Payload: The linker may be unstable under the conditions used for conjugation or purification.[19] | - Evaluate the stability of the linker-payload construct under all process conditions. - For cleavable linkers, ensure that the cleavage mechanism is not prematurely triggered.[11] |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation for ADC Production
This protocol outlines a general workflow for the conjugation of a TCO-linker-payload to a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified monoclonal antibody (mAb-Tz) in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-linker-payload dissolved in a compatible organic solvent (e.g., DMSO).
-
Conjugation buffer: PBS, pH 7.4.
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Preparation:
-
Ensure the mAb-Tz is at the desired concentration in the conjugation buffer.
-
Prepare a stock solution of the TCO-linker-payload in an organic solvent like DMSO.
-
-
Conjugation:
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted TCO-linker-payload and any aggregates using SEC or HIC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or HIC.
-
Assess the level of aggregation using SEC.
-
Analyze the purity of the final ADC product by SDS-PAGE.
-
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for the production of an ADC using TCO-tetrazine ligation.
Caption: The bioorthogonal TCO-tetrazine ligation reaction for ADC synthesis.
Caption: A decision tree for troubleshooting common issues in ADC production scale-up.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. lonza.com [lonza.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2019212357A1 - Compounds comprising a linker for increasing transcyclooctene stability - Google Patents [patents.google.com]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pharma.basf.com [pharma.basf.com]
- 15. The challenge of raw material variability and strategies for standardization - Akron Biotech [akronbiotech.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on TCO-tetrazine reaction efficiency
Welcome to the technical support center for the TCO-tetrazine bioorthogonal reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the effect of pH on reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments involving the TCO-tetrazine ligation, with a specific focus on the influence of pH.
Q1: What is the optimal pH for the TCO-tetrazine reaction?
The TCO-tetrazine ligation is known for its efficiency across a broad pH range, typically between pH 6 and 9.[1][2] For many applications, physiological pH (around 7.4) is a reliable starting point. However, the optimal pH can be influenced by the specific structures of the TCO and tetrazine derivatives being used. While some studies suggest the reaction rate is largely independent of pH within the physiological range, others have noted faster and more efficient reactions at a slightly lower pH, particularly for certain "click-to-release" applications.[3][4]
Q2: My reaction yield is low. Could the pH of my buffer be the issue?
Suboptimal pH is a possible cause for low reaction yields. While the reaction is generally robust, extreme pH values can affect the stability of the reactants. It is recommended to perform the reaction within a pH range of 6.0 to 9.0.[5] If you are working outside this range, consider adjusting your buffer. Additionally, ensure your buffer does not contain primary amines like Tris or glycine (B1666218) if you are using an NHS ester for labeling, as these will compete with your target molecule.[5][6]
Q3: How does pH affect the stability of TCO and tetrazine?
-
TCO Stability: trans-Cyclooctenes (TCOs) are generally stable in aqueous buffers for extended periods.[7] However, some highly strained TCO derivatives can be susceptible to thiol-promoted isomerization, a process that can be more rapid at a physiological pH of 7.4 compared to a more acidic pH of 6.8.[8]
-
Tetrazine Stability: The stability of tetrazines in aqueous solutions can be pH-dependent and is influenced by the substituents on the tetrazine ring.[9] Some tetrazines, particularly those with electron-withdrawing groups, can be less stable in aqueous environments.[10] For instance, some tetrazine derivatives show degradation in basic aqueous solutions.[9][11] Clofentezine, a tetrazine-based acaricide, undergoes base-catalyzed hydrolysis, leading to lower persistence in alkaline water compared to acidic or neutral water.[12]
Q4: I am observing inconsistent reaction rates. Can pH be a contributing factor?
Yes, fluctuations in pH can lead to variability in reaction kinetics. While the effect of pH on the reaction rate is generally considered minor for standard TCO-tetrazine ligations, it can be more pronounced for specific applications like "click-to-release" strategies.[13] For these, a lower pH may lead to a faster and more efficient release.[4] For consistent results, it is crucial to use a well-buffered solution to maintain a stable pH throughout the experiment.
Q5: Are there any tetrazine derivatives with pH-independent reactivity?
Yes, researchers have developed aminoethyl-substituted tetrazines that exhibit fast and invariable elimination kinetics across all biologically relevant pH values.[3] These derivatives are particularly useful for applications where consistent reaction rates are required across different cellular compartments or environments with varying pH.
Data Summary
The following tables summarize key quantitative data related to the TCO-tetrazine reaction.
Table 1: Recommended pH Range for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Source(s) |
| General Reaction pH | 6 - 9 | [1][2] |
| Amine Labeling (NHS Esters) | 7.2 - 9.0 | [6] |
Table 2: Second-Order Rate Constants (k₂) of TCO-Tetrazine Reactions at Different pH values
| TCO Derivative | Tetrazine Derivative | pH | Rate Constant (k₂) M⁻¹s⁻¹ | Source(s) |
| trans-Cyclooct-4-enol conjugate | [¹¹¹In]In-labeled-Tz | 7.4 | (13 ± 0.08) x 10³ | [13] |
| d-TCO (syn-diastereomer) | 3,6-dipyridyl-s-tetrazine derivative | Not specified (in water) | (366 ± 15) x 10³ | [13] |
| s-TCO (water-soluble derivative) | 3,6-dipyridyl-s-tetrazine derivative | Not specified (in water) | (3,300 ± 40) x 10³ | [13] |
| (E)-phenylvinylboronic acid | 3-phenyl-s-tetrazine | 8 - 11 | Rate increases with higher pH | [9][11] |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of pH on TCO-tetrazine reaction efficiency.
Protocol: Determining the Effect of pH on TCO-Tetrazine Ligation Efficiency
Objective: To determine the optimal pH for the reaction between a specific TCO-functionalized molecule and a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized molecule (e.g., TCO-PEG-NHS ester labeled protein)
-
Tetrazine-functionalized molecule (e.g., Methyltetrazine-PEG-NHS ester labeled protein)
-
Reaction Buffers:
-
0.1 M MES, 0.15 M NaCl (pH 6.0)
-
0.1 M Phosphate Buffer, 0.15 M NaCl (pH 7.0)
-
0.1 M HEPES, 0.15 M NaCl (pH 7.4)
-
0.1 M Borate Buffer, 0.15 M NaCl (pH 8.0)
-
0.1 M Bicarbonate/Carbonate Buffer, 0.15 M NaCl (pH 9.0)
-
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE with fluorescence imaging)
Procedure:
-
Preparation of Reactants:
-
Prepare stock solutions of your TCO- and tetrazine-functionalized molecules in an appropriate buffer (e.g., PBS, pH 7.4). Determine the concentration of each reactant accurately.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up the reaction by mixing the TCO- and tetrazine-functionalized molecules at a desired molar ratio (a slight excess of the tetrazine, e.g., 1.5 equivalents, is often recommended).[1]
-
For each pH to be tested, use the corresponding reaction buffer to bring the final volume to a consistent value.
-
Include a negative control for each pH with only one of the reactants to monitor their stability.
-
-
Reaction Incubation:
-
Reaction Monitoring and Analysis:
-
UV-Vis Spectrophotometry: The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine at around 520-540 nm.[2]
-
LC-MS: At different time points, take an aliquot of the reaction mixture, quench the reaction if necessary, and analyze by LC-MS to quantify the formation of the product and the consumption of reactants.
-
SDS-PAGE: If one or both of your molecules are proteins, you can analyze the reaction products by SDS-PAGE. The formation of a higher molecular weight conjugate will indicate a successful reaction. If one of the partners is fluorescently labeled, the product can be visualized by fluorescence imaging.
-
-
Data Analysis:
-
Calculate the reaction yield or the observed reaction rate constant (k_obs) at each pH.
-
Plot the yield or k_obs as a function of pH to determine the optimal pH for your specific TCO-tetrazine pair.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the TCO-tetrazine reaction.
Caption: The inverse electron-demand Diels-Alder reaction between TCO and tetrazine.
Caption: A troubleshooting workflow for low TCO-tetrazine reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Fast and pH‐Independent Elimination of trans‐Cyclooctene by Using Aminoethyl‐Functionalized Tetrazines | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Circulation Stability of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs), with a focus on enhancing their stability in circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ADCs in circulation?
A1: The stability of ADCs in circulation is a multifactorial issue influenced by the interplay of the antibody, linker, and payload.[1] Key factors include:
-
Linker Chemistry: The choice of linker is critical. It must be stable enough to prevent premature payload release in the bloodstream but allow for efficient release at the target site.[2][3] Linkers are broadly categorized as cleavable (e.g., enzyme-sensitive, pH-sensitive) and non-cleavable.[3]
-
Payload Properties: Highly hydrophobic payloads can increase the propensity for aggregation, which can lead to faster clearance and reduced stability. The physicochemical properties of the payload, such as its hydrophobicity, can significantly impact the overall stability of the ADC.
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, often leading to higher aggregation rates and decreased in-vivo efficacy.[4] Finding the optimal DAR is a balance between maximizing efficacy and minimizing the likelihood of aggregation.[4]
-
Conjugation Strategy: The site of conjugation on the antibody can affect the stability of the ADC. Site-specific conjugation methods can lead to more homogeneous and stable ADCs compared to random conjugation.
-
Formulation: The formulation, including the buffer system, pH, and presence of stabilizers, plays a crucial role in maintaining the physical and chemical stability of the ADC during storage and in circulation.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC stability and what is a typical target DAR?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs, representing the average number of drug molecules conjugated to a single antibody.[5] It significantly influences both the efficacy and the stability of the ADC.
-
Impact on Stability: High-DAR ADCs are generally more hydrophobic due to the increased drug load. This increased hydrophobicity can lead to a greater propensity for aggregation, which in turn can accelerate clearance from circulation and reduce overall stability.
-
Impact on Efficacy: While a higher DAR can deliver more payload to the target cell, potentially increasing potency, it doesn't always translate to better efficacy. This can be due to the aforementioned stability issues and faster clearance.
-
Optimal DAR: Historically, a DAR value between 2 and 4 has been considered optimal for balancing efficacy and safety.[5] However, with advancements in linker and payload technology, some newer ADCs, like Enhertu, have a higher DAR of approximately 8. The ideal DAR is specific to the ADC and needs to be empirically determined.
Q3: What are common signs of ADC instability in my experiments?
A3: Signs of ADC instability can manifest in several ways during your experiments:
-
Visible Precipitation or Cloudiness: This is a clear indication of aggregation and loss of solubility.
-
Increased High Molecular Weight (HMW) Species in Size Exclusion Chromatography (SEC): An increase in the percentage of aggregates detected by SEC is a quantitative measure of instability.
-
Changes in Drug-to-Antibody Ratio (DAR) over time: A decrease in the average DAR during storage or in plasma stability assays indicates premature drug deconjugation.
-
Loss of Potency: A reduction in the cytotoxic activity of the ADC in cell-based assays can be a consequence of payload deconjugation or aggregation.
-
Altered Pharmacokinetic (PK) Profile: In vivo, unstable ADCs may exhibit rapid clearance from circulation.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (aggregates) after conjugation, during storage, or following stress conditions.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Payload Hydrophobicity | 1. Select a more hydrophilic payload: If possible, consider alternative payloads with lower hydrophobicity. 2. Introduce hydrophilic linkers: Utilize linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to mask the hydrophobicity of the payload. |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize the conjugation reaction: Modify the reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time) to achieve a lower average DAR. 2. Purify different DAR species: Use techniques like hydrophobic interaction chromatography (HIC) to separate and test the stability of different DAR species. |
| Suboptimal Formulation Buffer | 1. pH optimization: Screen a range of pH values (typically between 5.0 and 7.0) to identify the pH at which the ADC is most stable. 2. Buffer selection: Test different buffer systems, such as histidine or citrate, for their ability to minimize aggregation. 3. Ionic strength adjustment: Optimize the salt concentration (e.g., 100-150 mM NaCl) to minimize both electrostatic and hydrophobic interactions that can lead to aggregation. |
| Absence of Stabilizers | 1. Add surfactants: Include non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (typically at concentrations of 0.01% to 0.1%) to prevent surface-induced aggregation.[4] 2. Incorporate sugars: Add sugars such as sucrose (B13894) or trehalose (B1683222) (e.g., 5-10% w/v) as cryoprotectants and lyoprotectants to stabilize the ADC, especially during freeze-thawing and lyophilization. |
| Freeze-Thaw Stress | 1. Minimize freeze-thaw cycles: Aliquot the ADC solution to avoid repeated freezing and thawing. 2. Use cryoprotectants: Ensure the formulation contains cryoprotectants like sucrose or trehalose. |
Issue 2: Premature Payload Deconjugation in Plasma Stability Assays
Symptom: You observe a significant decrease in the average DAR or an increase in free payload in your in-vitro plasma stability assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Select a more stable linker chemistry: If using a linker known for lability (e.g., some hydrazone linkers), consider switching to a more stable option like a Val-Cit linker, which shows high stability in human plasma.[2] 2. Introduce steric hindrance: Modify the linker structure to include bulky groups near the cleavage site to sterically hinder premature cleavage.[6] 3. Compare cleavable vs. non-cleavable linkers: Evaluate a non-cleavable linker if the therapeutic strategy allows for it, as they generally exhibit higher stability. |
| Enzymatic Cleavage in Plasma | 1. Assess stability in different species' plasma: Be aware that linker stability can vary between species (e.g., some linkers are less stable in mouse plasma than human plasma).[2] 2. Modify the linker to resist enzymatic degradation: For peptide-based linkers, consider amino acid substitutions that reduce susceptibility to plasma proteases. |
| Inappropriate Conjugation Site | 1. Utilize site-specific conjugation: Employ techniques to conjugate the linker-payload to specific, less solvent-accessible sites on the antibody, which can improve linker stability. 2. Evaluate different conjugation sites: If using site-specific methods, compare the stability of ADCs conjugated at different engineered sites. |
Quantitative Data on ADC Stability
Table 1: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma.[2] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] |
| pH-Sensitive | Hydrazone | ~2 days | Shows pH-dependent hydrolysis but can have stability issues in circulation.[2] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by introducing steric hindrance around the disulfide bond.[2] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Demonstrates greater stability and efficacy in vivo compared to some peptide linkers.[2] |
Table 2: Impact of Formulation Excipients on Monoclonal Antibody Aggregation
While specific quantitative data for ADCs is often proprietary, studies on monoclonal antibodies (mAbs), the backbone of ADCs, provide valuable insights.
| Formulation Condition | Stress Condition | % Monomer | % Aggregate | Reference |
| mAb in buffer | Agitation | 85% | 15% | [7] |
| mAb with Polysorbate 20 | Agitation | >95% | <5% | [7] |
| mAb with Polysorbate 80 | Agitation | >98% | <2% | [7] |
| mAb with Sucrose | Agitation | >90% | <10% | [7] |
Note: The exact percentages can vary depending on the specific mAb, buffer conditions, and stress applied.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column Selection: Choose a size exclusion column suitable for the separation of monoclonal antibodies and their aggregates.
-
Mobile Phase Preparation: A typical mobile phase consists of 100 mM sodium phosphate (B84403) and 150 mM NaCl at a pH of 6.8-7.4.[8] For some ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to reduce hydrophobic interactions with the column matrix.[9]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Instrumentation Setup:
-
Set the flow rate to 0.5 - 1.0 mL/min.
-
Set the UV detector to a wavelength of 280 nm.
-
-
Injection and Data Analysis: Inject 10-20 µL of the prepared sample. Integrate the peaks corresponding to the aggregate, monomer, and fragment to determine their relative percentages.
Protocol 2: In-Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse) and in a control buffer (e.g., PBS).
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis: Analyze the samples to determine the average DAR at each time point. This can be done using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To separate different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the mass of the ADC and identify different drug-loaded species.
-
-
Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation.
Visualizations
Caption: Troubleshooting workflow for ADC instability.
Caption: Experimental workflow for ADC aggregation analysis by SEC.
References
- 1. leukocare.com [leukocare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Refining Purification Methods for TCO-ADCs
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining the purification of trans-cyclooctene (B1233481) (TCO) antibody-drug conjugates (ADCs). Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: High Levels of Aggregation Post-Conjugation
Q1: We are observing significant aggregation in our TCO-ADC preparation after the conjugation step. What are the primary causes and how can we mitigate this?
A1: ADC aggregation is a common challenge, often initiated by the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload-linker.[1] Several factors can exacerbate this issue.
Primary Causes:
-
Increased Hydrophobicity: The conjugation of hydrophobic TCO-linker-payloads to the antibody surface creates patches that can interact with similar patches on other ADC molecules, leading to aggregation.[1]
-
Unfavorable Buffer Conditions: Suboptimal pH or salt concentrations can promote aggregation.[1] If the buffer pH is near the isoelectric point (pI) of the antibody, its solubility will be at its lowest, increasing the tendency to aggregate.[1]
-
Presence of Organic Solvents: Solvents used to dissolve the TCO-linker-payload can sometimes act as denaturants for the antibody, promoting the formation of aggregates.[1]
-
TCO-Linker Characteristics: The inherent properties of the TCO-linker itself, such as its hydrophobicity, can influence the propensity for aggregation.[2]
Troubleshooting & Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Optimize Buffer Conditions | Screen different buffer pH values (typically 0.5-1.0 unit away from the antibody's pI) and salt concentrations (e.g., NaCl, arginine) to enhance ADC solubility. | Arginine is known to be an effective aggregation suppressor. |
| Modify Linker Chemistry | Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the TCO-linker design.[2][3] | PEG linkers can create a protective hydrophilic shield around the ADC, reducing non-specific interactions and aggregation.[3] |
| Immobilized Conjugation | Perform the conjugation reaction while the antibody is immobilized on a solid support (e.g., affinity resin).[1][2] This physically separates the antibodies, preventing them from aggregating during the conjugation process.[1] | This "Lock-Release" approach can also simplify purification by easily removing excess reagents.[1] |
| Control Reaction Conditions | Minimize the concentration of organic co-solvents (e.g., DMSO) in the final reaction mixture, typically keeping it below 10% (v/v).[4] | Ensure rapid and homogenous mixing to avoid localized high concentrations of the linker-payload. |
Issue 2: Low Recovery and Yield After Purification
Q2: Our TCO-ADC recovery is consistently low after our multi-step chromatography purification. What are the potential loss points and how can we improve the overall yield?
A2: Low recovery can stem from several stages in the purification process, including aggregation-related precipitation and non-optimal chromatography conditions. The complex structure of ADCs makes them susceptible to losses during downstream processing.[5]
Potential Causes & Solutions:
| Cause of Low Yield | Recommended Solution | Detailed Explanation |
| Precipitation/Aggregation | Perform a pre-chromatography filtration step using a low protein-binding filter (e.g., 0.22 µm PVDF) to remove large aggregates that could foul chromatography columns. | Aggregates must be removed as they can be immunogenic and lead to product loss.[1] Subsequent purification steps like Size Exclusion Chromatography (SEC) are crucial for removing soluble high molecular weight species.[6] |
| Non-specific Adsorption | Screen different chromatography resins and membranes to identify those with the lowest non-specific binding for your specific TCO-ADC. | Strong hydrophobic interactions between the ADC and the stationary phase can lead to irreversible binding and product loss.[7] |
| Suboptimal Elution | Optimize the gradient slope and mobile phase composition for your primary purification step (e.g., Hydrophobic Interaction Chromatography - HIC). | A gradient that is too steep may result in poor resolution, while a shallow gradient might lead to peak broadening and lower product concentration, potentially increasing losses in subsequent steps. |
| Inefficient Buffer Exchange | Utilize Tangential Flow Filtration (TFF) for buffer exchange instead of dialysis. | TFF is a faster and more scalable method for removing unconjugated molecules and exchanging buffers, which can minimize processing time and potential for degradation or aggregation.[8][9] |
Issue 3: Inefficient Removal of Unconjugated Antibody and Free TCO-Linker-Payload
Q3: We are struggling to separate the desired TCO-ADC from unconjugated antibody (mAb) and residual free TCO-linker-payload. Which purification techniques are most effective?
A3: Achieving a highly pure ADC product, free from starting materials and byproducts, is a critical quality attribute.[5] A multi-modal chromatography approach is typically required.
Recommended Purification Workflow:
-
Primary Capture & Separation (HIC): Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species based on their drug-to-antibody ratio (DAR).[10][11] The unconjugated mAb is less hydrophobic and will elute earlier than the ADC species. Free linker-payload is typically highly hydrophobic and can be separated effectively.
-
Polishing & Aggregate Removal (SEC): Size Exclusion Chromatography (SEC) is used as a polishing step to separate the ADC monomers from high molecular weight aggregates and any remaining low molecular weight impurities.[6][9]
-
Final Buffer Exchange (TFF): Tangential Flow Filtration (TFF) is employed for the final concentration and formulation of the purified ADC into its storage buffer.[9]
Experimental Protocols
Protocol 1: Generic Hydrophobic Interaction Chromatography (HIC)
This protocol describes a generic method for the analysis and purification of TCO-ADCs using HIC.[12][13]
Objective: To separate ADC species based on hydrophobicity and determine the drug-to-antibody ratio (DAR).
Materials:
-
HPLC System: Biocompatible HPLC/UHPLC system with a UV detector.
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[14]
-
Sample: TCO-ADC mixture, diluted to ~1 mg/mL in Mobile Phase A.
Methodology:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5-1.0 mL/min.
-
Sample Injection: Inject 20-50 µg of the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient to elute the bound species.
-
0-2 min: 100% A
-
2-22 min: 0-100% B (Gradient from 1.5 M to 0 M Ammonium Sulfate)
-
22-25 min: 100% B (Column Wash)
-
25-27 min: 100% A (Re-equilibration)
-
27-30 min: 100% A
-
-
Data Acquisition: Monitor absorbance at 280 nm. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).
Troubleshooting HIC:
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
Objective: To remove high molecular weight (HMW) aggregates from the purified ADC monomer pool.
Materials:
-
HPLC System: As described for HIC.
-
Column: SEC column suitable for antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable formulation buffer.
-
Sample: Pooled ADC fractions from HIC, concentrated if necessary.
Methodology:
-
System Equilibration: Equilibrate the column with the SEC mobile phase for at least 2 column volumes at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject a sample volume that is ≤ 2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Run the mobile phase isocratically for approximately 1.5 column volumes.
-
Data Acquisition: Monitor absorbance at 280 nm. Aggregates will elute first in the void volume, followed by the main peak corresponding to the ADC monomer, and finally any low molecular weight fragments.
-
Fraction Collection: Collect the peak corresponding to the ADC monomer.
Quantitative Data Summary (Example):
The following table illustrates typical results from a two-step purification process.
| Purification Step | Titer (mg/mL) | Purity (Monomer %) | HMW Aggregates (%) | Recovery (%) |
| Crude Conjugate | 1.8 | 85.2% | 14.1% | 100% |
| Post-HIC Pool | 0.9 | 98.5% | 1.2% | 88% |
| Post-SEC Polish | 0.8 | >99.5% | <0.5% | 95% (of SEC step) |
| Overall Process | 0.8 | >99.5% | <0.5% | ~84% |
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. lonza.com [lonza.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating Antibody-Drug Conjugate (ADC) Conjugation: Mass Spectrometry and Alternative Approaches
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides an objective comparison of mass spectrometry-based methods against alternative techniques for validating ADC conjugation, supported by experimental data and detailed protocols.
The successful conjugation of a cytotoxic drug to a monoclonal antibody is a critical quality attribute (CQA) of an ADC. Incomplete or incorrect conjugation can lead to a heterogeneous product with altered efficacy and potential toxicity. Therefore, robust analytical methods are required to confirm the drug-to-antibody ratio (DAR), identify conjugation sites, and assess the overall structural integrity of the ADC.
Mass Spectrometry: A Multi-Level Approach to ADC Characterization
Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of ADCs, offering unparalleled detail at various structural levels.[1][2] The primary MS-based approaches include intact mass analysis, subunit analysis (middle-down), and peptide mapping (bottom-up).[1][3]
Intact Mass Analysis
Intact mass analysis provides a global overview of the ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[1][4] This technique involves analyzing the entire ADC molecule, which can be challenging due to its large size and heterogeneity.[5] High-resolution mass spectrometry is often employed to resolve the complex spectra.[6]
Subunit Analysis
In subunit analysis, the ADC is typically digested into smaller fragments, such as the light chain and heavy chain, or Fab and Fc domains, prior to MS analysis.[3][5] This "middle-down" approach simplifies the mass spectra and facilitates the localization of the drug conjugation to specific subunits.[5]
Peptide Mapping
Peptide mapping, or the "bottom-up" approach, offers the most detailed characterization by digesting the ADC into small peptides.[7] This allows for the precise identification of amino acid residues where the drug is conjugated.[7][8] This high-resolution mapping is crucial for understanding the impact of conjugation on the antibody's structure and for ensuring manufacturing consistency.[7]
Alternative and Orthogonal Validation Methods
While mass spectrometry provides a wealth of information, orthogonal techniques are essential for a comprehensive validation strategy. Hydrophobic Interaction Chromatography (HIC) and Capillary Electrophoresis (CE) are two powerful alternatives that provide complementary data.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[9][10] Since the conjugated drug is typically hydrophobic, ADCs with different DARs will exhibit different retention times on a HIC column.[10][11] This technique is particularly well-suited for determining the DAR distribution under non-denaturing conditions.[9][12] However, HIC is generally not directly compatible with mass spectrometry due to the high salt concentrations used in the mobile phase.[10][13]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge and size.[14][15][16] For ADCs, techniques like capillary isoelectric focusing (cIEF) can resolve charge variants, while capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) can be used for purity determination.[14] The hyphenation of CE with mass spectrometry (CE-MS) provides a powerful tool for characterizing the heterogeneity of ADCs.[6][17]
Comparative Data Summary
The following table summarizes the key quantitative parameters obtained from different analytical techniques for ADC validation.
| Analytical Technique | Key Parameters Measured | Advantages | Limitations |
| Mass Spectrometry | |||
| Intact Mass Analysis | Average DAR, Drug Load Distribution, Glycoform Profiling[4][18] | Provides a global overview of the ADC population.[4] | Complex spectra for heterogeneous ADCs.[18] |
| Subunit Analysis | DAR per Subunit, Localization of Conjugation to Chains[5][19] | Simplifies analysis compared to intact mass.[5] | Does not pinpoint the exact amino acid of conjugation. |
| Peptide Mapping | Precise Conjugation Site Identification, Sequence Confirmation[7][8] | Provides the highest resolution of conjugation sites.[7] | Can be time-consuming and may have incomplete sequence coverage. |
| Alternative Methods | |||
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Hydrophobicity Profile[9][10][11] | Analysis in native-like conditions.[9] | Typically incompatible with MS.[10] |
| Capillary Electrophoresis (CE) | Charge Heterogeneity, Purity, DAR Distribution[14][15][16][17] | High separation efficiency.[14] | Can be less robust than HPLC-based methods. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry: Peptide Mapping Workflow
-
Denaturation, Reduction, and Alkylation: The ADC sample is denatured to unfold the protein, followed by reduction of disulfide bonds and alkylation to prevent re-formation.
-
Enzymatic Digestion: A specific protease, such as trypsin, is added to digest the ADC into smaller peptides.[8]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[7]
-
Data Analysis: The MS/MS data is searched against the antibody sequence to identify the peptides and pinpoint the drug conjugation sites.[20]
Hydrophobic Interaction Chromatography (HIC) Protocol
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl) is used.[11]
-
Mobile Phase: A high salt concentration buffer (e.g., ammonium (B1175870) sulfate) is used as the binding buffer, and a low salt buffer is used as the elution buffer.[9][12]
-
Gradient Elution: A decreasing salt gradient is applied to elute the ADC species, with higher DAR species eluting at lower salt concentrations due to their increased hydrophobicity.[10]
-
Detection: The separated species are detected by UV absorbance.[21]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for ADC conjugation validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. agilent.com [agilent.com]
- 8. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. researchgate.net [researchgate.net]
- 20. sciex.com [sciex.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Characterization of TCO-ADCs using HPLC and SEC
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) utilizing trans-cyclooctene (B1233481) (TCO) linkers for bioorthogonal conjugation represents a significant advancement in targeted cancer therapy. The unique reactivity of the TCO group allows for highly specific and efficient drug attachment. Rigorous analytical characterization is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are indispensable tools for the detailed characterization of TCO-ADCs, providing critical information on drug-to-antibody ratio (DAR), aggregation, and heterogeneity.
This guide provides a comparative overview of the key chromatographic techniques used for TCO-ADC characterization, including detailed experimental protocols and data presentation to aid researchers in selecting and implementing the most appropriate analytical strategies.
Key Quality Attributes of TCO-ADCs Assessed by Chromatography
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.
-
Drug Load Distribution: In addition to the average DAR, it is crucial to understand the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
-
Aggregation: The presence of high molecular weight species (aggregates) can lead to immunogenicity and altered pharmacokinetic profiles.[1]
-
Fragmentation and Purity: The presence of fragments or other impurities can affect the stability and efficacy of the ADC.
Comparison of Chromatographic Techniques for TCO-ADC Analysis
The primary HPLC-based methods for TCO-ADC characterization are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC). Size-Exclusion Chromatography (SEC) is the gold standard for analyzing aggregates and high molecular weight species.
| Technique | Principle | Primary Application for TCO-ADCs | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions.[2][3] | Determination of average DAR and drug load distribution.[4][5] | - Preserves the native structure of the ADC.[3]- Provides information on the distribution of different DAR species.[4] | - Lower resolution compared to RP-HPLC.[6]- Highly hydrophobic ADCs may be difficult to elute.[6] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions, often after reduction of the ADC.[4] | Orthogonal method for DAR determination by analyzing light and heavy chains separately.[4][7] | - High resolution and sensitivity.[7]- Can separate different drug-loaded chains.[7] | - Denaturing conditions do not analyze the intact ADC.- Not suitable for heterogeneous, lysine-linked ADCs.[7] |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of the molecule.[1] | Quantification of aggregates, monomers, and fragments.[7] | - Mild, non-denaturing conditions.- Reliable for assessing high molecular weight species. | - Secondary hydrophobic interactions can affect peak shape and retention.[7] |
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
This method separates TCO-ADC species based on the increasing hydrophobicity with each conjugated drug molecule.
Instrumentation:
-
A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high-salt mobile phases.[8]
Column:
-
Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm[9]
Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Gradient:
| Time (min) | %B |
|---|---|
| 0 | 0 |
| 20 | 100 |
| 22 | 100 |
| 23 | 0 |
| 30 | 0 |
Flow Rate: 0.5 mL/min Detection: UV at 280 nm
Data Analysis: The average DAR is calculated from the weighted peak areas of the different drug-loaded species.[9]
Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced TCO-ADC
This method provides an alternative approach to DAR determination by separating the light and heavy chains of the TCO-ADC after reduction.
Sample Preparation:
-
Reduce the TCO-ADC sample with a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[10]
Instrumentation:
-
UHPLC system with a mass spectrometer (Q-TOF) for peak identification.[10]
Column:
-
PLRP-S, 2.1 x 50 mm, 5 µm[10]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
| Time (min) | %B |
|---|---|
| 1 | 25 |
| 17 | 45 |
| 18 | 90 |
| 20 | 90 |
| 21 | 25 |
| 25 | 25 |
Flow Rate: 0.4 mL/min Detection: UV at 280 nm and MS detection
Data Analysis: The DAR is calculated based on the peak areas of the unconjugated and conjugated light and heavy chains.[10]
Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This method is used to quantify the percentage of aggregates in the TCO-ADC sample.
Instrumentation:
-
A bio-inert HPLC or UHPLC system.
Column:
-
TSKgel G3000SWXL, 7.8 mm x 300 mm, 5 µm
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Addition of an organic modifier (e.g., 10-15% isopropanol) may be necessary to mitigate hydrophobic interactions.
Flow Rate: 0.5 mL/min Detection: UV at 280 nm
Data Analysis: The percentage of aggregate is determined by integrating the peak area of the high molecular weight species relative to the total peak area.
Mandatory Visualizations
Caption: Workflow for TCO-ADC characterization using HIC, RP-HPLC, and SEC.
Caption: Principle of HIC separation for TCO-ADC drug-load species.
Conclusion
The characterization of TCO-ADCs requires a multi-faceted analytical approach. HIC and RP-HPLC serve as complementary methods for the accurate determination of DAR and drug load distribution, while SEC is essential for monitoring aggregation and ensuring product purity. The protocols and comparative data presented in this guide provide a solid foundation for developing robust analytical strategies for the characterization of novel TCO-ADC therapeutics. It is important to note that method optimization will likely be required for each specific TCO-ADC to account for the unique physicochemical properties of the antibody, drug, and linker combination.
References
- 1. WO2019212356A1 - Tetrazines for high click conjugation yield in vivo and high click release yield - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
A Researcher's Guide to Confirming Protein Conjugation Sites: Peptide Mapping vs. Alternatives
For researchers, scientists, and drug development professionals, pinpointing the exact location of conjugation is a critical step in the development of biotherapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of peptide mapping, the gold standard for conjugation site analysis, with key alternative methods. We will delve into the experimental data, detailed protocols, and the strengths and limitations of each technique to help you make informed decisions for your analytical workflow.
The precise attachment of molecules, such as cytotoxic drugs in ADCs, to a protein is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and stability of the therapeutic.[1] Therefore, robust analytical methods are required to confirm the conjugation sites and ensure lot-to-lot consistency. Peptide mapping, utilizing liquid chromatography-mass spectrometry (LC-MS), has emerged as the industry standard for this purpose.[2][3][4]
At a Glance: Comparison of Key Techniques
| Feature | Peptide Mapping (LC-MS/MS) | Hydrophobic Interaction Chromatography (HIC) | Edman Degradation |
| Primary Application | Site-specific identification and quantification of conjugation | Determination of average Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species | N-terminal sequencing |
| Information Provided | Exact location of conjugation, site occupancy, sequence confirmation, PTM analysis | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) | Sequential amino acid identity from the N-terminus |
| Sample Requirement | Purified protein conjugate | Purified protein conjugate | Purified protein or peptide with a free N-terminus |
| Throughput | Moderate to high (with automation) | High | Low |
| Quantitative Capability | Semi-quantitative to quantitative (with stable isotope labeling) | Quantitative for DAR | Not suitable for conjugation site quantification |
| Strengths | Provides definitive, site-specific information.[2][5] High resolution and sensitivity. Can simultaneously monitor other CQAs. | Robust and reproducible method for DAR determination. Non-denaturing conditions preserve protein integrity. | Unambiguous determination of the N-terminal sequence. |
| Limitations | Can be complex and time-consuming. Hydrophobic drug-linkers can pose analytical challenges.[1] Potential for incomplete digestion or modifications during sample prep. | Does not provide site-specific conjugation information. | Only analyzes the N-terminus. Not suitable for internal conjugation sites. Requires a free, unblocked N-terminus. |
Peptide Mapping: The Gold Standard for Site Identification
Peptide mapping is a powerful analytical technique that provides unambiguous identification of conjugation sites at the amino acid level.[2][5] The workflow involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. By comparing the peptide maps of the conjugated and unconjugated protein, researchers can identify the peptides carrying the modification and pinpoint the exact amino acid residue where the conjugation occurred.[6]
Quantitative Performance of Peptide Mapping
Recent advancements, such as stable isotope labeling (SIL), have enhanced the quantitative capabilities of peptide mapping, allowing for accurate determination of site-specific conjugation levels.[7] One study demonstrated that a deconjugation-assisted peptide mapping method yielded a drug-to-antibody ratio (DAR) of 4.40 with a 0.8% relative standard deviation (RSD) over multiple days, which was in close agreement with the DAR of 4.28 measured by the standard HIC-UV method.[8] Furthermore, the intra- and inter-day precision of conjugation level determination for specific sites were well within 3.5% RSD, highlighting the high precision of the method.[8]
A study on a lysine-linked ADC achieved 98.7% sequence coverage and identified over 29 lysine (B10760008) conjugation sites, with the coefficient of variation (%CV) for the peak areas of 35 identified drug-conjugated peptides being calculated from replicate injections (n=8).[9] Another application note reported excellent reproducibility for peptide mapping of an ADC, with RSD values for retention time and peak area of selected peaks being less than 0.1% and 1% respectively.[6][10]
Experimental Protocol: Peptide Mapping of an Antibody-Drug Conjugate
This protocol provides a general workflow for the peptide mapping of an ADC using LC-MS/MS.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the ADC, add a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer like Tris-HCl) to a final protein concentration of 1-2 mg/mL.[5]
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10-20 mM, and incubate at 37-60°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add an alkylating agent, such as iodoacetamide (B48618) (IAM), to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 30-60 minutes to cap the free sulfhydryl groups.
-
-
Buffer Exchange:
-
Remove the denaturant, reducing, and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or spin filter.
-
-
Enzymatic Digestion:
-
Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[5]
-
Incubate at 37°C for 4-18 hours. To improve the recovery of hydrophobic drug-conjugated peptides, the digestion can be performed in the presence of organic solvents or chaotropic agents.[1][11]
-
Quench the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the digested peptide mixture onto a reversed-phase HPLC or UHPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry:
-
The eluting peptides are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most abundant precursor ions.
-
3. Data Analysis:
-
Process the raw MS data using a suitable software package.
-
Identify the peptides by searching the MS/MS spectra against a database containing the protein sequence.
-
Include the mass of the drug-linker as a variable modification to identify conjugated peptides.
-
Compare the peptide maps of the conjugated and unconjugated protein to confirm the conjugation sites.
-
Quantify the site occupancy by comparing the peak areas of the conjugated and unconjugated peptides (note: this may require the use of stable isotope-labeled standards for high accuracy).[7]
Workflow Diagram
Caption: Workflow for ADC peptide mapping.
Alternative and Complementary Techniques
While peptide mapping is the definitive method for conjugation site identification, other techniques provide valuable and often complementary information.
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used method for determining the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. This technique separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can effectively separate species with different numbers of conjugated drugs.
Quantitative Performance of HIC: HIC is considered a highly reproducible method for DAR determination. Application notes often demonstrate excellent precision, with relative standard deviations (RSDs) for retention times and peak areas of less than 1%.
Experimental Protocol: HIC Analysis of an ADC
1. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).
2. HPLC Analysis:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% A to 100% B.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
HIC Analysis Workflow Diagram
Caption: Workflow for HIC analysis of ADCs.
Edman Degradation
Edman degradation is a classic protein sequencing technique that sequentially removes and identifies amino acids from the N-terminus of a protein or peptide. While it provides the definitive sequence of the N-terminal region, its utility in conjugation site analysis is limited to modifications at the N-terminus. It is not suitable for identifying conjugation sites within the protein sequence.
Experimental Protocol: Edman Degradation
1. Coupling:
-
The free N-terminal amino group of the protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.
2. Cleavage:
-
The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.
3. Conversion and Identification:
-
The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
4. Repetitive Cycles:
-
The remaining peptide chain, now one amino acid shorter, undergoes the next cycle of Edman degradation.
Conclusion
The choice of analytical technique for confirming conjugation sites depends on the specific information required. Peptide mapping by LC-MS/MS remains the unparalleled gold standard for providing definitive, site-specific identification and quantification of conjugation. Its ability to deliver detailed molecular information makes it indispensable for in-depth characterization and for ensuring the quality and consistency of biotherapeutics.
Hydrophobic Interaction Chromatography serves as a robust and high-throughput method for determining the average DAR and the distribution of drug-loaded species, making it ideal for process monitoring and quality control. Edman degradation, while a powerful tool for N-terminal sequencing, has limited applicability for the broader analysis of conjugation sites.
For a comprehensive understanding of an ADC or other conjugated protein, a multi-faceted approach employing a combination of these techniques is often the most effective strategy. This orthogonal approach allows for a thorough characterization of the product, from the overall drug load down to the specific sites of conjugation, ultimately ensuring the development of safe and effective biotherapeutics.
References
- 1. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. casss.org [casss.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TCO-PEG1-Val-Cit-PABC-PNP and DBCO Linkers for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic window. This guide provides an objective, data-driven comparison of two prominent bioorthogonal ligation technologies used in ADC development: the TCO-PEG1-Val-Cit-PABC-PNP linker system and linkers incorporating dibenzocyclooctyne (DBCO).
Executive Summary
This compound is a comprehensive, cleavable linker system that utilizes the exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine for antibody conjugation. It incorporates a hydrophilic PEG spacer, a cathepsin B-cleavable Val-Cit dipeptide, and a self-immolative PABC spacer for controlled payload release. DBCO linkers, on the other hand, are a versatile class of reagents for strain-promoted alkyne-azide cycloaddition (SPAAC), another powerful copper-free click chemistry. DBCO can be integrated into various linker designs, including those with similar cleavable motifs, to attach payloads to azide-modified antibodies. The primary distinction lies in the bioorthogonal chemistry employed, which significantly impacts conjugation efficiency, reaction kinetics, and potentially the overall performance of the resulting ADC.
At a Glance: Key Performance Characteristics
| Feature | This compound | DBCO-based Cleavable Linkers |
| Bioorthogonal Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Partners | TCO + Tetrazine | DBCO + Azide (B81097) |
| Second-Order Rate Constant | Up to 30,000 M⁻¹s⁻¹[1] | ~0.11 - 2.1 M⁻¹s⁻¹ |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Can be designed with various cleavable motifs (e.g., peptides, hydrazones) |
| Key Advantages | Extremely fast reaction kinetics, high specificity | High stability of the resulting triazole linkage, well-established chemistry |
| Considerations | Potential for isomerization of TCO | Slower reaction kinetics compared to TCO-tetrazine |
Delving into the Chemistry: Structure and Mechanism
The this compound linker is a multi-component system designed for optimal performance in ADC applications.[2][3][4]
-
trans-Cyclooctene (TCO): The bioorthogonal handle that reacts with a tetrazine-modified antibody with unparalleled speed.[5]
-
PEG1: A single polyethylene (B3416737) glycol unit that enhances the hydrophilicity of the linker, which can improve the pharmacokinetic profile and reduce aggregation of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2]
-
p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the cytotoxic payload in its active form.
-
p-Nitrophenyl (PNP): A reactive group that facilitates the conjugation of the cytotoxic payload to the linker.
DBCO linkers are characterized by the dibenzocyclooctyne group, which reacts with an azide moiety through a [3+2] cycloaddition to form a stable triazole ring.[6][7] This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological functional groups. DBCO can be incorporated into linkers with various functionalities, such as PEG spacers for improved solubility and cleavable units (e.g., peptides, disulfides) for controlled drug release.
Visualizing the Conjugation Chemistries
Caption: Comparison of TCO-tetrazine and DBCO-azide bioorthogonal reactions.
Performance Under the Microscope: A Data-Driven Comparison
Reaction Kinetics: A Clear Winner in Speed
The most significant difference between TCO and DBCO linkers lies in their reaction kinetics. The iEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants reported to be as high as 30,000 M⁻¹s⁻¹.[1] In contrast, the SPAAC reaction between DBCO and an azide is considerably slower, with rate constants typically in the range of 0.11 to 2.1 M⁻¹s⁻¹. This vast difference in reaction speed can have practical implications for ADC manufacturing, potentially allowing for faster conjugation times and the use of lower concentrations of reactants.
Stability: A Critical Factor for Therapeutic Index
The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload and minimize off-target toxicity. The Val-Cit dipeptide within the this compound linker is designed to be stable at physiological pH but is susceptible to cleavage by lysosomal cathepsin B. It is important to note that some studies have shown instability of Val-Cit linkers in rodent plasma due to the activity of certain carboxylesterases, which should be a consideration in preclinical model selection.
The triazole linkage formed from the DBCO-azide reaction is known to be highly stable under physiological conditions. When incorporated into a cleavable linker design, the overall stability of the ADC will be dictated by the lability of the cleavable moiety.
Visualizing the ADC Mechanism of Action
Caption: Stepwise process of ADC-mediated cell killing.
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of ADCs constructed with this compound and DBCO-based linkers, we outline the methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC by measuring its ability to inhibit the proliferation of cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Complete cell culture medium
-
ADC constructs (TCO- and DBCO-linked)
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the TCO- and DBCO-linked ADCs, as well as the control antibody and free payload. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period of 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The choice between this compound and DBCO-based linkers for ADC development is a nuanced decision that depends on the specific goals of the research or drug development program. The TCO-tetrazine ligation offers a significant advantage in terms of reaction kinetics, which can streamline the manufacturing process. The DBCO-azide chemistry, while slower, forms an exceptionally stable linkage and is a well-established, reliable method for bioconjugation.
For applications where rapid conjugation is a priority, the TCO-based system is a compelling choice. For programs where the utmost stability of the bioorthogonal linkage is critical, DBCO-based linkers may be preferred. Ultimately, the optimal linker technology should be determined through empirical testing, comparing the in vitro and in vivo performance of ADCs constructed with each type of linker in a head-to-head manner. The experimental protocols provided in this guide offer a starting point for such a comparative evaluation.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
A Comparative Guide to Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its properties profoundly influence the ADC's stability, efficacy, and therapeutic window. Among the most utilized cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. Both are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][] This guide provides a comprehensive, data-driven comparison of Val-Cit and Val-Ala linkers to aid researchers in selecting the optimal linker for their ADC development programs.
Mechanism of Action: Protease-Mediated Cleavage
Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the dipeptide linker. This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to cancer cell death.[3] While both Val-Cit and Val-Ala are substrates for Cathepsin B, the efficiency of cleavage can vary.[]
Caption: General mechanism of action for ADCs with protease-cleavable linkers.
Performance Comparison: A Data-Driven Analysis
The choice between Val-Cit and Val-Ala linkers involves a trade-off between several key performance parameters. The following tables summarize representative data from comparative studies.
Table 1: Physicochemical Properties and Drug-to-Antibody Ratio (DAR)
| Property | Val-Cit Linker | Val-Ala Linker | Key Findings |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Val-Ala's lower hydrophobicity can be advantageous, especially with lipophilic payloads.[4] |
| Aggregation | Higher propensity for aggregation, especially at high DARs. An increase to 1.80% aggregation was observed with a DAR of ~7.[5] | Lower propensity for aggregation, allowing for higher DARs with limited aggregation (less than 10% at a DAR of 7.4).[] | Val-Ala linkers are generally associated with better manufacturability and stability of the final ADC product.[][5] |
| Achievable DAR | Typically lower (e.g., ~4) due to aggregation issues.[6] | Higher DARs (e.g., ~7) can be achieved with less aggregation.[6] | The ability to achieve a higher DAR with Val-Ala can potentially lead to a more potent ADC.[6] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Val-Cit | MMAE | HER2+ | 14.3[5] | Demonstrates potent cytotoxicity.[5] |
| Val-Ala | MMAE | HER2+ | 92[5] | Shows comparable, though in some studies slightly lower, in vitro potency to Val-Cit.[5] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct comparisons should be made with caution.
Table 3: Plasma Stability
| Linker | Species | Half-life (t1/2) | Key Findings |
| Val-Cit | Human | > 230 days[1] | Highly stable in human plasma.[1] |
| Val-Cit | Mouse | Hydrolyzed within 1 hour[5] | Unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[5][7] |
| Val-Ala | Human | Stable[1] | Exhibits high stability in human plasma.[1] |
| Val-Ala | Mouse | Hydrolyzed within 1 hour[5] | Also shows instability in mouse plasma, though some studies suggest it may be slightly more stable than Val-Cit.[1][5] |
Note: The significant difference in stability between human and mouse plasma is a critical consideration for the preclinical evaluation of ADCs.
Bystander Effect
The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors. This effect is largely dependent on the cell permeability of the released payload. Both Val-Cit and Val-Ala linkers, when paired with a membrane-permeable payload like MMAE, can induce a bystander effect.[8]
Caption: The bystander effect: payload diffusion from an antigen-positive to an antigen-negative cell.
Quantitative data directly comparing the bystander effect of Val-Cit and Val-Ala is limited. However, the efficiency of payload release and the properties of the payload itself are the primary drivers of this phenomenon.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50 value) of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: Stop the reaction by methods such as protein precipitation with acetonitrile (B52724) or immunoaffinity capture of the ADC.
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.
-
Data Analysis: Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[]
Protocol 3: Bystander Effect Assay (In Vitro Co-culture)
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cancer cells in the same wells. The two cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plates for an appropriate period.
-
Analysis: Use flow cytometry or high-content imaging to distinguish between the two cell populations and quantify the viability of each.
-
Data Analysis: Determine the percentage of viable antigen-negative cells in the presence of the ADC and antigen-positive cells, compared to controls without the ADC or without antigen-positive cells.
Conclusion
The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific goals of the ADC program.
-
Val-Cit is a well-established and potent linker that has been successfully used in several approved ADCs. Its main drawback is its higher hydrophobicity, which can lead to aggregation and limit the achievable DAR.[6]
-
Val-Ala offers the advantage of lower hydrophobicity, which can improve the manufacturability and stability of ADCs, especially those with lipophilic payloads, and allows for higher DARs.[]
While both linkers exhibit instability in mouse plasma, they are generally stable in human plasma, a critical factor for clinical translation. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic profile of the ADC. Careful consideration of the data presented in this guide will aid researchers in making an informed decision to develop safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
TCO Linkers vs. Maleimide Chemistry: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of two prominent bioconjugation techniques: the bioorthogonal inverse-electron-demand Diels-Alder reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, and the conventional Michael addition between a maleimide (B117702) and a thiol.
While maleimide chemistry has been a workhorse in the field, particularly for the development of Antibody-Drug Conjugates (ADCs), inherent instabilities can compromise conjugate performance. TCO-tetrazine ligation, a key example of "click chemistry," has emerged as a superior alternative, offering significant advantages in reaction speed, stability, and specificity. This guide will explore the fundamental differences between these two chemistries, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Reactions
The stability and specificity of a bioconjugate are direct consequences of the underlying chemical reaction used for its assembly. TCO-tetrazine and maleimide-thiol chemistries proceed via fundamentally different mechanisms, which dictates the performance of the final product.
TCO-Tetrazine Ligation: This reaction is a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition. The strained trans-cyclooctene (TCO) dienophile rapidly and irreversibly reacts with the tetrazine diene to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[1] This reaction is termed "bioorthogonal" because neither TCO nor tetrazine moieties are found in biological systems, and they do not react with endogenous functional groups, ensuring high specificity.[2]
Figure 1. TCO-Tetrazine inverse-demand Diels-Alder cycloaddition.
Maleimide-Thiol Chemistry: This method involves the Michael addition of a thiol (sulfhydryl) group, typically from a cysteine residue on a protein, to the double bond of a maleimide ring.[] This forms a thioether bond, creating a thiosuccinimide linkage. While this reaction is selective for thiols at physiological pH, the resulting bond is susceptible to reversal.[4]
Figure 2. Maleimide-thiol Michael addition and subsequent instability pathways.
Head-to-Head Performance Comparison
The theoretical advantages of TCO-tetrazine chemistry translate into superior performance across key metrics for bioconjugation, most notably in reaction kinetics and conjugate stability.
| Feature | TCO Linkers (TCO-Tetrazine) | Maleimide Chemistry | Advantage |
| Reaction Kinetics | Extremely fast (k ≈ 10³ - 10⁶ M⁻¹s⁻¹)[1][5] | Fast (k ≈ 10³ M⁻¹s⁻¹)[] | TCO Linkers |
| Stability in Plasma | Highly stable, irreversible covalent bond[1][6] | Prone to deconjugation via retro-Michael reaction[7] | TCO Linkers |
| Specificity | Bioorthogonal; no reaction with endogenous groups[1][2] | High for thiols at pH 6.5-7.5; can react with amines at pH >7.5[8] | TCO Linkers |
| Side Reactions | Minimal; N₂ is the only byproduct[1] | Hydrolysis of maleimide ring; Thiol exchange with plasma proteins[][9] | TCO Linkers |
| Catalyst Required | No[10] | No | Equivalent |
Reaction Kinetics: A Need for Speed
TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be in the range of 800 to 1,000,000 M⁻¹s⁻¹.[1][10][11] This exceptional speed allows for rapid and efficient conjugation even at very low reactant concentrations (micromolar to nanomolar), which is ideal for working with precious biomolecules.[10] Reactions are often complete in under an hour.[11]
Maleimide-thiol reactions are also relatively fast, with rates approximately 1000 times faster than the reaction with amines at neutral pH.[] However, the kinetics are generally slower than the fastest TCO-tetrazine pairs, which can necessitate higher concentrations or longer reaction times to achieve comparable yields.
Stability: The Achilles' Heel of Maleimide Chemistry
The most significant advantage of TCO linkers lies in the stability of the final conjugate. The dihydropyridazine bond formed is extremely stable under physiological conditions.
In stark contrast, the thiosuccinimide linkage formed by maleimide chemistry is notoriously unstable in plasma. It is susceptible to a retro-Michael reaction, where the thioether bond breaks, releasing the linker-payload.[7] This deconjugated maleimide can then react with other thiols in the bloodstream, most notably cysteine-34 of human serum albumin, the most abundant protein in plasma.[4][7]
This "payload transfer" has critical consequences for ADCs:
-
Reduced Efficacy: Premature release of the cytotoxic drug before it reaches the target tumor cell lowers the therapeutic dose delivered to the cancer.
-
Off-Target Toxicity: The payload, now attached to circulating proteins like albumin, can be delivered non-specifically to healthy tissues, increasing systemic toxicity and narrowing the therapeutic index.[9]
Studies have shown that the payload shedding rate for maleimide-based ADCs can be as high as 50-75% over 7-14 days in plasma.[12] One study comparing N-alkyl maleimides (a common type) to more stable N-aryl maleimides found that the former showed 35-67% deconjugation after 7 days in serum, while the latter still exhibited up to 20% deconjugation.[] This inherent instability is a major liability for developing safe and effective therapeutics.
Experimental Workflows and Protocols
The following sections provide generalized protocols for conjugating an antibody. The workflow illustrates the key steps from biomolecule modification to final conjugate purification.
Figure 3. General experimental workflow for antibody conjugation.
Protocol 1: TCO-Tetrazine Ligation
This protocol describes the conjugation of a tetrazine-modified payload to a TCO-functionalized antibody.
1. Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine-payload dissolved in an organic solvent (e.g., DMSO).
-
Reaction Buffer: PBS, pH 6.0-9.0.[1]
-
Desalting columns for purification.
2. Procedure:
-
Preparation: Ensure the TCO-modified antibody solution is at the desired concentration (e.g., 1-5 mg/mL).
-
Reagent Addition: Add the tetrazine-payload solution to the antibody solution. A 1.1 to 5-fold molar excess of the tetrazine reagent over the TCO-antibody is a common starting point.[11] The final concentration of organic solvent should typically be kept below 10% to avoid protein precipitation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and UV-Vis absorbance around 520 nm.[1]
-
Purification: Remove the excess, unreacted tetrazine-payload using a desalting spin column or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at the λmax of the payload. Confirm conjugate integrity via mass spectrometry (MS) and SDS-PAGE.
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated payload to an antibody with free thiols, often generated by reducing native disulfide bonds.
1. Materials:
-
Antibody in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if native disulfides need to be reduced.
-
Maleimide-payload dissolved in an organic solvent (e.g., DMSO or DMF).
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Desalting columns for purification.
2. Procedure:
-
Antibody Reduction (if necessary): To generate free thiols, incubate the antibody with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Preparation: The protein solution should be between 1-10 mg/mL in a degassed buffer at pH 6.5-7.5. Outside this range, maleimide reactivity changes; hydrolysis increases at higher pH, and the reaction slows at lower pH.[8]
-
Reagent Addition: Add a 10-20 fold molar excess of the maleimide-payload solution to the antibody solution while gently stirring.
-
Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Add a quenching reagent like N-acetylcysteine in molar excess to react with any remaining unreacted maleimide groups.
-
Purification: Purify the conjugate from excess payload and quenching reagent using a desalting column or dialysis.
-
Characterization: Determine the DAR and confirm conjugate integrity using the methods described in the TCO protocol.
Conclusion
For applications demanding high stability, rapid kinetics, and unparalleled specificity, TCO-tetrazine ligation offers a clear and decisive advantage over traditional maleimide chemistry. The irreversible and bioorthogonal nature of the TCO-tetrazine reaction results in exceptionally stable conjugates, free from the issues of payload loss and off-target toxicity that plague maleimide-based systems. While maleimide chemistry remains a viable tool, its inherent instability, particularly for in-vivo applications like ADCs, presents a significant liability. As the demand for more robust and safer biotherapeutics grows, the superior performance profile of TCO linkers positions them as the preferred chemistry for next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing the therapeutic index by dictating the stability of the ADC in circulation and the mechanism of payload release. This guide provides an objective comparison of the performance of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Cleavable linkers are designed to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[1][2] This controlled release can lead to a "bystander effect," where the liberated, often cell-permeable payload can kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[3][] However, this lability can sometimes lead to premature payload release in systemic circulation, potentially causing off-target toxicity.[5]
Non-cleavable linkers , in contrast, are highly stable in plasma and rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and an amino acid residue.[5][6] This mechanism generally results in enhanced plasma stability and a more favorable safety profile due to minimized off-target toxicity.[6] However, the released payload-linker complex is typically less membrane-permeable, which largely prevents a bystander effect.[7][8]
The selection of an optimal linker strategy is not a one-size-fits-all solution and depends on various factors, including the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.[9]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of the in vitro cytotoxicity and in vivo efficacy of ADCs featuring cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Antibody-Target | Payload | Linker Type | Linker Chemistry | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-HER2 | MMAE | Cleavable | Val-Cit | SK-BR-3 (HER2 3+) | ~15 | [10] |
| Trastuzumab-HER2 | DM1 | Non-cleavable | SMCC | JIMT-1 (HER2 2+) | >1000 | [10] |
| Anti-CD30 | Tubulysin M | Cleavable | Val-Ala | L540cy | 1.9 | [11] |
| Anti-CD30 | Tubulysin M | Cleavable | Glucuronide | L540cy | 1.8 | [11] |
| Anti-HER2 | Tubulysin B analog | Non-cleavable | Thiol-maleimido ether | SK-BR-3 (HER2 3+) | 0.12 nM | [11] |
| Trastuzumab-HER2 | DM1 | Non-cleavable | SMCC | SK-BR-3 (HER2 3+) | 0.49 nM | [11] |
| Trastuzumab-HER2 | MMAE | Cleavable | β-Galactosidase-cleavable | HER2+ | 8.8 pM | [12] |
| Trastuzumab-HER2 | MMAE | Cleavable | Val-Cit | HER2+ | 14.3 pM | [12] |
| Trastuzumab-HER2 | DM1 | Non-cleavable | SMCC (Kadcyla®) | HER2+ | 33 pM | [12] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| ADC | Linker Type | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| Trastuzumab-vc-MMAE (DAR 4) | Cleavable | MMAE | JIMT-1 (low HER2) | 3 mg/kg | Superior to T-DM1 | [10][13] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | DM1 | JIMT-1 (low HER2) | 3 mg/kg | Less effective than Trastuzumab-vc-MMAE | [10][13] |
| Trastuzumab-MMAU (DAR 4) | Cleavable (glycopeptide) | MMAU | HER2+ | 2 mg/kg | Superior to Trastuzumab-vc-MMAE | [14][15] |
| Trastuzumab-vc-MMAE | Cleavable | MMAE | HER2+ | 2 mg/kg | Less effective than Trastuzumab-MMAU | [14][15] |
| Anti-CD30-Tubulysin M (DAR 2) | Cleavable (Glucuronide) | Tubulysin M | L540cy | 0.5 mg/kg | 5/6 cures | [11] |
| Anti-CD30-Tubulysin M (DAR 2) | Cleavable (Val-Ala) | Tubulysin M | L540cy | 0.5 mg/kg | 0/6 cures | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid researchers in the evaluation of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the diluted ADC solutions. Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11][16]
Plasma Stability Assay
Objective: To evaluate the stability of the ADC in the circulatory system and predict the potential for premature payload release.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent ADC stability.
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 5, 7).
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A or G magnetic beads.
-
Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.[6][17]
Lysosomal Stability Assay
Objective: To simulate the intracellular environment of a cancer cell and assess the efficiency of payload release from the linker.
Methodology:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes. The incubation is performed at 37°C in a buffer that maintains metabolic activity.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).
-
Sample Processing: Stop the reaction, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction.[6][18]
In Vitro Bystander Effect Assay
Objective: To quantitatively assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Imaging and Analysis: Monitor the viability of the Ag- (GFP-positive) cells over time using live-cell imaging or flow cytometry.
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[3]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Model Establishment: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, a vehicle control, and potentially a non-binding isotype control ADC to different groups of mice, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set period.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Navigating the Crucial Choice: An In Vivo Stability Comparison of ADC Linkers
A comprehensive guide for researchers and drug development professionals on the in vivo stability of different Antibody-Drug Conjugate (ADC) linkers, featuring supporting experimental data, detailed protocols, and mechanistic diagrams.
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
At the Core of ADC Performance: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2]
Cleavable linkers are designed to be stable in the bloodstream and release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1][3] These triggers include:
-
Enzymes: Proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][3]
-
pH: The lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][3]
-
Redox environment: Higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][3]
Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to an amino acid residue.[2][4][5] This approach generally offers greater plasma stability and can potentially provide a wider therapeutic window.[2][4][6]
Quantitative Comparison of In Vivo Linker Stability
The following table summarizes quantitative data from various studies comparing the in vivo stability of different ADC linkers. This data highlights the variability in stability across linker types and animal models.
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Key Stability Finding(s) | Reference(s) |
| Non-Cleavable | Thioether (SMCC) | anti-HER2-DM1 | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Protease-Sensitive (Val-Cit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Protease-Sensitive (Ser-Val-Cit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Protease-Sensitive (Val-Cit Dipeptide) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Cleavable | Protease-Sensitive (Val-Cit Dipeptide) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
| Cleavable | pH-Sensitive (Hydrazone) | Various | N/A | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation. | [3] |
| Cleavable | Glutathione-Sensitive (Disulfide) | Various | N/A | Stability can be modulated by steric hindrance around the disulfide bond. | [3][7] |
| Cleavable | β-Glucuronide | Various | N/A | Shows greater stability and efficacy in vivo compared to some peptide linkers. | [3] |
| Cleavable | Sulfatase-Cleavable | Various | Mouse | Demonstrates high plasma stability (over 7 days in mouse plasma). | [3] |
| Non-Cleavable | Maleimide (hydrolyzed) | mil40-12c | N/A | Only ~3.8% of the payload was shed after 14 days of incubation in an albumin solution. | [8] |
Visualizing ADC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of ADC action, a typical workflow for assessing in vivo stability, and the cleavage mechanisms of different linker types.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Cleavage mechanisms for different types of ADC linkers.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Conclusion
The choice of linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[4] Non-cleavable linkers generally offer higher plasma stability, which can lead to an improved safety profile.[2][6] Cleavable linkers provide mechanisms for targeted payload release within the tumor, with protease-sensitive linkers like Val-Cit being well-established.[3] However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms.[3] The selection of the optimal linker will depend on the specific antibody, payload, and target indication. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo evaluation of ADC linker stability, a crucial step in the development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. tandfonline.com [tandfonline.com]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of TCO and DBCO click chemistry
A Head-to-Head Comparison of TCO and DBCO Click Chemistry for Researchers and Drug Development Professionals
In the rapidly advancing field of bioconjugation, "click chemistry" has become an indispensable tool for its simplicity, efficiency, and biocompatibility. Among the most prominent copper-free click chemistry reactions are the Trans-Cyclooctene (TCO)-tetrazine ligation and the Dibenzocyclooctyne (DBCO)-azide cycloaddition. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal bioorthogonal chemistry for their specific applications.
Reaction Mechanisms: A Visual Overview
The fundamental difference between TCO and DBCO chemistries lies in their reaction partners and mechanisms. TCO reacts with a tetrazine partner via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which is the fastest known bioorthogonal reaction.[1][2][3][4][5] DBCO, a strained alkyne, reacts with an azide (B81097) partner through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6][7] Both reactions are highly efficient and proceed under physiological conditions without the need for a cytotoxic copper catalyst.[1][4][7][8][9][10]
Quantitative Performance Comparison
The choice between TCO and DBCO chemistries often depends on specific experimental requirements such as the desired reaction speed, the stability of the reagents, and the biological environment. The following table summarizes the key quantitative performance metrics for each reaction.
| Parameter | TCO (with Tetrazine) | DBCO (with Azide) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA)[1][2] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][6][7] |
| Reaction Partners | trans-cyclooctene + Tetrazine | Dibenzocyclooctyne + Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶, typically 800 - 30,000[1][11][12] | ~0.3 - 1.0[6][13] |
| Biocompatibility | Excellent (copper-free)[1][4] | Excellent (copper-free)[7][8][9] |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies.[1][14] | DBCO can be unstable in the presence of some reducing agents; azides are generally stable.[15] |
| Primary Byproduct | Nitrogen gas (N₂)[1] | None |
| Resulting Linkage | Stable dihydropyridazine[1] | Stable triazole[7][8] |
In-Depth Analysis
Reaction Kinetics
The most significant difference between the two chemistries is their reaction speed. The TCO-tetrazine ligation is orders of magnitude faster than the DBCO-azide reaction.[1][13] With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, the TCO-tetrazine reaction is exceptionally rapid, making it the ideal choice for applications involving very low reactant concentrations, such as in vivo pre-targeted imaging and drug delivery.[1][2][4][16] This ultrafast kinetic profile allows for efficient conjugation even at nanomolar to micromolar concentrations, minimizing the required amount of labeling reagent and reducing potential off-target effects.[4] While the DBCO-azide reaction is slower, its kinetics are still sufficient for many in vitro and ex vivo labeling applications.[5][13]
Stability and Handling
Both TCO and DBCO have stability considerations. TCO is susceptible to isomerization to its less reactive cis-cyclooctene form.[1] The stability of tetrazine derivatives can also vary.[10][17] On the other hand, DBCO has shown instability in the presence of certain reducing agents like TCEP, whereas another strained alkyne, BCN, is more stable under these conditions.[15] Azides are generally very stable in biological systems.[1]
Bioorthogonality and Specificity
Both TCO/tetrazine and DBCO/azide pairs are highly bioorthogonal, meaning they react specifically with each other without cross-reacting with native biological functional groups like amines and thiols.[1][8] This high degree of specificity ensures clean and precise labeling.[1] This orthogonality also allows for the possibility of conducting both reactions simultaneously in the same biological system for dual-labeling experiments.[9][10]
Experimental Protocols
Below are generalized protocols for the conjugation of TCO and DBCO to proteins, followed by their respective click reactions.
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Prepare TCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[18]
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[18]
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, exchanging the buffer back to standard PBS (pH 7.4).
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-containing molecule to 1 mole equivalent of the TCO-containing protein.[19]
-
Incubation: The reaction is typically complete within 30-60 minutes at room temperature, even at low micromolar concentrations.[19]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[18]
Protocol 3: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of primary amines on a protein with a DBCO-NHS ester.
Materials:
-
Antibody or protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)[20]
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Preparation: Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[20][21]
-
Prepare DBCO-NHS Solution: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO.[20][21]
-
Conjugation: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 20%.[20][21]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[20][21]
-
Purification: Remove the excess DBCO reagent by dialysis against PBS or by using a desalting spin column.
Protocol 4: DBCO-Azide Click Reaction
This protocol details the reaction between a DBCO-functionalized protein and an azide-modified molecule.
Materials:
-
DBCO-functionalized protein
-
Azide-modified molecule (e.g., oligonucleotide, dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Click Reaction: Mix the DBCO-functionalized protein with a 2- to 4-fold molar excess of the azide-modified molecule.[20][21]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[20][21]
-
Validation & Purification: The final conjugate can be validated by SDS-PAGE, which should show a band of higher molecular weight. The unreacted azide-modified molecule can be removed by an appropriate liquid chromatography method.[20][21]
Decision-Making Workflow
To aid in the selection process, the following workflow outlines key decision points for choosing between TCO and DBCO click chemistry.
Conclusion
Both TCO-tetrazine and DBCO-azide chemistries are powerful and reliable tools for bioorthogonal conjugation. The TCO-tetrazine ligation stands out for its unparalleled reaction speed, making it the premier choice for challenging in vivo applications and experiments with low reactant concentrations.[1][4] The DBCO-azide reaction, while slower, is a robust and widely used chemistry that is highly effective for a broad range of in vitro bioconjugation tasks. The final choice depends on a careful evaluation of the specific experimental needs, including the required kinetics, stability constraints, and the overall complexity of the biological system. By understanding the distinct advantages and limitations of each, researchers can harness the full potential of these remarkable chemical tools to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. medium.com [medium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 13. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
Navigating the Translational Gap: A Comparative Guide to Linker Stability in Human vs. Mouse Plasma
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) linker stability is paramount for successful preclinical to clinical translation. This guide provides a comprehensive comparison of linker stability in human versus mouse plasma, supported by experimental data and detailed methodologies, to aid in the selection and evaluation of ADC candidates.
The stability of the linker is a critical attribute of an ADC, directly impacting its efficacy and safety profile.[1][2] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy, while insufficient payload release at the tumor site can render the ADC ineffective.[1] A significant challenge in ADC development is the observed difference in linker stability between preclinical mouse models and humans, primarily due to enzymatic variations in the plasma.
The Great Divide: Carboxylesterase 1c and Linker Instability in Mice
A key factor contributing to the discrepancy in linker stability is the presence of carboxylesterase 1c (Ces1c) in mouse plasma, an enzyme that is absent in human plasma.[1][3][4] This enzyme is known to cleave certain peptide-based linkers, most notably the widely used valine-citrulline (VC) linker.[1][3][4][5] This enzymatic action results in premature payload release in mice, a phenomenon not observed in human plasma, creating a significant translational challenge for predicting clinical outcomes from murine studies.[1][5]
Comparative Stability of Common Linkers
The choice of linker chemistry is a critical determinant of an ADC's performance.[1][6] The following table summarizes the stability of various linker types in human and mouse plasma based on experimental data. Stability is often evaluated by monitoring the change in the drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies premature drug deconjugation.[1]
| Linker Type | Human Plasma Stability | Mouse Plasma Stability | Key Observations |
| Valine-Citrulline (VC-PABC) | Generally stable.[5][7] | Unstable; susceptible to cleavage by carboxylesterase 1c (Ces1c).[1][3][4][5] | A "gold standard" linker that demonstrates significant species-specific stability differences.[1] |
| Glutamic acid-Valine-Citrulline (EVCit) | Stable.[5] | Significantly more stable than VC-PABC linkers.[5] | The addition of glutamic acid protects the linker from Ces1c-mediated cleavage in mouse plasma.[5][8] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Stable.[3][4] | Stable.[3][4] | Demonstrates good stability in both human and mouse plasma, offering a potential alternative to VC-based linkers.[3][4] |
| Maleimide-containing linkers | Stability can be variable and depends on the local chemical environment and conjugation site.[6] | Stability is influenced by factors similar to those in human plasma. Thiol-maleimide exchange with serum albumin can be a liability.[6] | Hydrolysis of the succinimide (B58015) ring can improve stability by preventing the exchange reaction.[6] |
| Disulfide linkers | Stability is influenced by steric hindrance around the disulfide bond.[9] | Stability is also dependent on steric hindrance.[9] | Can be engineered for varying degrees of stability. |
| Non-cleavable linkers (e.g., thioether) | Generally very stable.[6] | Generally very stable.[6] | Payload release relies on lysosomal degradation of the antibody. |
Experimental Protocols for Assessing Plasma Stability
Accurate evaluation of linker stability is crucial for selecting promising ADC candidates. The following is a generalized protocol for an in vitro plasma stability assay.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species by measuring the amount of intact ADC or released payload over time.
Methodology:
-
Preparation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C. A buffer control should be included to evaluate the inherent stability of the ADC.[1]
-
Time Points: Samples are collected at various time points, typically over a period of 0 to 7 days (e.g., 0, 1, 3, 7 days).[1][4]
-
Sample Processing:
-
To quantify the released payload, proteins in the plasma samples are precipitated using an organic solvent like acetonitrile.[10][11] The sample is then centrifuged, and the supernatant containing the free drug is collected.[10][11]
-
To measure the drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using methods like affinity chromatography (e.g., Protein A beads).[2]
-
-
Analysis:
-
The concentration of the free payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS).[6][10][11]
-
The DAR of the captured ADC is determined using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.[2][12]
-
-
Data Interpretation: A decrease in DAR over time or an increase in the concentration of free payload indicates linker instability.
Logical Framework for Linker Stability Evaluation
The following diagram illustrates the key considerations and workflow for evaluating linker stability, highlighting the critical species-specific differences.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics that merge the target specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload.[1][2] This combination, however, results in a complex and heterogeneous molecule requiring a comprehensive suite of analytical techniques to ensure its safety, efficacy, and quality.[3][4] Critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregate content, charge variant profile, and biological potency must be rigorously monitored throughout the development and manufacturing process.[1][5]
This guide provides an objective comparison of the primary analytical techniques used to characterize these key ADC attributes, supported by experimental data and detailed protocols to aid researchers in method selection and implementation.
Drug-to-Antibody Ratio (DAR) Determination
The DAR, or the average number of drug molecules conjugated to an antibody, is a CQA that directly influences the ADC's potency and therapeutic window.[5][6] Both low and high DAR values can negatively impact efficacy and safety.[3] The primary techniques for DAR analysis separate ADC species based on the hydrophobicity imparted by the cytotoxic drug.
Workflow for DAR Determination
Caption: General workflow for determining the average DAR using chromatographic methods.
Comparison of Key Techniques for DAR Analysis
| Technique | Principle | Sample State | Throughput | MS Compatibility | Key Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. More drug molecules increase hydrophobicity.[7] | Native, Intact | Medium | Challenging (requires MS-compatible salts or desalting).[8] | Resolves species with different drug loads (e.g., DAR0, 2, 4, 6, 8); mild, non-denaturing conditions.[9][10] | High salt concentrations can be problematic; resolution may be limited for highly heterogeneous (e.g., lysine-linked) ADCs.[6] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using organic mobile phases.[7] | Denatured, Reduced (Chains) | High | High | Orthogonal method to HIC; excellent resolution of light and heavy chains with different drug loads.[7] | Denaturing conditions disrupt the intact ADC structure; not suitable for analyzing non-covalently linked species.[9] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio to determine the mass of intact or reduced ADC species.[11] | Native or Denatured | Low-Medium | N/A | Provides precise mass data for each species, confirming identity and drug load.[12] | Ionization efficiency can vary with drug load, potentially affecting accuracy for lysine-conjugated ADCs.[6] |
| UV-Vis Spectroscopy | Calculates DAR based on the absorbance of the protein and the drug at specific wavelengths.[13] | Native, Intact | High | N/A | Simple, fast, and requires minimal sample preparation.[6] | Less accurate; requires a significant difference in absorbance spectra between drug and antibody and is prone to interference.[13] |
Experimental Protocol: DAR Analysis by HIC
This protocol is a generalized procedure for the analysis of a cysteine-linked ADC.
-
Materials:
-
ADC Sample
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the prepared ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm. Peaks will typically elute in order of increasing drug load (e.g., DAR0, DAR2, DAR4...).[7]
-
-
Data Analysis:
-
Integrate the peak area for each resolved species.
-
Calculate the relative percentage of each species.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Area of Species * Drug Load of Species) / 100[7]
-
Aggregation Analysis
ADC aggregation is a CQA as aggregates can reduce efficacy and, more critically, increase the risk of immunogenicity.[14] The addition of hydrophobic payloads can increase the propensity for aggregation.[15]
Workflow for Aggregation Analysis
Caption: Standard workflow for ADC aggregate quantification using Size Exclusion Chromatography.
Comparison of Key Techniques for Aggregation Analysis
| Technique | Principle | Throughput | MS Compatibility | Key Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. Larger molecules (aggregates) elute first.[14] | High | Yes (with volatile mobile phases) | Gold standard for aggregate quantification; robust and reproducible.[15][16] | Potential for non-specific interactions between hydrophobic ADCs and the column stationary phase, which can affect peak shape and accuracy.[14][17] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a MALS detector to determine the absolute molar mass of eluting species.[18] | Medium | No | Provides accurate molecular weight information for each peak, confirming the identity of monomers and aggregates without relying on column calibration. | More complex instrumentation and data analysis compared to standard SEC-UV. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field to determine size and shape. | Low | No | Provides high-resolution data on different aggregate species without a column matrix; considered an orthogonal, first-principles method. | Low throughput, requires specialized equipment and expertise. |
Experimental Protocol: Aggregation Analysis by SEC
This protocol provides a general method for quantifying ADC aggregates.
-
Materials:
-
ADC Sample
-
SEC Column (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200)
-
Mobile Phase: An aqueous buffer that minimizes secondary interactions (e.g., 150 mM Sodium Phosphate, pH 7.0).[15] Organic modifiers like isopropanol (B130326) may be needed for some ADCs.[15]
-
UHPLC/HPLC system with UV detector
-
-
Procedure:
-
Prepare the ADC sample to a concentration of 1-5 mg/mL in the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a defined amount of the ADC sample (e.g., 10 µL).
-
Perform an isocratic elution for a sufficient time to elute the monomer and any fragment peaks (e.g., 15-20 minutes).
-
Monitor absorbance at 280 nm. High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.[15]
-
-
Data Analysis:
-
Integrate the peak areas for all species (aggregates, monomer, fragments).
-
Calculate the percentage of each species relative to the total integrated area to determine the purity and level of aggregation.
-
Charge Variant Analysis
Charge variants arise from post-translational modifications (e.g., deamidation, C-terminal lysine (B10760008) truncation) and from the conjugation process itself, as linking a drug to a lysine residue neutralizes a positive charge.[19] Monitoring the charge variant profile is crucial for ensuring product consistency.[20]
Workflow for Charge Variant Analysis
Caption: Common workflows for separating and analyzing ADC charge variants.
Comparison of Key Techniques for Charge Variant Analysis
| Technique | Principle | Throughput | MS Compatibility | Key Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net surface charge using a salt or pH gradient.[21] | Medium | Possible, but requires MS-compatible buffers.[20] | Robust and widely used; can be used for preparative fractionation to identify peaks. | Salt-based gradients are not directly MS-compatible; method development can be time-consuming.[20] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[6] | High | Challenging, but integrated platforms exist.[19] | High resolution and fast method development; excellent for monitoring batch-to-batch consistency.[3] | Cannot provide information on drug load distribution; unable to separate species without a pI difference (e.g., some cysteine-linked ADCs).[6] |
| Capillary Electrophoresis-MS (CE-MS) | Separates molecules based on charge and size in a capillary, followed by mass analysis.[22] | Medium | High | Provides both charge-based separation and mass identification in a single run. | Requires specialized instrumentation and expertise. |
Experimental Protocol: Charge Variant Analysis by Cation-Exchange (CEX) Chromatography
This protocol describes a general salt-gradient method for ADC charge variant analysis.
-
Materials:
-
ADC Sample
-
Weak Cation-Exchange (WCX) Column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.5)[21]
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES, 250 mM NaCl, pH 6.5)
-
HPLC system with UV detector
-
-
Procedure:
-
Dilute the ADC sample with Mobile Phase A to a concentration of ~1 mg/mL.
-
Equilibrate the WCX column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Apply a linear salt gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes to elute the variants.
-
Monitor the chromatogram at 280 nm. Acidic variants typically elute first, followed by the main peak and then the basic variants.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the main isoform and the acidic and basic variants.
-
Calculate the relative percentage of each variant to characterize the charge heterogeneity of the ADC.
-
Potency and Functional Assays
While physicochemical analyses confirm the structure of an ADC, potency assays are required to measure its biological function and confirm its therapeutic activity.[23] These assays are critical for product release and stability testing.[24]
Logical Flow of ADC Mechanism of Action
Caption: The sequential mechanism of action for a typical internalizing ADC.
Comparison of Key Potency Assays
| Assay Type | Principle | Measured Endpoint | Key Advantages | Limitations |
| Binding Assay | Measures the ability of the ADC's antibody component to bind to its target antigen on cells or as a recombinant protein.[25] | Binding Affinity (KD), Relative Binding | Directly assesses the first step of the mechanism of action; useful for stability and comparability studies.[26] | Does not measure the cytotoxic function of the payload. |
| Cell-Based Cytotoxicity Assay | Measures the ability of the ADC to kill target cancer cells after a set incubation period.[25] | Cell Viability (IC50/EC50) | Assesses the entire mechanism of action, from binding to cell killing; considered the most relevant potency assay.[23] | Can have higher variability than simpler binding assays; requires a suitable and consistent cell model.[23] |
| Apoptosis Assay | Measures specific markers of programmed cell death (e.g., caspase activation, Annexin V binding) induced by the ADC.[27] | Apoptotic Markers | Provides mechanistic insight into how the ADC induces cell death; can be more sensitive or provide an earlier readout than viability assays.[27] | May not capture all cell death mechanisms (e.g., necrosis). |
Experimental Protocol: Cell-Based Cytotoxicity Assay
This is a generalized protocol for determining the relative potency of an ADC.
-
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Cell culture medium and supplements
-
ADC test sample and a qualified reference standard
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
-
-
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC test sample and the reference standard. Remove the old media from the cells and add the ADC dilutions. Include "cells only" (100% viability) and "no cells" (background) controls.
-
Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action (typically 72-120 hours).
-
Viability Readout: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the plate on a plate reader to measure the signal (e.g., luminescence or fluorescence), which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "cells only" control to get percent viability.
-
Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve.
-
Determine the EC50 value (the concentration that causes 50% of the maximal response) for both the test sample and the reference standard.
-
Calculate the relative potency of the test sample compared to the reference standard.
-
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Review of Antibody-Drug Conjugates, Methods in Molecular Biology series: A book edited by Laurent Ducry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. sciex.com [sciex.com]
- 20. scholars.direct [scholars.direct]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. lcms.cz [lcms.cz]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. xtalks.com [xtalks.com]
- 25. marinbio.com [marinbio.com]
- 26. eag.com [eag.com]
- 27. abzena.com [abzena.com]
Confirming Payload Release In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the precise release of a therapeutic payload from its delivery system is a critical step in preclinical evaluation. This guide provides an objective comparison of common in vitro methodologies for confirming payload release, supported by experimental data and detailed protocols. We will explore both traditional and stimuli-responsive release confirmation techniques, offering insights into their principles, advantages, and limitations.
Comparison of Conventional In Vitro Release Methods
The choice of an appropriate in vitro release method is crucial for obtaining reliable and predictive data on the performance of a drug delivery system. The most commonly employed methods include the Sample and Separate, Dialysis Membrane, and Continuous Flow techniques. Each method has distinct operational characteristics that can influence the observed release kinetics.
Quantitative Performance Data
The following table summarizes representative quantitative data from studies comparing the release kinetics of drug-loaded nanoparticles using different in vitro methods. It is important to note that release kinetics are highly dependent on the specific drug, delivery vehicle, and experimental conditions.
| In Vitro Release Method | Nanoparticle System | Drug | Key Kinetic Parameters | Observations |
| Sample and Separate | PLGA Nanoparticles | Tamoxifen | Release Rate Constant (k): 7.8 × 10⁻² %/min | Showed a rapid initial burst release.[[“]] |
| Dialysis Membrane | PLGA Nanoparticles | Tamoxifen | Release Rate Constant (k): 6.2 × 10⁻² %/min | Exhibited a slower, more sustained release profile with a reduced burst effect.[[“]] |
| Continuous Flow (USP App 4) | PLGA Nanoparticles | Tamoxifen | Release Rate Constant (k): 7.5 × 10⁻² %/min | Results were consistent with the Sample and Separate method.[[“]] |
| Dialysis Membrane | Liposomes | Propranolol | ~23% release after 4 hours | Slower release rate compared to the dispersion (sample and separate) method.[2] |
| Sample and Separate | Liposomes | Propranolol | ~32% release after 4 hours | Faster initial release observed.[2] |
Note: The release rate constant (k) is a measure of the speed at which the drug is released. A higher 'k' value indicates a faster release. The data presented here is illustrative and will vary based on the specific formulation and experimental setup.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparability of in vitro release studies.
Sample and Separate Method
This method directly measures the amount of drug released into the bulk medium over time.
Principle: The drug delivery system is incubated in a release medium. At predetermined time points, an aliquot of the medium is withdrawn and the nanoparticles are separated from the supernatant (containing the released drug) by centrifugation or filtration. The drug concentration in the supernatant is then quantified.
Detailed Methodology:
-
Disperse a known amount of the drug-loaded nanoparticles in a predetermined volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a suitable container (e.g., vial, centrifuge tube).
-
Incubate the dispersion at a controlled temperature (typically 37°C) with constant agitation (e.g., using a shaker or magnetic stirrer).
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dispersion.
-
Separate the nanoparticles from the release medium using one of the following techniques:
-
Carefully collect the supernatant or filtrate.
-
To maintain sink conditions, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed release medium.
-
Quantify the concentration of the released drug in the collected supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Dialysis Membrane Method
This is the most widely used method for in vitro release testing of nanoparticles.[5]
Principle: The drug-loaded nanoparticle dispersion is placed inside a dialysis bag or device with a semi-permeable membrane. This bag is then immersed in a larger volume of release medium. The released drug diffuses across the membrane into the external medium, from which samples are taken for analysis.
Detailed Methodology:
-
Select a dialysis membrane with a molecular weight cutoff (MWCO) that is large enough to allow free passage of the released drug but small enough to retain the nanoparticles.
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Place a known volume and concentration of the drug-loaded nanoparticle dispersion into the dialysis bag/device (the donor compartment).
-
Seal the dialysis bag/device and immerse it in a container with a defined volume of release medium (the acceptor compartment). The volume of the acceptor compartment should be sufficient to maintain sink conditions.
-
Maintain the setup at 37°C with constant stirring of the acceptor medium.
-
At predetermined time points, withdraw a sample from the acceptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Continuous Flow Method (USP Apparatus 4)
This method utilizes a flow-through cell to continuously supply fresh release medium, ensuring sink conditions are maintained.
Principle: The drug delivery system is placed in a flow-through cell, and the release medium is pumped through the cell at a constant flow rate. The eluent, containing the released drug, is collected for analysis.
Detailed Methodology:
-
Assemble the USP Apparatus 4 flow-through cell system, including the pump, reservoir for the release medium, and the flow-through cell.
-
Place the drug-loaded nanoparticle formulation into the sample holder of the flow-through cell.
-
Pump the pre-warmed (37°C) release medium from the reservoir through the cell at a controlled flow rate (e.g., 4, 8, or 16 mL/min).[6]
-
The system can be operated in an open-loop (fresh medium is continuously supplied) or closed-loop (the medium is recirculated) configuration. The open-loop configuration is ideal for maintaining sink conditions for poorly soluble drugs.[7]
-
Collect the eluent at specified time intervals using a fraction collector.
-
Quantify the drug concentration in the collected fractions.
-
Calculate the cumulative amount of drug released over time.
Stimuli-Responsive Release Mechanisms
Many advanced drug delivery systems are designed to release their payload in response to specific physiological or pathological stimuli, such as changes in pH, redox potential, or the presence of specific enzymes. This "smart" release can enhance therapeutic efficacy and reduce off-target effects.
pH-Responsive Release
This mechanism exploits the acidic microenvironment of tumors or the acidic conditions within cellular compartments like endosomes and lysosomes.
Signaling Pathway and Mechanism: Drug delivery systems can be engineered with pH-sensitive linkers (e.g., hydrazones, acetals) that are stable at physiological pH (7.4) but hydrolyze in acidic environments, triggering drug release.[[“]] Alternatively, polymers that undergo conformational changes or charge conversion in response to pH changes can be used to encapsulate drugs, leading to their release at lower pH.
Redox-Responsive Release
This strategy takes advantage of the significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), inside cells compared to the extracellular environment.
Signaling Pathway and Mechanism: Drug delivery systems can be designed with disulfide bonds (-S-S-) that are stable in the oxidizing extracellular space but are cleaved in the reducing intracellular environment by GSH. This cleavage leads to the disassembly of the nanocarrier and the release of the encapsulated drug.[8]
Enzyme-Triggered Release
This approach utilizes enzymes that are overexpressed in specific disease states, such as cancer or inflammation, to trigger drug release.
Signaling Pathway and Mechanism: The drug can be conjugated to the nanocarrier via a linker that is a substrate for a specific enzyme (e.g., matrix metalloproteinases (MMPs) in the tumor microenvironment).[9] When the nanocarrier reaches the target site, the overexpressed enzyme cleaves the linker, releasing the drug.
References
- 1. consensus.app [consensus.app]
- 2. Enzyme-Responsive Nanomaterials for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Responsive Nanocarriers in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-triggered nanomedicine: Drug release strategies in cancer therapy (Invited Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Self-Immolative Spacers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a self-immolative spacer is a critical design element in the creation of effective targeted therapies. These molecular constructs are engineered to undergo spontaneous degradation and release a therapeutic payload upon a specific triggering event. This guide provides a comparative analysis of common self-immolative spacers, supported by experimental data and detailed protocols to aid in their evaluation and application.
Self-immolative spacers are integral components of many advanced drug delivery systems, including antibody-drug conjugates (ADCs) and prodrugs. Their primary function is to stably link a therapeutic agent to a carrier molecule until a specific physiological or chemical trigger initiates a cascade of reactions leading to the release of the active drug. The choice of spacer profoundly impacts the stability, efficacy, and safety of the therapeutic.[1][2][3][4]
The two predominant mechanisms governing the function of self-immolative spacers are 1,4- or 1,6-elimination reactions, often seen in aromatic systems like p-aminobenzyl carbamate (B1207046) (PABC), and intramolecular cyclization.[1][5] The kinetics of these reactions can be finely tuned through structural modifications to the spacer, allowing for controlled release profiles tailored to specific therapeutic needs.[3][6]
Comparative Analysis of Common Self-Immolative Spacers
The performance of a self-immolative spacer is primarily evaluated based on its stability in circulation and the rate of payload release upon activation. The following table summarizes quantitative data for some of the most utilized self-immolative spacers.
| Spacer Type | Trigger | Payload Attachment | Half-life (t½) of Release | Conditions | Reference(s) |
| p-Aminobenzyl Carbamate (PABC) | Enzymatic cleavage of a linked peptide (e.g., Val-Cit) | Carbamate | Minutes to hours | Cathepsin B in lysosomal environment (pH ~5.0) | [2][7] |
| Valine-Citrulline PABC (vc-PABC) | Cathepsin B | Carbamate | Rapid | Lysosomal environment | [2][5][7] |
| pH-Sensitive Imine-PABC | Acidic pH | Carbamate | >20 hours | pH 7.4 (stable), cleavage at lower pH | [1][8] |
| Pyrrolidine-Carbamate (Cyclization-based) | Triggered amine deprotection | Carbamate | 0.9 hours (with tertiary amine handle) | Physiological buffer | [9] |
| Ethylenediamine-Carbamate (Cyclization-based) | Triggered amine deprotection | Carbamate | >8 hours (traces of drug release) | Physiological buffer | [9] |
| 4-Aminobutyric Acid Derivatives (Cyclization-based) | Triggered amine deprotection | Amide | 2 to 39 seconds | Physiological pH and temperature | [6] |
Mechanisms of Action and Experimental Workflows
The controlled release of a therapeutic agent is orchestrated by a series of molecular events, beginning with a specific trigger. The diagrams below illustrate the primary mechanisms of self-immolation and a typical experimental workflow for evaluating the efficacy of these spacers.
Caption: 1,6-Elimination Mechanism of a PABC Spacer
Caption: Cyclization Mechanism of an Amine-Carbamate Spacer
Caption: General Experimental Workflow for Spacer Evaluation
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of self-immolative spacers. Below are methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the drug-conjugate in plasma to assess the potential for premature drug release.[2][10]
1. Reagent Preparation:
-
Prepare stock solutions of the test conjugate in a suitable solvent (e.g., DMSO).
-
Thaw pooled human and mouse plasma on ice.
2. Incubation:
-
Spike the test conjugate into the plasma at a final concentration of approximately 1 µM.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[11]
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[11]
3. Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[2]
-
Calculate the percentage of the remaining intact conjugate at each time point relative to the 0-hour sample.
Lysosomal Degradation (Cathepsin B Cleavage) Assay
This assay measures the rate of payload release in the presence of lysosomal enzymes, mimicking the intracellular environment.[2][3][7]
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Activate purified Cathepsin B by incubating it in the reaction buffer containing a reducing agent (e.g., 8 mM L-Cysteine) at 37°C.[2]
2. Incubation:
-
In a microcentrifuge tube, combine the test conjugate with the reaction buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding a quenching solution (e.g., cold acetonitrile).[11]
3. Sample Analysis:
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of released payload.[2][3]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[11]
Conclusion
The selection of an appropriate self-immolative spacer is a multifaceted process that requires careful consideration of the desired release kinetics, the nature of the therapeutic payload, and the specific biological target. While PABC-based systems are well-established and widely used, particularly in ADCs, cyclization-based spacers offer an alternative with potentially faster and more tunable release profiles.[6][9] The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different self-immolative spacers, enabling a more informed design of next-generation targeted therapeutics.
References
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Cathepsin B Cleavage Assays for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the validation of linker cleavage is a critical step in the preclinical development of Antibody-Drug Conjugates (ADCs). The selective release of the cytotoxic payload at the tumor site is paramount for therapeutic efficacy and minimizing off-target toxicity. Cathepsin B, a lysosomal protease often overexpressed in tumor cells, is a key enzyme targeted for the cleavage of many ADC linkers. This guide provides a comprehensive comparison of the Cathepsin B cleavage assay with alternative methods, supported by experimental data and detailed protocols.
The Val-Cit (valine-citrulline) dipeptide linker is a well-established, Cathepsin B-cleavable linker used in several approved ADCs.[] Its success lies in its high stability in systemic circulation and efficient cleavage within the lysosomal compartment of cancer cells.[2] The cleavage of the amide bond between citrulline and a self-immolative spacer, such as PABC (p-aminobenzyl carbamate), triggers a cascade that releases the active drug.[2] However, the ADC field is continually evolving, with novel linkers and cleavage strategies emerging to address challenges such as off-target cleavage and differential enzyme expression profiles across various tumor types.
Quantitative Comparison of Cleavable Linker Performance
The selection of a cleavable linker significantly impacts an ADC's therapeutic index. The following tables summarize key performance characteristics of different linkers, providing a comparative overview for researchers.
Table 1: Comparative Performance of Cathepsin B-Cleavable and Alternative Linkers
| Linker Type | Dipeptide Sequence | Relative Cathepsin B Cleavage Rate | Plasma Stability (Human) | In Vitro Cytotoxicity (IC50) | Key Characteristics |
| Cathepsin B-Cleavable | Val-Cit | +++ | High | Potent (sub-nanomolar) | "Gold standard", well-characterized, but can be susceptible to other proteases like neutrophil elastase.[3][4] |
| Val-Ala | ++ | High | Potent | Reduced hydrophobicity compared to Val-Cit, potentially leading to less aggregation with high drug-to-antibody ratios (DARs).[4] | |
| Gly-Pro-Leu-Gly (GPLG) | ++++ (in first 30 min) | High | Potent | Exhibits rapid initial cleavage by Cathepsin B.[5] | |
| Alternative Protease-Cleavable | Asn-Asn | - (Cathepsin B) | High | Potent | Legumain-cleavable; offers an orthogonal cleavage mechanism to Cathepsin B.[3][6] |
| Gly-Gly-Phe-Gly (GGFG) | + (Cathepsin B), +++ (Cathepsin L) | High | Potent | Primarily cleaved by Cathepsin L, but also susceptible to Cathepsin B.[7] |
Note: Relative cleavage rates and IC50 values are compiled from various sources and should be considered as a qualitative comparison. Actual values are highly dependent on the specific ADC, payload, and experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate validation of ADC linker cleavage.
Detailed Protocol: In Vitro Cathepsin B Cleavage Assay of an ADC
Objective: To determine the rate and extent of payload release from an ADC containing a Cathepsin B-cleavable linker upon incubation with purified Cathepsin B.
Materials:
-
ADC with a Cathepsin B-cleavable linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT (Dithiothreitol)
-
Quenching Solution: 2% formic acid in acetonitrile
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Activation of Cathepsin B: Pre-incubate the recombinant Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full enzymatic activity.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the ADC to the pre-warmed assay buffer to a final concentration of 1-5 µM.
-
Initiation of Cleavage: Start the reaction by adding the activated Cathepsin B to the ADC solution. A typical final enzyme concentration is 20-50 nM.[8]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Inject the supernatant onto the LC-MS system. Use a suitable reversed-phase column to separate the released payload from other components. Monitor the mass-to-charge ratio (m/z) corresponding to the free payload.
-
Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload against time to determine the cleavage kinetics.
Mandatory Visualizations
Mechanism of Cathepsin B Cleavage and Payload Release
Caption: Mechanism of Cathepsin B-mediated cleavage of a Val-Cit linker.
Experimental Workflow for Cathepsin B Cleavage Assay
Caption: Workflow of an in vitro Cathepsin B cleavage assay for ADCs.
Alternative Linker Cleavage Validation Assays
While the Cathepsin B assay is a cornerstone of ADC development, it is crucial to consider alternative and complementary assays for a comprehensive validation of linker stability and cleavage.
1. Lysosomal Homogenate Assay:
-
Principle: Instead of using purified Cathepsin B, this assay utilizes lysates from isolated lysosomes, which contain a mixture of various lysosomal proteases.
-
Application: This provides a more physiologically relevant environment to assess linker cleavage, as it accounts for the activity of other cathepsins (e.g., L, S) and other lysosomal enzymes that might contribute to payload release.[9]
2. Legumain Cleavage Assay:
-
Principle: Legumain is another lysosomal protease that is overexpressed in many tumors. Specific linkers, such as those containing asparagine (Asn) residues, are designed to be selectively cleaved by legumain.[3][6]
-
Application: This assay is essential for validating ADCs with legumain-cleavable linkers. It offers an orthogonal cleavage strategy that can be beneficial in tumors with low Cathepsin B expression.[3] Studies have shown that Asn-containing linkers are stable in the presence of Cathepsin B, highlighting the specificity of this approach.[3][10]
3. Plasma Stability Assay:
-
Principle: ADCs are incubated in human and other species' plasma to assess the premature release of the payload in circulation.
-
Application: This is a critical assay to evaluate the stability of the linker and predict potential off-target toxicity. A stable linker should show minimal payload release over time in plasma.
4. Whole-Cell Cytotoxicity Assay:
-
Principle: The potency (IC50) of the ADC is determined on cancer cell lines with varying levels of target antigen and protease expression.
-
Application: This functional assay provides an overall assessment of the ADC's ability to internalize, release its payload, and induce cell death. Comparing the IC50 values of ADCs with different linkers can provide insights into the efficiency of intracellular cleavage.
Conclusion
The validation of linker cleavage is a multi-faceted process that is central to the successful development of effective and safe ADCs. While the Cathepsin B cleavage assay remains a fundamental tool, particularly for Val-Cit and related linkers, a comprehensive understanding of an ADC's behavior requires a broader panel of assays. By employing a combination of purified enzyme assays, lysosomal homogenate studies, plasma stability tests, and whole-cell functional assays, researchers can build a robust data package to support the progression of their ADC candidates. The emergence of alternative protease targets like legumain further expands the toolkit for designing next-generation ADCs with improved tumor selectivity and efficacy.
References
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for the Val-Cit-PABC Linker System in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PABC (valine-citrulline-p-aminobenzyloxycarbonyl) linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, has made it a widely adopted tool.[1][2] However, the field of ADC development is continually evolving, driven by the need to overcome the limitations of existing technologies. Challenges associated with the Val-Cit-PABC system, such as instability in mouse plasma, potential for off-target toxicity due to broad cathepsin sensitivity, and hydrophobicity-induced aggregation, have spurred the development of a diverse array of alternative linker strategies.[3][4][5]
This guide provides an objective comparison of various alternatives to the Val-Cit-PABC linker system, supported by experimental data. We will delve into different classes of cleavable and non-cleavable linkers, presenting their mechanisms of action, performance data, and the experimental protocols used to evaluate them.
Alternative Protease-Cleavable Peptide Linkers
Modifications to the dipeptide sequence of the Val-Cit linker have been explored to enhance specificity and stability.
Valine-Alanine (Val-Ala) Linker
The Val-Ala dipeptide offers a subtle yet significant modification to the Val-Cit linker. It has been shown to possess better hydrophilicity, which can be advantageous when working with hydrophobic payloads, potentially reducing aggregation issues at high drug-to-antibody ratios (DARs).[3][6]
Comparative Performance Data: Val-Ala vs. Val-Cit
| Parameter | Val-Ala-PABC | Val-Cit-PABC | Reference |
| Aggregation (High DAR) | Less aggregation | More aggregation | [][8] |
| In Vitro Cytotoxicity (IC50) | 92 pmol/L (HER2+ cells) | Comparable to Val-Ala | [3] |
| Plasma Stability (Mouse) | Hydrolyzed within 1 hour | Hydrolyzed within 1 hour | [3] |
| Cathepsin B Release Efficiency | Similar to Val-Cit | Similar to Val-Ala | [][8] |
Gly-Gly-Phe-Gly (GGFG) Tetrapeptide Linker
This tetrapeptide linker, utilized in the highly successful ADC, Enhertu (trastuzumab deruxtecan), offers a distinct protease cleavage profile. It is designed for efficient cleavage within the lysosome. A key feature is its use of a compact hemiaminal self-immolative spacer instead of the PABC moiety.[][8]
Cyclobutane-1,1-dicarboxamide (cBu)-Cit Linker
To address the broad cathepsin sensitivity of the Val-Cit linker, the cBu-Cit linker was designed for more specific cleavage by cathepsin B.[3][] This enhanced specificity aims to reduce off-target payload release and associated toxicities.
Comparative Performance Data: cBu-Cit vs. Val-Cit
| Parameter | cBu-Cit-PABC | Val-Cit-PABC | Reference |
| Cathepsin B Inhibition of Drug Release | >75% | <15% | [3][] |
| Cathepsin K Inhibition of Drug Release | No significant effect | <15% | [3][] |
| In Vitro Antiproliferation | Equally potent | Equally potent | [3] |
| In Vivo Tumor Suppression (3 mg/kg) | Greater tumor suppression | Efficacious | [3] |
Glutamic acid-valine-citrulline (EVCit) Linker
The EVCit tripeptide linker was developed to overcome the instability of the Val-Cit linker in mouse plasma, a significant hurdle in preclinical ADC evaluation.[1][5] The addition of a glutamic acid residue confers exceptional stability in mouse plasma while maintaining susceptibility to cathepsin-mediated cleavage.[1]
Comparative Performance Data: EVCit vs. Val-Cit
| Parameter | EVCit-PABC | Val-Cit-PABC | Reference |
| Mouse Plasma Stability (28 days) | Almost no premature cleavage | Unstable | [1] |
| Human Plasma Stability (28 days) | Stable | Stable | [1] |
| Cathepsin B Cleavage | Responsive | Responsive | [1] |
| In Vivo Efficacy (Xenograft Model) | Complete remission | Poor therapeutic effect | [1] |
Exo-cleavable Linkers
A novel approach involves repositioning the cleavable peptide linker to an "exo" position on the PABC moiety. This design, which can incorporate hydrophilic amino acids like glutamic acid, aims to prevent premature cleavage by enzymes such as carboxylesterases and human neutrophil elastase, thereby enhancing stability. This configuration has been shown to allow for higher DARs without significant aggregation.[6][9][10]
Comparative Performance Data: Exo-linker vs. Linear Val-Cit
| Parameter | Exo-EVC-pyrene | Mc-VC-PAB-pyrene | Reference |
| Aggregation in SEC (%) (DAR ≈ 8) | 0.4 | 100 | [4] |
| Released Payload in Mouse Plasma (%) | 3.5 | 36 | [4] |
Linkers with Alternative Cleavage Mechanisms
Moving beyond protease-only cleavage, these linkers exploit different aspects of the tumor microenvironment or intracellular conditions.
pH-Sensitive Linkers (e.g., Hydrazones)
These linkers are designed to be stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ≈4.8).[2][11] Hydrazone linkers are a classic example; however, their stability in plasma can be a concern, with some exhibiting half-lives of around 2 days.[3][] Newer designs, such as silyl (B83357) ether-based linkers, have shown improved plasma stability with a half-life of over 7 days.[3]
Comparative Performance Data: pH-Sensitive Linkers
| Linker Type | Plasma Half-life (t1/2) | Cleavage Trigger | Reference |
| Phenylketone-derived hydrazone | ≈ 2 days | Low pH | [3][] |
| Carbonate | ≈ 36 hours | Low pH | [3] |
| Silyl ether-based | > 7 days | Low pH | [3] |
Glutathione-Sensitive Linkers (e.g., Disulfides)
These linkers leverage the significantly higher concentration of glutathione (B108866) (GSH) in the cytoplasm (1–10 mmol/L) compared to the blood plasma (≈5 μmol/L).[] Disulfide bonds within the linker are reduced by intracellular GSH, leading to payload release. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[]
Enzyme-Cleavable Linkers (Non-Cathepsin)
These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and lysosomes. This approach offers an alternative enzymatic release mechanism.
Analogous to β-glucuronidase, sulfatase is another enzyme overexpressed in tumor cells. Linkers incorporating a sulfatase-cleavable moiety have demonstrated high plasma stability (over 7 days) and potent in vitro cytotoxicity.[3]
Comparative Performance Data: Sulfatase-Cleavable Linker
| Parameter | Sulfatase-cleavable | Val-Ala | Non-cleavable | Reference |
| Mouse Plasma Stability | > 7 days | < 1 hour | High | [3] |
| In Vitro Cytotoxicity (IC50) | 61 and 111 pmol/L | 92 pmol/L | 609 pmol/L | [3] |
Non-Cleavable Linkers
In contrast to cleavable linkers, non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the entire ADC is internalized, and the antibody is degraded by lysosomal proteases, releasing the payload still attached to the linker and a single amino acid residue.[13][14] The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla (ado-trastuzumab emtansine) is a prime example.[13]
A key feature of non-cleavable linkers is their high plasma stability, which can lead to an improved therapeutic index.[13] However, the resulting payload-linker-amino acid complex must retain its cytotoxic activity. A consequence of this mechanism is the general lack of a "bystander effect," as the charged metabolite is typically membrane-impermeable.[15]
Signaling Pathways and Experimental Workflows
Cleavage Mechanisms of Different Linker Types
Caption: Mechanisms of payload release for different ADC linker types.
Experimental Workflow for ADC Linker Evaluation
Caption: A typical experimental workflow for evaluating novel ADC linkers.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[16]
Methodology:
-
Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Analyze the samples to determine the drug-to-antibody ratio (DAR) over time. This can be achieved through:
-
Immunoaffinity capture followed by LC-MS: The ADC is captured from the plasma, and the intact mass is analyzed to determine the average DAR.[17]
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different DARs.
-
-
Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[16]
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the linker to cleavage by cathepsin B.[18]
Methodology:
-
Prepare a reaction buffer (e.g., 10 mM MES buffer, pH 6.0) containing a reducing agent like dithiothreitol (B142953) (DTT).
-
Incubate the ADC (e.g., 1 µmol/L) with recombinant human cathepsin B (e.g., 20 nmol/L) at 37°C.[19]
-
Collect samples at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation with acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.[18][19]
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for a specified period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from the dose-response curves.
Conclusion
The development of novel linker technologies is a critical driver of innovation in the ADC field. While the Val-Cit-PABC system remains a valuable tool, the alternatives presented in this guide offer solutions to its inherent limitations. Linkers with enhanced specificity and stability, such as cBu-Cit and EVCit, provide avenues to improve the therapeutic index of ADCs. Furthermore, linkers with entirely different cleavage mechanisms, including pH- and glutathione-sensitive systems, expand the repertoire of triggers that can be exploited for targeted drug delivery. The continued exploration and refinement of linker chemistry will undoubtedly lead to the development of safer and more effective antibody-drug conjugates for the treatment of cancer.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of TCO-PEG1-Val-Cit-PABC-PNP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of TCO-PEG1-Val-Cit-PABC-PNP, an antibody-drug conjugate (ADC) linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling laboratory chemical waste and information on its constituent chemical moieties.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Hazard Assessment of Constituent Components
| Component | Known or Potential Hazards | Disposal Consideration |
| TCO (trans-cyclooctene) | Highly reactive in click chemistry; potential for unforeseen reactivity. | Treat as reactive chemical waste. |
| PEG (Polyethylene Glycol) | Generally considered low toxicity and biodegradable, but can impact oxygen demand in wastewater.[1] | Avoid sewer disposal.[1] |
| Val-Cit (Valine-Citrulline) | Biologically active dipeptide designed for enzymatic cleavage.[2] | Treat as bioactive chemical waste. |
| PABC (p-aminobenzyl carbamate) | Self-immolative linker; indicates inherent chemical instability under certain conditions.[3][4] | Treat as potentially reactive chemical waste. |
| PNP (para-nitrophenyl) | Compounds containing p-nitrophenyl groups can be harmful if swallowed and may cause skin and eye irritation.[5][6] | Treat as toxic chemical waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to comply with general laboratory hazardous waste guidelines.[7][8][9]
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for solid this compound waste.
-
Use a separate, compatible container for materials contaminated with the compound, such as pipette tips, gloves, and absorbent paper. This container should also be labeled as hazardous waste.
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use only containers that are in good condition and compatible with chemical waste. The original product vial, if empty, can be used for small quantities of waste.
-
Ensure the waste container is kept tightly sealed except when adding waste to prevent the release of dust or vapors.[7][8]
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[8]
3. Spill Management:
-
In the event of a spill, carefully sweep up the solid material. Avoid generating dust.
-
Use a non-combustible absorbent material for any solutions containing the compound.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the affected area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and dispose of the cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
The original container of this compound must be managed as hazardous waste.
-
Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7]
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container as regular solid waste, in accordance with your institution's policies.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]
-
Do not dispose of this compound down the drain or in the regular trash.[7][11] This is to prevent the release of a potentially toxic and reactive substance into the environment.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for Handling TCO-PEG1-Val-Cit-PABC-PNP
Compound Overview
TCO-PEG1-Val-Cit-PABC-PNP is a sophisticated chemical tool designed for the precise delivery of therapeutic payloads.[1][2] It is a key component in the construction of ADCs, which are designed to selectively deliver highly potent cytotoxic agents to target cells.[3][4][5][6] The primary hazard associated with ADC-related compounds often stems from the potent payloads they are designed to carry.[3][4][5][6] Therefore, handling this linker requires a high degree of caution.
A summary of the chemical components and their functions is provided below:
| Component | Function |
| trans-Cyclooctene (TCO) | A reactive group for bioorthogonal "click chemistry," enabling rapid and specific conjugation to antibodies or other molecules.[2][7] |
| Polyethylene Glycol (PEG1) | A short, hydrophilic spacer that can improve solubility and reduce steric hindrance.[1][2] |
| Valine-Citrulline (Val-Cit) | A dipeptide linker that is specifically cleaved by the enzyme Cathepsin B, which is often abundant in tumor cell lysosomes, allowing for intracellular drug release.[1][2][8] |
| p-Aminobenzyl Carbamate (PABC) | A self-immolative spacer that degrades to release the attached payload after the Val-Cit linker is cleaved.[1][2] |
| p-Nitrophenyl Carbonate (PNP) | A reactive group for the efficient attachment of a cytotoxic payload.[1] |
Personal Protective Equipment (PPE)
Due to the nature of this compound as an ADC linker and the potential for it to be conjugated with highly potent molecules, a stringent PPE protocol is mandatory. The following table outlines the recommended PPE for handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the solid powder or solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood or glove box, or if aerosol generation is possible. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. A disposable gown is recommended for larger quantities. |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical to ensure safety.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store at –20°C, protected from light and moisture.[1] Use anhydrous solvents for reconstitution.[1]
Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood or other appropriate containment device is certified and functioning correctly. The work area should be clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Reconstitution:
-
Handle the solid compound in a chemical fume hood or a glove box to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Reconstitute the compound using anhydrous solvents such as DMF or DMSO.[1]
-
-
Reactions and Purification:
-
All reactions involving this linker should be performed in a well-ventilated fume hood.
-
Avoid generating aerosols.
-
After use, decontaminate all surfaces and equipment.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste.
-
Waste Collection: Collect all waste material, including empty containers, contaminated gloves, absorbent pads, and weighing paper, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container label should include the full chemical name, "this compound," and appropriate hazard warnings.
-
Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for handling this compound and its role within an ADC.
Caption: General workflow for the safe handling of this compound.
Caption: Logical relationship of components in an Antibody-Drug Conjugate.
References
- 1. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dam.lonza.com [dam.lonza.com]
- 6. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
